Allopurinol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNXPDARWKPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | allopurinol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Allopurinol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022573 | |
| Record name | Allopurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |
| Record name | SID56424020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |
CAS No. |
315-30-0, 184789-03-5, 691008-24-9 | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopurinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allopurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allopurinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOPURINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
greater than 662 °F (NTP, 1992), >300, 350 °C | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Allopurinol: Unveiling Pleiotropic Mechanisms Beyond Uric Acid Reduction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Allopurinol, a cornerstone in the management of hyperuricemia and gout, is primarily recognized for its potent inhibition of xanthine oxidase, the terminal enzyme in purine metabolism. This action effectively curtails the production of uric acid. However, a growing body of evidence illuminates a far more complex and multifaceted pharmacological profile for this compound, extending well beyond its urate-lowering effects. These pleiotropic actions, which are of significant interest to the scientific and drug development communities, encompass the mitigation of oxidative stress, enhancement of endothelial function, and modulation of inflammatory pathways. This technical guide provides an in-depth exploration of these non-canonical mechanisms of this compound. It synthesizes findings from key experimental studies, presents quantitative data in a structured format for comparative analysis, details relevant experimental protocols, and visualizes the intricate signaling pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, fostering a deeper understanding of this compound's therapeutic potential and informing future research endeavors.
Introduction
For decades, the therapeutic utility of this compound has been almost exclusively attributed to its capacity to lower serum uric acid levels.[1][2][3][4][5] As a structural analog of hypoxanthine, this compound and its primary active metabolite, oxypurinol, act as competitive inhibitors of xanthine oxidase.[1][4] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][3] By blocking this pivotal step, this compound effectively reduces the systemic urate burden, thereby preventing the formation of monosodium urate crystals that are the hallmark of gouty arthritis.[1][5]
However, emerging research has begun to challenge this narrow perception of this compound's mechanism of action. A compelling body of preclinical and clinical evidence now suggests that this compound possesses a range of beneficial effects that are independent of its impact on uric acid levels. These "pleiotropic" effects are largely linked to its ability to attenuate the production of reactive oxygen species (ROS) and modulate key signaling pathways involved in inflammation and vascular function.[6][7] This guide will delve into the intricate molecular mechanisms that underpin these non-urate-lowering actions of this compound, providing a detailed overview of its impact on oxidative stress, endothelial function, and inflammatory processes.
Attenuation of Oxidative Stress
A central tenet of this compound's pleiotropic effects is its profound impact on oxidative stress. The enzymatic action of xanthine oxidase is a significant source of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[8][9] By inhibiting this enzyme, this compound directly curtails the generation of these ROS, thereby alleviating oxidative stress.[2][10]
Direct Inhibition of ROS Production
The conversion of hypoxanthine to uric acid by xanthine oxidase is a process that generates ROS as a byproduct.[8] this compound's inhibition of this enzyme directly reduces the production of these damaging free radicals.[2][10] This has been demonstrated in various experimental models, where this compound treatment has been shown to decrease markers of oxidative stress.[11][12]
Impact on Lipid Peroxidation
Oxidative stress can lead to the damaging oxidation of lipids, a process known as lipid peroxidation. Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation.[11][12] Studies have consistently shown that this compound treatment significantly reduces plasma MDA levels, indicating a reduction in oxidative damage to lipids.[11][12]
Quantitative Data on Oxidative Stress Markers
The following table summarizes the quantitative effects of this compound on key markers of oxidative stress from selected studies.
| Biomarker | Study Population | This compound Dose | Duration | Baseline Level (Control/Placebo) | Post-treatment Level (this compound) | Percentage Change | p-value | Reference |
| Plasma Malondialdehyde (MDA) | Chronic Heart Failure | 300 mg/day | 1 month | 461 ± 101 nmol/L | 346 ± 128 nmol/L | -24.9% | 0.03 | [11][12] |
| Plasma Lipid Hydroperoxides | Intense Exercise (Horses) | Not specified | N/A | 492.7 ± 33.4 µM | 217.5 ± 32.1 µM | -55.9% | <0.05 | [13][14] |
| Oxidized Glutathione (GSSG) | Intense Exercise (Horses) | Not specified | N/A | 87.2 ± 12.2 µM | 63.8 ± 8.6 µM | -26.8% | <0.05 | [13][14] |
Signaling Pathway: Xanthine Oxidase and ROS Production
The following diagram illustrates the central role of xanthine oxidase in the production of reactive oxygen species and how allopurinorl intervenes in this pathway.
Enhancement of Endothelial Function
Endothelial dysfunction, a key early event in the pathogenesis of atherosclerosis, is characterized by impaired vasodilation and a pro-inflammatory, pro-thrombotic state.[15][16] this compound has been shown to improve endothelial function in various patient populations, an effect that appears to be independent of its urate-lowering action.[17][18]
Improvement of Flow-Mediated Dilation (FMD)
Flow-mediated dilation (FMD) is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, primarily mediated by nitric oxide (NO). A meta-analysis of 22 studies with a total of 1472 patients demonstrated that this compound significantly improved FMD.[15]
Increased Forearm Blood Flow
Studies using forearm venous occlusion plethysmography have shown that this compound significantly increases forearm blood flow in response to acetylcholine, an endothelium-dependent vasodilator.[11][12][18] This effect is not observed with the endothelium-independent vasodilator sodium nitroprusside, further supporting a direct effect of this compound on endothelial function.[11][12][18]
Quantitative Data on Endothelial Function
The following table summarizes the quantitative effects of this compound on markers of endothelial function.
| Parameter | Study Population | This compound Dose | Duration | Placebo/Control Response | This compound Response | p-value | Reference |
| Flow-Mediated Dilation (FMD) | Meta-analysis (22 studies) | Varied | Varied | Control | WMD = 1.46% (95% CI [0.70, 2.22]) | < 0.01 | [15] |
| Forearm Blood Flow (% change) | Chronic Heart Failure | 300 mg/day | 1 month | 120 ± 22% | 181 ± 19% | 0.003 | [11][12] |
| Forearm Blood Flow (% change) | Chronic Heart Failure | 600 mg/day | 1 month | 73.96 ± 10.29% | 240.31 ± 38.19% | < 0.001 | [17][18] |
Signaling Pathway: Endothelial Function and Nitric Oxide
The diagram below illustrates how this compound may improve endothelial function by reducing oxidative stress and increasing nitric oxide bioavailability.
Modulation of Inflammatory Pathways
Beyond its antioxidant effects, this compound exhibits direct anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade.
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[19] Studies have suggested that this compound can inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][19]
Attenuation of NLRP3 Inflammasome Activation
The NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and promoting the maturation of pro-inflammatory cytokines IL-1β and IL-18.[6] this compound has been shown to inhibit the activation of the NLRP3 inflammasome, potentially by blocking the stimulating effects of thioredoxin-interacting protein (TXNIP).[6][7]
Quantitative Data on Inflammatory Markers
The following table presents data on the effect of this compound on inflammatory markers.
| Biomarker | Experimental Model/Population | This compound Treatment | Outcome | Reference |
| NF-κB | CCl₄-induced liver injury (rats) | 50 mg/kg or 100 mg/kg daily | Partially prevented NF-κB nuclear translocation. | [19] |
| TNF-α, IL-1β, IL-6 | CCl₄-induced liver injury (rats) | 50 mg/kg | Partially prevented the increase in these pro-inflammatory cytokines. | [19] |
| IL-10 | CCl₄-induced liver injury (rats) | 50 mg/kg | Increased the anti-inflammatory cytokine IL-10. | [19] |
| NLRP3 Inflammasome | Fructose-fed rats | Not specified | Blocked NLRP3 inflammasome activation. | [20] |
Signaling Pathway: Anti-inflammatory Mechanisms
This diagram illustrates the potential mechanisms by which this compound exerts its anti-inflammatory effects through the inhibition of NF-κB and the NLRP3 inflammasome.
Cardiovascular Implications
Given its beneficial effects on oxidative stress, endothelial function, and inflammation, this compound has been investigated for its potential cardiovascular protective effects. While smaller studies and observational data have suggested a benefit, larger, more definitive clinical trials have yielded mixed results.
Observational Studies and Smaller Trials
Some observational studies have linked this compound use with a lower risk of stroke and cardiac events in older adults with hypertension.[21] Smaller clinical trials have also demonstrated improvements in endothelial function and exercise capacity in patients with angina and heart failure.[2]
The ALL-HEART Study
The this compound and Cardiovascular Outcomes in Ischemic Heart Disease (ALL-HEART) trial, a large, randomized, open-label trial, investigated the effect of this compound on major cardiovascular outcomes in patients with ischemic heart disease but without a history of gout.[9][22] The study found no significant difference in the primary composite outcome of non-fatal myocardial infarction, non-fatal stroke, or cardiovascular death between the this compound group and the usual care group.[9][22]
Summary of Cardiovascular Outcome Data
| Study/Trial | Study Design | Population | Key Finding | Reference |
| Observational | Retrospective cohort | Older adults with hypertension | This compound use was associated with a significantly lower risk of stroke and cardiac events. | [21] |
| ALL-HEART | Randomized, open-label | Ischemic heart disease without gout | No significant difference in the primary composite outcome of cardiovascular death, non-fatal MI, or non-fatal stroke. | [9][22] |
| Meta-analysis | 21 Randomized Controlled Trials | Cardiovascular disease | This compound was not associated with a significant reduction in cardiovascular death or all-cause death compared to placebo/usual care. | [23] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Measurement of Flow-Mediated Dilation (FMD)
Principle: FMD is an ultrasound-based technique that measures the change in the diameter of a conduit artery, typically the brachial artery, in response to an increase in blood flow (reactive hyperemia) induced by a period of ischemia.
Protocol Overview:
-
Patient Preparation: The subject rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
Baseline Imaging: A high-resolution ultrasound transducer is used to obtain a longitudinal image of the brachial artery. Baseline diameter and blood flow velocity are recorded.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm distal to the ultrasound probe and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes to induce ischemia.
-
Post-Occlusion Imaging: The cuff is rapidly deflated, and the brachial artery diameter and blood flow are continuously monitored for at least 3 minutes.
-
Data Analysis: The FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter.
Malondialdehyde (MDA) Assay
Principle: The thiobarbituric acid reactive substances (TBARS) assay is a commonly used method to measure MDA, a marker of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.
Protocol Overview:
-
Sample Preparation: Plasma or tissue homogenates are prepared.
-
Reaction Mixture: An aliquot of the sample is mixed with a solution containing TBA and an acid (e.g., trichloroacetic acid or phosphoric acid).
-
Incubation: The mixture is heated at 90-100°C for a specific duration (e.g., 60 minutes).
-
Extraction: After cooling, the colored adduct is extracted with an organic solvent (e.g., n-butanol).
-
Measurement: The absorbance of the organic layer is measured at a specific wavelength (typically 532 nm).
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA.
Xanthine Oxidase Activity Assay
Principle: The activity of xanthine oxidase can be determined by measuring the rate of formation of uric acid from xanthine. The increase in uric acid concentration is monitored spectrophotometrically by the increase in absorbance at 293 nm.
Protocol Overview:
-
Reaction Mixture: A reaction buffer containing a known concentration of xanthine is prepared.
-
Enzyme Addition: The sample containing xanthine oxidase is added to the reaction mixture to initiate the reaction.
-
Spectrophotometric Measurement: The increase in absorbance at 293 nm is recorded over time at a constant temperature (e.g., 25°C or 37°C).
-
Calculation of Activity: The rate of the reaction (change in absorbance per minute) is used to calculate the enzyme activity, typically expressed in units per milliliter or milligram of protein.
Experimental Workflow: Investigating this compound's Effect on Endothelial Function
The following diagram outlines a typical experimental workflow to assess the impact of this compound on endothelial function.
Conclusion
The pharmacological profile of this compound is considerably more complex than its traditional role as a urate-lowering agent suggests. Its ability to inhibit xanthine oxidase not only reduces uric acid production but also significantly attenuates oxidative stress by decreasing the generation of reactive oxygen species. This antioxidant effect, coupled with its capacity to modulate key inflammatory pathways such as NF-κB and the NLRP3 inflammasome, contributes to its beneficial effects on endothelial function.
While the promise of these pleiotropic effects translating into significant cardiovascular protection in broad populations with ischemic heart disease has not been borne out in large clinical trials like ALL-HEART, the evidence for its positive impact on surrogate markers of cardiovascular health, particularly in specific patient cohorts, remains compelling. For researchers and drug development professionals, a thorough understanding of these non-canonical mechanisms is crucial. It not only provides a more complete picture of this compound's therapeutic actions but also opens up new avenues for research into the therapeutic potential of xanthine oxidase inhibition in a wider range of pathologies characterized by oxidative stress and inflammation. Further investigation into the nuanced effects of this compound in different disease contexts is warranted to fully harness its therapeutic potential beyond the management of gout.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound as a cardiovascular drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Xanthine Oxidase by this compound Prevents Skeletal Muscle Atrophy: Role of p38 MAPKinase and E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Assay Procedure for Xanthine Oxidase Microbial [merckmillipore.com]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
- 8. mcw.edu [mcw.edu]
- 9. Beyond urate lowering: neuroprotective potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nwlifescience.com [nwlifescience.com]
- 11. This compound induces innate immune responses through mitogen-activated protein kinase signaling pathways in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 16. This compound and endothelial function: A systematic review with meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow-mediated dilation protocol and image analysis [bio-protocol.org]
- 18. This compound reverses liver damage induced by chronic carbon tetrachloride treatment by decreasing oxidative stress, TGF-β production and NF-κB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, quercetin and rutin ameliorate renal NLRP3 inflammasome activation and lipid accumulation in fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. e-century.us [e-century.us]
- 22. ahajournals.org [ahajournals.org]
- 23. 3hbiomedical.com [3hbiomedical.com]
Allopurinol as a Chemical Probe for Xanthine Oxidase Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a critical enzyme that plays a central role in purine metabolism. It catalyzes the final two steps in the purine degradation pathway: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] The overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[1] Beyond its role in purine breakdown, xanthine oxidase is a significant source of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, implicating it in various pathological processes including inflammation, ischemia-reperfusion injury, and cardiovascular diseases.[1][3]
Allopurinol, a structural analog of the natural purine base hypoxanthine, is a cornerstone therapy for conditions associated with hyperuricemia.[4][5] Its potent inhibitory effect on xanthine oxidase has made it an invaluable tool not only in the clinical management of gout but also as a chemical probe in research settings.[3][6] This technical guide provides a comprehensive overview of the use of this compound to investigate the activity and function of xanthine oxidase, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action of this compound on Xanthine Oxidase
This compound exerts its inhibitory effect on xanthine oxidase through a multi-faceted mechanism involving both the parent drug and its primary metabolite.
-
Competitive Inhibition by this compound: this compound is a structural analog of hypoxanthine and acts as a competitive inhibitor of xanthine oxidase.[7] It binds to the active site of the enzyme, preventing the binding and subsequent oxidation of the natural substrates, hypoxanthine and xanthine.[7] At lower concentrations, this compound also serves as a substrate for the enzyme.[3]
-
Metabolism to Oxypurinol: this compound is rapidly metabolized in vivo by xanthine oxidase to its active metabolite, oxypurinol (also known as alloxanthine).[5][7] Oxypurinol is also an inhibitor of xanthine oxidase and has a significantly longer half-life than this compound, contributing to the sustained therapeutic effect of the drug.[4]
-
Non-competitive Inhibition by Oxypurinol: Oxypurinol acts as a potent, non-competitive inhibitor of xanthine oxidase.[3][8] It forms a stable complex with the reduced molybdenum (Mo(IV)) center in the enzyme's active site, effectively rendering the enzyme inactive.[9] The regeneration of the active enzyme is a slow process, contributing to the long-lasting inhibition.[9]
-
Feedback Inhibition: The inhibition of xanthine oxidase by this compound and oxypurinol leads to an accumulation of hypoxanthine and xanthine.[4] These purine bases can be reutilized in the purine salvage pathway for the synthesis of nucleotides and nucleic acids.[5] The resulting increase in nucleotide concentrations can cause feedback inhibition of de novo purine synthesis.[5]
Caption: Mechanism of Xanthine Oxidase Inhibition by this compound.
Quantitative Data: this compound and Oxypurinol Inhibition
The inhibitory potency of this compound and its metabolite oxypurinol against xanthine oxidase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe their efficacy.
| Inhibitor | Parameter | Value | Substrate | Organism/Source | Reference |
| This compound | IC50 | 2.84 ± 0.41 µM | Xanthine | Bovine Milk | [10] |
| IC50 | 0.13 µg/mL | Hypoxanthine | Not Specified | [11] | |
| IC50 | 0.11 µg/mL | Xanthine | Not Specified | [11] | |
| IC50 | 6.94 ± 0.32 µg/mL | Xanthine | Not Specified | [12] | |
| Ki | 2.12 µM | Xanthine | Bovine Milk | [10] | |
| Oxypurinol | - | Less effective in vitro than this compound | Hypoxanthine | Recombinant Human | [9][13] |
Experimental Protocols
In Vitro Xanthine Oxidase Activity Assay (Spectrophotometric)
This protocol details a common method for measuring xanthine oxidase activity and its inhibition by this compound by monitoring the formation of uric acid, which absorbs light at 290-295 nm.[10][14][15]
4.1.1 Principle
Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid production can be determined by measuring the increase in absorbance at 290-295 nm over time. The inhibitory effect of this compound is quantified by measuring the reduction in this rate.
4.1.2 Reagents and Materials
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
This compound (inhibitor)
-
Sodium phosphate buffer (e.g., 100 mM, pH 7.5) or Tris-HCl buffer (e.g., 0.1 M, pH 7.5)[10][14]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
UV-Vis Spectrophotometer or microplate reader
-
Cuvettes or UV-transparent microplates
4.1.3 Solution Preparation
-
Buffer: Prepare 100 mM sodium phosphate buffer, pH 7.5.
-
Xanthine Stock Solution: Dissolve xanthine in 0.1 M NaOH to create a stock solution (e.g., 10 mM).[10] Dilute this stock in the assay buffer to the desired working concentrations (e.g., 0.25 to 2.00 µM).[10]
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 20 mg/mL).[10] Further dilute in the assay buffer to achieve a range of final assay concentrations (e.g., 0 to 1.25 µM).[10]
-
Xanthine Oxidase Solution: Dilute the commercial enzyme solution in ice-cold assay buffer to a working concentration (e.g., 0.1-0.2 U/mL).[14] Keep the enzyme solution on ice.
4.1.4 Assay Procedure
-
Set the spectrophotometer to 295 nm and the temperature to 25°C or 37°C.[10]
-
In a cuvette, prepare the reaction mixture by adding the assay buffer, the this compound solution (or vehicle control, e.g., buffer with a small percentage of DMSO), and the xanthine oxidase solution.
-
Incubate the mixture for a pre-determined time (e.g., 10 minutes) at the assay temperature to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the reaction by adding the xanthine substrate solution and mix immediately.
-
Monitor the increase in absorbance at 295 nm for several minutes, recording the absorbance at regular intervals (e.g., every 30 seconds).
-
A blank reaction containing all components except the enzyme should be run to correct for any background absorbance changes.
4.1.5 Data Analysis
-
Calculate the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for In Vitro Xanthine Oxidase Inhibition Assay.
Analysis of Purines by High-Performance Liquid Chromatography (HPLC)
To gain a more detailed understanding of the effects of this compound, it is often necessary to measure the concentrations of hypoxanthine, xanthine, and uric acid in biological samples.[16]
4.2.1 Principle
Reverse-phase HPLC with UV detection can be used to separate and quantify hypoxanthine, xanthine, and uric acid.
4.2.2 Sample Preparation
-
Cell Culture: For cell-based assays, cells can be treated with this compound, followed by the addition of hypoxanthine to stimulate uric acid production.[17] The supernatant can then be collected for analysis.
-
Biological Fluids (e.g., Urine, Serum): Samples may require deproteinization (e.g., with acetonitrile) and centrifugation before injection into the HPLC system.[16]
4.2.3 HPLC Conditions (Example)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[16]
-
Flow Rate: Typically 0.4-1.0 mL/min.[16]
-
Detection: UV detector set at wavelengths appropriate for the purines (e.g., 293 nm for uric acid).[18]
-
Quantification: Concentrations are determined by comparing the peak areas of the samples to those of known standards.
Signaling Pathways Involving Xanthine Oxidase
Xanthine oxidase is not only a key enzyme in purine catabolism but also a significant generator of ROS, which can act as signaling molecules and contribute to cellular damage.
5.1 Purine Degradation and ROS Production
The conversion of hypoxanthine to xanthine and xanthine to uric acid by xanthine oxidase is accompanied by the reduction of molecular oxygen, leading to the production of superoxide (O2•−) and hydrogen peroxide (H2O2).[1][19] This ROS production links purine metabolism to oxidative stress.
5.2 Downstream Effects of XO-Derived ROS
Elevated ROS levels resulting from increased xanthine oxidase activity can trigger various downstream signaling pathways implicated in inflammation and disease progression. For instance, ROS can activate the NLRP3 inflammasome, a key component of the innate immune system, leading to the production of pro-inflammatory cytokines like IL-1β and IL-18.[20][21] This highlights the role of xanthine oxidase as a potential therapeutic target in inflammatory conditions beyond gout.
Caption: Purine Degradation, ROS Production, and Downstream Signaling.
Use of this compound in In Vivo Studies
This compound is widely used in animal models to probe the physiological and pathophysiological roles of xanthine oxidase.
-
Administration: this compound can be administered to animals via oral gavage or intraperitoneally.[22][23]
-
Dosage: The effective dose can vary depending on the animal model and the desired level of xanthine oxidase inhibition. For example, doses of 5 mg/100g body weight have been used in rats.[23]
-
Monitoring Efficacy: The efficacy of this compound treatment in vivo is typically assessed by measuring uric acid levels in serum or urine.[23] A significant decrease in uric acid and a corresponding increase in hypoxanthine and xanthine levels indicate effective inhibition of xanthine oxidase.
Conclusion and Considerations
This compound is a powerful and specific chemical probe for investigating the function of xanthine oxidase. Its well-characterized mechanism of action and the availability of established assay protocols make it an essential tool for researchers in various fields.
Key Considerations:
-
Metabolism to Oxypurinol: When interpreting results, especially from in vivo studies, it is crucial to consider that the observed effects are due to the combined action of this compound and its more potent, longer-lasting metabolite, oxypurinol.[4][9]
-
Substrate Choice: The inhibitory kinetics of this compound can be influenced by whether hypoxanthine or xanthine is used as the substrate in in vitro assays.
-
Potential for Off-Target Effects: At high concentrations, this compound and oxypurinol may have effects independent of xanthine oxidase inhibition, such as inhibiting de novo purine synthesis by mechanisms other than feedback inhibition.[24]
By carefully designing experiments and considering these factors, researchers can effectively utilize this compound to elucidate the multifaceted roles of xanthine oxidase in health and disease.
References
- 1. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. trc-p.nl [trc-p.nl]
- 9. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mtc-usa.com [mtc-usa.com]
- 17. Frontiers | Anti-hyperuricemia effect of hesperetin is mediated by inhibiting the activity of xanthine oxidase and promoting excretion of uric acid [frontiersin.org]
- 18. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound, an inhibitor of xanthine oxidase, reduces uric acid levels and modifies the signs associated with copper deficiency in rats fed fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. JCI - Effects of this compound and oxipurinol on purine synthesis in cultured human cells [jci.org]
The Anti-Inflammatory Properties of Allopurinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopurinol, a cornerstone in the management of hyperuricemia and gout, is increasingly recognized for its significant anti-inflammatory properties that extend beyond its primary function as a xanthine oxidase inhibitor. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, supported by quantitative data from preclinical and in vitro studies. We detail the experimental protocols used to elucidate these properties and present key signaling pathways and experimental workflows as visualizations. This document serves as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this compound in inflammatory diseases.
Introduction
This compound is a structural isomer of hypoxanthine and has been a first-line therapy for conditions associated with hyperuricemia, such as gout, for decades.[1][2] Its primary mechanism of action is the inhibition of xanthine oxidase, an enzyme crucial for the conversion of hypoxanthine to xanthine and then to uric acid.[3] While its efficacy in lowering serum uric acid levels is well-established, a growing body of evidence highlights its direct and indirect anti-inflammatory effects. These properties are not solely attributable to the reduction of uric acid crystals but also involve the modulation of key inflammatory pathways, making this compound a subject of interest for its potential role in a broader range of inflammatory conditions.[4][5] This guide synthesizes the current understanding of this compound's anti-inflammatory actions, providing a technical overview for the scientific community.
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through several interconnected mechanisms:
Inhibition of Xanthine Oxidase and Reduction of Reactive Oxygen Species (ROS)
The catalytic activity of xanthine oxidase is a significant source of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.[6] By inhibiting xanthine oxidase, this compound and its active metabolite, oxypurinol, decrease the production of these potent oxidants.[4][6] Oxidative stress is a key driver of inflammation, and by mitigating ROS production, this compound can downregulate inflammatory signaling.[7]
Modulation of the NLRP3 Inflammasome
The NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[8] this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[4][9] This inhibition is, in part, due to the reduction of ROS, which are known activators of the NLRP3 inflammasome.[9] Furthermore, this compound may have more direct inhibitory effects on the components of this pathway.[10]
Effects on Immune Cells
This compound has been demonstrated to modulate the function of various immune cells involved in the inflammatory cascade:
-
Neutrophils: this compound can reduce neutrophil adhesion to the endothelium, a critical step in the recruitment of these cells to sites of inflammation.[11] This is potentially mediated by the downregulation of CXC chemokines.[11]
-
T Cells: In-vitro studies have shown that this compound can diminish the activation of human T cells.[12] This includes reducing the upregulation of the activation marker CD69 and decreasing the production of the pro-inflammatory cytokines interferon-gamma (IFN-γ) and interleukin-2 (IL-2).[12][13]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory properties of this compound from various in vitro and in vivo studies.
Table 1: Inhibition of Xanthine Oxidase by this compound
| Parameter | Value | Species/System | Reference |
| IC50 | 1.99 µg/mL | Bovine Milk Xanthine Oxidase | [14] |
| IC50 | 2.84 ± 0.41 µM | Bovine Milk Xanthine Oxidase | [15] |
| IC50 | 6.94 ± 0.32 µg/mL | Bovine Milk Xanthine Oxidase | [1] |
| IC50 | 10.73 µM | Not Specified | [16] |
Table 2: In Vitro Effects of this compound on T-Cell Activation and Cytokine Production
| Parameter | Concentration | Effect | Cell Type | Reference | | :--- | :--- | :--- | :--- |[12] | | CD69 Upregulation | 300 µg/mL | 38% reduction in CD4+ T cells | Human PBMCs |[12] | | CD69 Upregulation | 300 µg/mL | 30% reduction in CD8+ T cells | Human PBMCs |[12] | | IFN-γ Production | 300 µg/mL | Significant decrease | Human PBMCs |[12] | | IL-2 Production | 300 µg/mL | Significant decrease | Human PBMCs |[12] |
Table 3: In Vivo Anti-Inflammatory Effects of this compound
| Model | Species | Dose | Effect | Reference |
| Peroxochromate-induced arthritis | Mouse | ED50: 80 ± 14 µmol/kg/day | Dose-dependent suppression of arthritis | [17] |
| Carrageenan-induced paw edema | Rat | 12.5, 25, 50 mg/kg | Dose-dependent reduction in edema volume | [18] |
| Endotoxemic liver injury | Mouse | Not specified | >57% reduction in adherent leukocytes | [11] |
| Endotoxemic liver injury | Mouse | Not specified | >83% reduction in CXC chemokines | [11] |
| Renal Ischemia-Reperfusion | Rat | 10 and 50 mg/kg | Downregulation of TNF-α, IL-1β, and IL-6 | [19] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Xanthine Oxidase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored spectrophotometrically.
-
Methodology:
-
A reaction mixture is prepared containing sodium phosphate buffer (pH 7.4), xanthine oxidase enzyme (from bovine milk), and the test compound (this compound) at various concentrations.[20]
-
The mixture is incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 10 minutes).[20]
-
The reaction is initiated by the addition of the substrate, xanthine.[20]
-
The change in absorbance is monitored at 295 nm, the wavelength at which uric acid absorbs light, over time.[20]
-
The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined.[20]
-
Carrageenan-Induced Paw Edema in Rodents
-
Principle: This is a widely used in vivo model to screen for acute anti-inflammatory activity. Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema.
-
Methodology:
-
Rodents (rats or mice) are randomly assigned to control and treatment groups.[18]
-
The test compound (this compound) or vehicle is administered, typically intraperitoneally or orally, at various doses 30-60 minutes prior to carrageenan injection.[18][21]
-
A subplantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of each animal.[21][22]
-
The volume of the paw is measured at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[22]
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is then determined.[18]
-
In Vitro T-Cell Activation and Cytokine Production Assay
-
Principle: This assay assesses the effect of a compound on the activation and cytokine production of T lymphocytes in response to stimulation.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Hypaque density gradient centrifugation.[12]
-
PBMCs are cultured in the presence or absence of the test compound (this compound) at various concentrations.[12]
-
T-cell activation is induced using polyclonal activators (e.g., anti-CD3 and anti-CD28 antibodies) or specific antigens.[12]
-
Activation Marker Expression: After a short incubation period (e.g., 5 hours), the expression of early activation markers like CD69 on CD4+ and CD8+ T cells is analyzed by flow cytometry.[12]
-
Cytokine Production: For cytokine analysis, cells are stimulated for a longer duration (e.g., 18-20 hours). The frequency of cytokine-producing cells (e.g., IFN-γ, IL-2) is determined by ELISpot assay, or cytokine levels in the supernatant are measured by ELISA.[12]
-
Reactive Oxygen Species (ROS) Measurement
-
Principle: This assay quantifies the levels of intracellular ROS in cells treated with a compound of interest.
-
Methodology:
-
Cells (e.g., fibroblast-like synoviocytes or cardiomyocytes) are cultured and treated with a pro-inflammatory stimulus in the presence or absence of this compound.[9][23]
-
A fluorescent probe that is sensitive to ROS (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) is added to the cells and incubated.
-
Upon entering the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or a fluorescence microscope.[9]
-
NLRP3 Inflammasome Activation Assay (Western Blot)
-
Principle: This method is used to assess the effect of a compound on the expression of key proteins in the NLRP3 inflammasome pathway.
-
Methodology:
-
Cells (e.g., macrophages or fibroblast-like synoviocytes) are primed with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[8][9]
-
The cells are then treated with the test compound (this compound) followed by an NLRP3 activator (e.g., ATP or uric acid).[9]
-
Cell lysates and supernatants are collected.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF) and probed with primary antibodies specific for NLRP3, ASC, caspase-1, and IL-1β.[8][9]
-
Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative protein expression levels.[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the anti-inflammatory properties of this compound.
Caption: Mechanism of this compound's Anti-inflammatory Action.
Caption: this compound's Inhibition of the NLRP3 Inflammasome Pathway.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.
Conclusion
The anti-inflammatory properties of this compound are multifaceted and extend beyond its well-documented effects on uric acid metabolism. Through the inhibition of xanthine oxidase and the subsequent reduction of reactive oxygen species, this compound can modulate key inflammatory pathways, including the NLRP3 inflammasome, and alter the function of crucial immune cells like neutrophils and T cells. The quantitative data and experimental models presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in a variety of inflammatory and autoimmune diseases. For drug development professionals, these insights may open new avenues for repurposing this compound or developing novel therapies that target the intricate interplay between metabolic and inflammatory pathways. Future research should focus on elucidating the precise molecular interactions of this compound with inflammatory signaling components and conducting well-designed clinical trials to validate its efficacy in non-gout-related inflammatory conditions.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Anti-inflammatory Effect of this compound on the Prevention of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systemic this compound administration reduces malondialdehyde, interleukin 6, tumor necrosis factor α, and increases vascular endothelial growth factor in random flap Wistar rats exposed to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of this compound and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beyond urate lowering: Analgesic and anti-inflammatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits CXC chemokine expression and leukocyte adhesion in endotoxemic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound reduces antigen-specific and polyclonal activation of human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inabj.org [inabj.org]
- 15. herbmedpharmacol.com [herbmedpharmacol.com]
- 16. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of this compound on in vivo suppression of arthritis in mice and ex vivo modulation of phagocytic production of oxygen radicals in whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound Protective Effect of Renal Ischemia by Downregulating TNF-α, IL-1β, and IL-6 Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. inotiv.com [inotiv.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound modulates reactive oxygen species generation and Ca2+ overload in ischemia-reperfused heart and hypoxia-reoxygenated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Allopurinol's Role in Modulating Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopurinol, a cornerstone in the management of hyperuricemia and gout, is primarily recognized for its function as a competitive inhibitor of xanthine oxidase. This action effectively curtails the production of uric acid. However, a growing body of evidence reveals that this compound's pharmacological reach extends beyond this well-established mechanism, demonstrating a significant capacity to modulate critical cellular signaling pathways. This technical guide provides an in-depth exploration of this compound's influence on key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), apoptosis, and Nuclear Factor-Kappa B (NF-κB) pathways. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's broader cellular effects, potentially unlocking new therapeutic avenues.
Introduction
For decades, this compound and its active metabolite, oxypurinol, have been pivotal in clinical practice for their ability to lower serum uric acid levels by inhibiting xanthine oxidase, the terminal enzyme in purine metabolism[1][2][3][4]. This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid[1][2][3][4]. While its efficacy in treating gout is undisputed, emerging research highlights this compound's capacity to interact with and modulate fundamental cellular signaling networks. These interactions have significant implications for cellular processes such as inflammation, immune response, and programmed cell death. Understanding these non-canonical effects is crucial for a complete comprehension of this compound's therapeutic profile and for identifying novel applications in various disease contexts.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that translates extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. This compound has been shown to induce innate immune responses through the activation of specific MAPK components, namely c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK)[5]. This activation leads to the phosphorylation of these kinases, which in turn upregulates the expression of pro-inflammatory cytokines.
Quantitative Data: this compound's Impact on Cytokine Expression
Studies have demonstrated a concentration-dependent effect of this compound on the production of key cytokines by T-cells. A significant reduction in the secretion of Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) has been observed at a concentration of 300 μg/ml[6].
| Cytokine | This compound Concentration | Effect | Reference |
| IFN-γ | 300 μg/ml | Significant decrease in production | [6] |
| IL-2 | 300 μg/ml | Significant decrease in production | [6] |
Experimental Protocol: Western Blot for MAPK Phosphorylation
The following protocol provides a general framework for assessing the phosphorylation status of JNK and ERK in response to this compound treatment.
1. Cell Culture and Treatment:
- Culture a suitable cell line (e.g., HL-60) in appropriate media.
- Treat cells with varying concentrations of this compound for specific time points. Include an untreated control.
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Gel Electrophoresis:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE on a polyacrylamide gel.
5. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Blocking:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
- Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated ERK (p-ERK) overnight at 4°C.
- Also, probe separate membranes with antibodies for total JNK and total ERK to serve as loading controls.
- Wash the membranes extensively with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
8. Detection:
- Wash the membranes again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
9. Analysis:
- Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway Diagram: this compound-Induced MAPK Activation
Caption: this compound-induced activation of the MAPK pathway.
Modulation of Apoptosis Signaling
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. This compound has been shown to modulate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.
Intrinsic Apoptosis Pathway
The intrinsic pathway is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. In the context of ischemia-reperfusion injury, there is an observed upregulation of Bax and a downregulation of Bcl-2, leading to apoptosis. This compound treatment has been shown to counteract these changes, thereby exerting a protective effect[7].
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface. This compound has been found to sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis by upregulating the expression of Death Receptor 5 (DR5)[8][9]. This upregulation is mediated by the transcription factor CHOP (C/EBP homologous protein)[8].
Quantitative Data: this compound's Effect on Apoptosis-Related Proteins
| Protein/Parameter | Cell/Tissue Type | This compound Treatment | Effect | Reference |
| Bax | Rat Kidney (Ischemia-Reperfusion) | Pretreatment | Downregulation (qualitative) | [7] |
| Bcl-2 | Rat Kidney (Ischemia-Reperfusion) | Pretreatment | Upregulation (qualitative) | [7] |
| Caspase-3 | Rat Kidney (Ischemia-Reperfusion) | Pretreatment | Downregulation (qualitative) | [7] |
| DR5 Surface Expression | PC-3 and DU145 Prostate Cancer Cells | 200 μmol/L for 24h | Increased expression (qualitative) | [9][10] |
| Apoptotic Rate (TUNEL) | Rat Kidney (Ischemia-Reperfusion) | Pretreatment | (12.6±3.4)% vs (32.8±8.9)% in IR group | [7] |
Experimental Protocols
This protocol allows for the detection of DNA fragmentation, a hallmark of apoptosis.
1. Sample Preparation:
- Fix cells or tissue sections with 4% paraformaldehyde.
- Permeabilize the samples with 0.2% Triton X-100.
2. TUNEL Reaction:
- Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotinylated dUTP to the 3'-OH ends of fragmented DNA.
3. Detection:
- Incubate the samples with Streptavidin-HRP, which binds to the biotinylated nucleotides.
- Add a substrate for HRP, such as DAB (3,3'-diaminobenzidine), to generate a colored precipitate in apoptotic cells.
4. Counterstaining and Visualization:
- Counterstain the nuclei with a suitable dye (e.g., hematoxylin).
- Visualize the stained samples under a light microscope. Apoptotic nuclei will appear dark brown.
A similar protocol to the one described for MAPK signaling can be used. Primary antibodies specific for Bax, Bcl-2, cleaved Caspase-3, and DR5 should be utilized.
Signaling Pathway Diagrams
Caption: this compound's modulation of the intrinsic apoptosis pathway.
Caption: this compound enhances TRAIL-induced extrinsic apoptosis.
Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling
The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response, controlling the expression of numerous genes involved in immunity and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.
This compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB pathway. Specifically, it has been observed to reduce the nuclear translocation of NF-κB, thereby preventing it from binding to its target gene promoters and initiating the transcription of pro-inflammatory mediators[11].
Signaling Pathway Diagram: this compound's Inhibition of NF-κB
Caption: this compound inhibits the NF-κB signaling pathway.
Conclusion
The evidence presented in this technical guide clearly indicates that this compound's pharmacological activities are not confined to its role as a xanthine oxidase inhibitor. Its ability to modulate the MAPK, apoptosis, and NF-κB signaling pathways underscores a more complex and multifaceted interaction with cellular machinery. For researchers and scientists, these findings open up new avenues of investigation into the potential therapeutic applications of this compound in diseases where these pathways are dysregulated, such as inflammatory disorders and cancer. For drug development professionals, a deeper understanding of these off-target effects is critical for both optimizing existing therapies and for the rational design of new drugs that may target these pathways with greater specificity. Further research is warranted to fully elucidate the molecular mechanisms underlying these interactions and to translate these preclinical findings into clinical benefits.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. google.com [google.com]
- 4. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces innate immune responses through mitogen-activated protein kinase signaling pathways in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pretreatment with this compound on the expression of Bax, Bcl-2 and Caspase-3 in kidney of ischemia-reperfusion injury rats [organtranspl.com]
- 8. Anti-gout agent this compound exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protective effects of this compound against acute liver damage and cirrhosis induced by carbon tetrachloride: modulation of NF-κB, cytokine production and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Neuroprotective Effects of Allopurinol in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the neuroprotective effects of Allopurinol as demonstrated in various preclinical models. This compound, a well-established inhibitor of the enzyme xanthine oxidase, is primarily used for treating hyperuricemia and gout. However, a growing body of preclinical evidence highlights its potential as a neuroprotective agent, primarily by mitigating oxidative stress and neuroinflammation. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this area.
Core Mechanism of Action: Inhibition of Xanthine Oxidase
This compound's primary neuroprotective mechanism stems from its inhibition of xanthine oxidase (XO). XO is a key enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] A critical consequence of this enzymatic activity is the production of reactive oxygen species (ROS), including superoxide radicals.[3] In pathological conditions such as cerebral ischemia or neurodegenerative diseases, the activity of xanthine oxidase can be upregulated, leading to an overproduction of ROS.[1][4] This excess ROS overwhelms the brain's endogenous antioxidant capacity, resulting in oxidative stress, which contributes to neuronal damage, inflammation, and apoptosis.[1][2]
This compound, a structural analog of hypoxanthine, competitively inhibits xanthine oxidase.[3] This action blocks the final two steps of uric acid synthesis, thereby reducing the generation of associated ROS.[5][6] By cutting off this significant source of oxidative stress, this compound helps to prevent downstream pathological events, including lipid peroxidation, protein damage, microglia and astrocyte activation, and the release of pro-inflammatory cytokines.[1][5] Some studies also suggest this compound may have direct free-radical scavenging properties, further contributing to its neuroprotective profile.[7]
References
- 1. Beyond urate lowering: neuroprotective potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alzheimer's Association International Conference [alz.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Xanthine Oxidoreductase Inhibitors on Oxidative Stress Markers following Global Brain Ischemia Reperfusion Injury in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Allopurinol and its influence on reactive oxygen species (ROS) production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts a significant influence on cellular redox balance through its potent inhibition of xanthine oxidase, a key enzyme in purine metabolism and a major contributor to the production of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the biochemical mechanisms by which this compound modulates ROS generation. It presents a comprehensive summary of quantitative data from various studies, details established experimental protocols for investigating these effects, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating oxidative stress and the therapeutic potential of this compound beyond its urate-lowering effects.
Introduction: The Dual Role of Xanthine Oxidase
Xanthine oxidoreductase (XOR) is a complex molybdoflavoenzyme that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1] In its primary physiological role, XOR catalyzes the final two steps of purine catabolism, converting hypoxanthine to xanthine and then xanthine to uric acid.[2] While the XDH form preferentially uses NAD+ as an electron acceptor, the XO form utilizes molecular oxygen, leading to the generation of superoxide anion (O2•−) and hydrogen peroxide (H2O2) – both potent reactive oxygen species.[3][4] Under conditions of ischemia-reperfusion, hypoxia, and inflammation, the conversion of XDH to the ROS-producing XO form is accelerated, contributing significantly to oxidative stress and cellular damage.[5]
Mechanism of Action: this compound and its Metabolite
This compound, a structural isomer of hypoxanthine, acts as a competitive inhibitor of xanthine oxidase.[6][7] It is rapidly metabolized by XO to its active metabolite, oxypurinol (also known as alloxanthine).[3][7] Oxypurinol is a non-competitive, tight-binding inhibitor of the reduced molybdenum center of xanthine oxidase, effectively blocking its catalytic activity.[3][7] This inhibition curtails the production of both uric acid and ROS.[2][3] While primarily known for its urate-lowering effects in the treatment of gout, the antioxidant properties of this compound are increasingly recognized for their therapeutic potential in various conditions characterized by oxidative stress, such as cardiovascular diseases and endothelial dysfunction.[1][8]
Quantitative Effects of this compound on ROS Production and Oxidative Stress Markers
The administration of this compound has been demonstrated to significantly reduce markers of oxidative stress across a range of experimental and clinical settings. The following tables summarize key quantitative findings from the literature.
| Study Type | Subject/Model | This compound Dosage | Oxidative Stress Marker | Result | Reference |
| Pre-clinical | Ischemia-reperfused rat hearts | 10 µM (in vitro) | ROS production | Suppressed | [5] |
| Pre-clinical | Hypoxia-reoxygenated neonatal rat cardiomyocytes | 10 µM | ROS production | Suppressed | [5] |
| Pre-clinical | Intense exercise in horses | Not specified | Plasma lipid hydroperoxides | Decreased from 492.7 µM to 217.5 µM | [9] |
| Pre-clinical | Intense exercise in horses | Not specified | Oxidised glutathione (GSSG) | Decreased from 87.2 µM to 63.8 µM | [9] |
| Clinical Trial | Patients with stable Chronic Heart Failure | 300 mg/day | Plasma malondialdehyde (MDA) | 33% reduction | [1] |
| Clinical Trial | Patients with Type 2 Diabetes and mild hypertension | Not specified | Plasma malondialdehyde (MDA) | Reduced | [1] |
| Clinical Trial | Gout patients | 100 mg every 8 hours | Serum malondialdehyde (MDA) | Significantly decreased after 1 and 3 months | [10] |
| Meta-analysis | Heterogeneous group of patients and healthy adults | Varied | Serum malondialdehyde (MDA) | Significant reduction by 0.403 nmol/ml | [11] |
| Clinical Trial | COVID-19 Patients | Not specified | Oxidative Stress Index (OSI) | Significantly improved at discharge | [12] |
Table 1: Effect of this compound on ROS Production and Markers of Lipid Peroxidation.
| Study Type | Subject/Model | This compound Dosage | Antioxidant Enzyme/Marker | Result | Reference |
| Clinical Trial | Gout patients | 100 mg every 8 hours | Erythrocyte superoxide dismutase (SOD) | Significantly increased | [10] |
| Clinical Trial | Gout patients | 100 mg every 8 hours | Erythrocyte catalase | Significantly increased | [10] |
| Pre-clinical | AD model animals | Not specified | Antioxidant enzyme activities (e.g., SOD, catalase) | Restored | [13] |
Table 2: Effect of this compound on Antioxidant Enzymes.
| Study Type | Subject/Model | This compound Dosage | Other Relevant Markers | Result | Reference |
| Clinical Trial | Patients with high baseline oxidative stress | Not specified | F2-isoprostane | Significantly reduced | [1] |
| Pre-clinical | Ischemia-reperfused rat hearts | 10 µM (in vitro) | Intracellular Ca2+ overload | Decreased | [5] |
| Clinical Trial | Patients with Chronic Kidney Disease (Stage 3) | Not specified | Serum xanthine | Increased by 7.54 µg/mL | [14][15] |
| Clinical Trial | Patients with Chronic Kidney Disease (Stage 3) | Not specified | Serum urate | Decreased by 3.60 mg/dL | [14][15] |
Table 3: Effect of this compound on Other Markers Related to Oxidative Stress.
Experimental Protocols
Measurement of Intracellular ROS Production
A common method for quantifying intracellular ROS involves the use of fluorescent probes. The following is a generalized protocol that can be adapted for specific cell types and experimental conditions.
Materials:
-
Cells of interest cultured to 80-90% confluency
-
Fluorescent probes (e.g., Dihydroethidium (DHE) for superoxide, MitoSOX™ Red for mitochondrial superoxide, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for general ROS)[16][17][18]
-
Phosphate-buffered saline (PBS)
-
Culture medium (serum-free for the assay to avoid interference)[18]
-
This compound
-
Inducer of oxidative stress (e.g., H2O2, antimycin A)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-treatment: Incubate the cells with the desired concentration of this compound for a specified period.
-
Induction of Oxidative Stress (Optional): Introduce an agent to induce ROS production.
-
Probe Loading:
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Measurement:
-
Microplate Reader: Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., for DHE: Ex: 535 nm, Em: 635 nm; for H2DCFDA: Ex: 485 nm, Em: 520 nm).[16] Measurements can be taken as a single endpoint or in kinetic mode.
-
Fluorescence Microscopy: Visualize and capture images of the cells to observe the localization and intensity of the fluorescence.
-
Assay for Xanthine Oxidase Activity
The activity of xanthine oxidase can be determined by measuring the rate of uric acid formation from its substrate, xanthine or hypoxanthine.[19]
Materials:
-
Tissue homogenate or cell lysate
-
Potassium phosphate buffer (0.05 M, pH 7.5)
-
Hypoxanthine or xanthine solution
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a tissue homogenate or cell lysate in potassium phosphate buffer.
-
Reaction Mixture: In a quartz cuvette, combine the sample, potassium phosphate buffer, and substrate (hypoxanthine or xanthine).
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 290 nm (the wavelength at which uric acid absorbs light) at 25°C.[19]
-
Calculation: Determine the rate of change in absorbance from the linear portion of the curve. One unit of xanthine oxidase activity is defined as the amount of enzyme that catalyzes the formation of one micromole of urate per minute.[19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes discussed in this guide.
References
- 1. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulates reactive oxygen species generation and Ca2+ overload in ischemia-reperfused heart and hypoxia-reoxygenated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and endothelial function: A systematic review with meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the formation of reactive oxygen species during intense exercise in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alliedacademies.org [alliedacademies.org]
- 12. The Prospective Effect of this compound on the Oxidative Stress Index and Endothelial Dysfunction in Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencescholar.us [sciencescholar.us]
- 14. mdpi.com [mdpi.com]
- 15. This compound Lowers Serum Urate but Does Not Reduce Oxidative Stress in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sm.unife.it [sm.unife.it]
- 17. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
The Anti-Nociceptive Properties of Allopurinol: A Deep Dive into its Mechanisms and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Allopurinol, a cornerstone in the management of hyperuricemia and gout, is gaining recognition for its significant anti-nociceptive effects, independent of its urate-lowering properties. This technical guide synthesizes the current understanding of the mechanisms underpinning this compound-induced analgesia, presenting a comprehensive overview for researchers, scientists, and professionals in drug development. The primary mechanism involves the inhibition of xanthine oxidase, leading to an accumulation of purines, particularly adenosine. This increase in endogenous adenosine results in the activation of A1 adenosine receptors, a key pathway in pain modulation. A secondary, yet crucial, mechanism is the reduction of oxidative stress through the decreased production of reactive oxygen species (ROS), which are known pro-nociceptive mediators. This document provides a detailed examination of the experimental evidence supporting these mechanisms, including detailed protocols for key in-vivo studies and a structured presentation of quantitative data from various analgesic models. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a clear understanding of the complex interactions involved in this compound's pain-relieving effects.
Introduction
This compound is a structural analogue of hypoxanthine and a potent inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][2] While its clinical application has predominantly been in the treatment of gout and other conditions associated with hyperuricemia, a growing body of evidence highlights its potential as an analgesic agent.[3][4] This has opened new avenues for its therapeutic application in various pain states, including those associated with chronic inflammation, diabetes, and vascular dysfunction.[3][5] This guide aims to provide a detailed technical overview of the anti-nociceptive effects of this compound, focusing on its core mechanisms of action, the experimental evidence supporting these, and the intricate signaling pathways involved.
Core Mechanisms of Anti-Nociceptive Action
The pain-relieving effects of this compound are primarily attributed to two interconnected mechanisms: the modulation of the purinergic system and the reduction of oxidative stress.
Modulation of the Purinergic System via Adenosine A1 Receptor Activation
The most well-documented mechanism for this compound's anti-nociceptive effect is its ability to increase the bioavailability of adenosine.[5][6] By inhibiting xanthine oxidase, this compound prevents the degradation of hypoxanthine and xanthine, leading to their accumulation.[1][7] This surplus of purine precursors is then available for salvage pathways, resulting in increased synthesis and extracellular levels of adenosine.[3][8]
Adenosine is a potent neuromodulator with well-established anti-nociceptive properties, primarily mediated through the activation of A1 adenosine receptors (A1ARs).[9] The activation of A1ARs, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. These downstream effects ultimately result in neuronal hyperpolarization and a reduction in the release of excitatory neurotransmitters, thus dampening pain signals.
Studies have consistently shown that the anti-nociceptive effects of this compound can be blocked by the administration of non-selective adenosine receptor antagonists like caffeine, and more specifically, by selective A1AR antagonists such as 8-cyclopentyl-1,3-dipropylxanthine (DPCPX).[6][9] Conversely, selective A2A adenosine receptor antagonists do not inhibit this compound-induced analgesia, further pinpointing the critical role of the A1AR pathway.[6]
Reduction of Oxidative Stress
The enzymatic activity of xanthine oxidase is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[3][10] ROS are highly reactive molecules that can contribute to cellular damage and are known to be pro-nociceptive.[3] They can sensitize nociceptors directly and also contribute to neuroinflammatory processes that underpin chronic pain states.
By inhibiting xanthine oxidase, this compound effectively reduces the production of these harmful ROS.[3][10] This reduction in oxidative stress can contribute to its anti-nociceptive effects by preventing the sensitization of peripheral and central pain pathways. This mechanism is thought to be particularly relevant in pain conditions with a strong inflammatory or ischemic component, such as diabetic neuropathy and pain associated with vascular dysfunction.[3][5]
Experimental Evidence and Protocols
The anti-nociceptive properties of this compound have been demonstrated in a variety of preclinical and clinical studies. This section details the methodologies of key experimental models and presents the quantitative findings in a structured format.
Preclinical Animal Models
A range of animal models have been employed to investigate the analgesic effects of this compound across different pain modalities.
-
Chemical Nociception Models:
-
Intraplantar Capsaicin Test: This model assesses nociception mediated by the activation of TRPV1 receptors.
-
Animals: Male Swiss mice (25-35 g).
-
Procedure: A solution of capsaicin (1.6 μ g/paw ) is injected into the plantar surface of the mouse's hind paw. The amount of time the animal spends licking the injected paw is recorded for 5 minutes as an index of nociception.[6]
-
Drug Administration: this compound (10-400 mg/kg) or vehicle (10% Tween 80) is administered intraperitoneally (i.p.) 30-60 minutes prior to the capsaicin injection.[6]
-
-
Intraplantar Glutamate Test: This model evaluates nociception mediated by glutamate receptors.
-
Acetic Acid-Induced Writhing Test: This is a model of visceral inflammatory pain.
-
Animals: Male albino mice (25-30 g).
-
Procedure: An i.p. injection of 0.6% acetic acid solution is administered. The number of writhes (a characteristic stretching behavior) is counted for 20 minutes, starting 5 minutes after the injection.[7]
-
Drug Administration: this compound is administered i.p. 30 minutes prior to the acetic acid injection.[7]
-
-
-
Thermal Nociception Models:
-
Hot Plate Test: This test measures the response latency to a thermal stimulus, reflecting supraspinal pain processing.
-
Animals: Male Swiss mice (25-35 g).
-
Procedure: Mice are placed on a heated surface maintained at a constant temperature (e.g., 55 ± 1°C). The latency to a nociceptive response (e.g., licking the paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.[6]
-
Drug Administration: this compound is administered i.p. at specified times before the test.[6]
-
-
Tail-Flick Test: This test assesses the spinal reflex to a thermal stimulus.
-
-
Neuropathic Pain Model:
-
Partial Sciatic Nerve Ligation (PSNL): This model mimics chronic neuropathic pain in humans.
-
Animals: Male mice.
-
Procedure: Under anesthesia, the sciatic nerve is exposed, and a tight ligation is performed on approximately one-third to one-half of the nerve diameter. This induces mechanical and thermal hyperalgesia in the ipsilateral paw.[11]
-
Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source (e.g., Hargreaves test).
-
Drug Administration: this compound (50-200 mg/kg) is administered i.p.[11]
-
-
The following tables summarize the dose-dependent anti-nociceptive effects of this compound in various animal models.
Table 1: Effect of this compound on Chemical Nociception in Mice
| Pain Model | This compound Dose (mg/kg, i.p.) | Nociceptive Response | % Inhibition | Reference |
| Capsaicin-induced Licking | 100 | Time (s) | 35% | [6] |
| 200 | Time (s) | 50% | [6] | |
| Glutamate-induced Licking | 100 | Time (s) | 40% | [6] |
| 200 | Time (s) | 60% | [6] | |
| Acetic Acid-induced Writhing | 39 | Number of Writhes | Significant Reduction | [12] |
Table 2: Effect of this compound on Thermal Nociception in Mice
| Pain Model | This compound Dose (mg/kg, i.p.) | Nociceptive Response | Effect | Reference |
| Hot Plate Test | 100 | Latency (s) | Significant Increase | [6] |
| 200 | Latency (s) | Significant Increase | [6] | |
| Tail-Flick Test | 100 | Latency (s) | Significant Increase | [6] |
| 200 | Latency (s) | Significant Increase | [6] |
Table 3: Effect of this compound on Neuropathic Pain in Mice (PSNL Model)
| Pain Modality | This compound Dose (mg/kg, i.p.) | Effect | Reference |
| Mechanical Allodynia | 50-200 | Dose-dependent reduction | [11] |
| Thermal Hyperalgesia | 50-200 | Dose-dependent reduction | [11] |
Human Clinical Studies
While preclinical data is robust, clinical studies on the analgesic effects of this compound are emerging.
-
Postoperative Pain Study:
-
Participants: Patients undergoing abdominal hysterectomy.
-
Design: Prospective, double-blind, placebo-controlled, randomized clinical trial.
-
Intervention: Patients received either oral this compound (300 mg) or a placebo the night before and 1 hour before surgery.
-
Outcome Measures: Postoperative pain was assessed using a visual analogue scale (VAS) at various time points. Cerebrospinal fluid was collected to measure purine levels.[13]
-
Table 4: Effect of this compound on Postoperative Pain in Humans
| Study Population | This compound Dose | Pain Assessment | Outcome | Reference |
| Abdominal Hysterectomy Patients | 300 mg (oral, preoperative) | VAS at 2h post-surgery | ~40% reduction in pain scores | [13] |
Signaling Pathways and Visualizations
To visually represent the mechanisms of this compound's anti-nociceptive action, the following diagrams have been generated using Graphviz (DOT language).
This compound's Core Anti-Nociceptive Signaling Pathway
Caption: this compound inhibits xanthine oxidase, leading to increased adenosine and A1 receptor activation.
Dual Mechanism of this compound: Purinergic and Antioxidant Effects
Caption: this compound's dual anti-nociceptive mechanism via purinergic and antioxidant pathways.
Experimental Workflow for Assessing this compound's Analgesic Effect
Caption: A typical experimental workflow for evaluating the anti-nociceptive effects of this compound.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the anti-nociceptive properties of this compound, mediated primarily through the enhancement of adenosine A1 receptor signaling and the reduction of oxidative stress. The consistent findings across various preclinical models of nociceptive, inflammatory, and neuropathic pain, along with emerging positive results from clinical trials, underscore the therapeutic potential of this compound beyond its traditional use.
For drug development professionals, this compound serves as an important pharmacological tool and a potential lead for the development of novel analgesics targeting the purinergic system. Future research should focus on:
-
Elucidating the precise downstream signaling cascades of A1AR activation in different neuronal populations involved in pain processing.
-
Investigating the synergistic effects of this compound with other classes of analgesics.
-
Conducting larger-scale, robust clinical trials to establish the efficacy and safety of this compound for a broader range of chronic pain conditions.
-
Exploring the therapeutic potential of more selective xanthine oxidase inhibitors for pain management, which may offer an improved side-effect profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound for pain relief: more than just crystal clearance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound for pain relief: more than just crystal clearance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-nociceptive properties of the xanthine oxidase inhibitor this compound in mice: role of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound attenuates postoperative pain and modulates the purinergic system in patients undergoing abdominal hysterectomy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Interplay of Allopurinol with the Gut Microbiome and its Metabolites
Executive Summary
Allopurinol, a cornerstone therapy for hyperuricemia and gout, functions primarily by inhibiting xanthine oxidase, a key enzyme in purine degradation.[1][2] Emerging evidence reveals a secondary, yet significant, mechanism of action involving extensive interaction with the gut microbiome. This technical guide synthesizes current research on how this compound remodels the gut microbial community, alters its metabolic functions, and influences host-microbe signaling pathways. This compound treatment induces specific shifts in microbial composition, notably increasing beneficial genera like Bifidobacterium and decreasing pro-inflammatory taxa such as Bilophila.[1][3][4] These alterations are associated with changes in microbial metabolic pathways, particularly those related to nucleotide metabolism, and may contribute to the drug's therapeutic efficacy by modulating host inflammation and improving intestinal barrier integrity.[3][5] This document provides an in-depth review of these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to inform future research and drug development.
This compound's Impact on Gut Microbiome Composition
This compound administration induces significant and reproducible changes in the composition of the gut microbiota. Studies in hyperuricemic rat models have demonstrated that this compound treatment leads to a distinct microbial signature compared to untreated controls.
Alterations in Microbial Diversity and Abundance
While some studies report no significant alteration in overall alpha diversity (e.g., Shannon index) after this compound treatment in a hyperuricemia model, the composition at various taxonomic levels is markedly affected.[3] The treatment consistently remodels the microbial community, favoring the growth of certain taxa while suppressing others.
The most consistently reported changes include an increase in the abundance of Bifidobacterium and Collinsella (both from the phylum Actinobacteria) and a decrease in several other genera.[3][6] The increase in Bifidobacterium is particularly noteworthy, as this genus is widely considered beneficial and has been investigated as a probiotic therapy to alleviate hyperuricemia.[3][7] Conversely, a key finding is the specific decrease in Bilophila, a genus known to be associated with systemic inflammation.[1][3][4]
Quantitative Summary of Microbial Changes
The following table summarizes the key taxonomic shifts observed in the gut microbiome of hyperuricemic rats following this compound treatment, as identified through 16S rRNA gene sequencing.
| Taxonomic Level | Taxon Name | Direction of Change | Significance and Potential Implication | Reference |
| Phylum | Actinobacteria | ▲ Increase | Parent phylum of beneficial genera like Bifidobacterium. | [3] |
| Phylum | Lentisphaerae | ▼ Decrease | [3] | |
| Genus | Bifidobacterium | ▲ Increase | Considered a probiotic; may contribute to uric acid reduction. | [3][4][6][7] |
| Genus | Collinsella | ▲ Increase | Also increased by other uric acid-lowering drugs. | [3][6] |
| Genus | Bilophila | ▼ Decrease | Associated with pro-inflammatory activity; its reduction may lower systemic inflammation. | [1][3][4] |
| Genus | Adlercreutzia | ▼ Decrease | Shared effect with the uricosuric agent benzbromarone. | [3][6] |
| Genus | Anaerostipes | ▼ Decrease | A known butyrate-producing bacterium; decrease may impact gut metabolite profiles. | [3][6][8] |
| Genus | Desulfovibrio | ▼ Decrease | Specifically decreased by this compound treatment. | [3][6] |
| Genus | Morganella | ▼ Decrease | Specifically decreased by this compound treatment. | [3][6] |
Alterations in Gut Microbiome Function and Metabolites
The compositional changes induced by this compound translate to functional shifts in the gut microbiome's metabolic output and capabilities.
Predicted Functional Changes in the Microbiome
Functional inference analyses, such as PICRUSt (Phylogenetic Investigation of Communities by Reconstruction of Unobserved States), predict how this compound alters the metabolic potential of the gut microbiome. In hyperuricemic rats, this compound treatment was found to significantly decrease the abundance of microbial genes associated with nucleotide metabolism and ion-coupled transporters .[3] This functional shift aligns with this compound's primary mechanism, suggesting that the drug may not only inhibit host xanthine oxidase but also reduce the microbial community's capacity to metabolize purines and transport related molecules, potentially contributing to the overall reduction of uric acid in the gut.[3]
Impact on Metabolite Profile
While direct, quantitative data on this compound's impact on the gut metabolome is still emerging, the observed microbial shifts provide clues. The decrease in Anaerostipes, a known producer of the short-chain fatty acid (SCFA) butyrate, suggests a potential reduction in this key metabolite.[3][8] SCFAs, particularly butyrate, are crucial for colonocyte energy, maintaining gut barrier integrity, and have been implicated in regulating uric acid excretion.[4][8][9] The interplay between this compound, the microbiome, and SCFA production warrants further investigation.
This compound also directly impacts host metabolite profiles, leading to a predictable decrease in uric acid and an increase in its precursors, hypoxanthine and xanthine.[10] Some studies suggest it may also influence other pathways, such as tryptophan metabolism.[10]
Mechanisms and Signaling Pathways
This compound's interaction with the gut microbiome appears to influence host physiology through multiple mechanisms, including direct modulation of purine metabolism and regulation of host inflammatory signaling pathways.
Integrated Model of this compound-Microbiome Interaction in Purine Metabolism
This compound acts on both host and microbial enzymes involved in purine metabolism. The following diagram illustrates the drug's dual role in inhibiting uric acid production and reshaping the gut microbial community.
Regulation of Intestinal Barrier Function via TLR4/NF-κB Signaling
Hyperuricemia itself can promote gut dysbiosis and compromise the intestinal barrier, leading to increased permeability and systemic inflammation.[5] this compound treatment has been shown to rescue this barrier dysfunction, an effect mediated by its influence on the gut microbiota.[5] The mechanism involves the downregulation of the Toll-like receptor 4 (TLR4) and subsequent suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[5]
Key Experimental Protocols
The findings described in this guide are based on standardized preclinical research models. The following section details the common methodologies employed.
Hyperuricemia Animal Model
-
Model: A common model uses male Sprague Dawley (SD) rats (200 ± 20 g).[3]
-
Induction of Hyperuricemia: Rats are fed a high-fat diet supplemented with 10% yeast extract for several weeks to induce a state of hyperuricemia.[11] An alternative method involves the administration of adenine and oteracil potassium.[5]
-
Treatment Groups: A typical study includes a control group (standard diet), a model group (hyperuricemia-inducing diet), and a treatment group (hyperuricemia-inducing diet plus this compound administered orally, e.g., at 5 mg/kg, for a duration such as 6 weeks).[3][12]
-
Sample Collection: Fecal pellets are collected at baseline and endpoint for microbiome analysis. Blood is collected for serum uric acid and other biochemical marker measurements.[3] Intestinal tissue may be harvested for analysis of barrier proteins and inflammatory markers.[5]
16S rRNA Gene Sequencing and Analysis
-
Fecal DNA Extraction: Total microbial DNA is extracted from fecal samples using commercial kits (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's protocols. Method optimization is crucial for reproducibility.[13]
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers (e.g., 341F and 806R).
-
Sequencing: Amplicon libraries are sequenced on a platform such as the Illumina MiSeq.[3]
-
Bioinformatic Analysis:
-
Data Processing: Raw sequences are processed using pipelines like QIIME or mothur for quality filtering, denoising, merging, and chimera removal.
-
Taxonomic Assignment: Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) are clustered and assigned to a taxonomic database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Alpha diversity (within-sample richness and evenness) is calculated using metrics like the Shannon index and Phylogenetic Diversity (PD) whole tree.[3] Beta diversity (between-sample compositional differences) is assessed using metrics like Bray-Curtis or UniFrac distances and visualized with Principal Coordinates Analysis (PCoA).
-
Functional Prediction: The functional potential of the microbial community is inferred from 16S rRNA data using tools like PICRUSt, which predicts KEGG pathway abundances.[3]
-
Untargeted Metabolomics of Gut-Related Samples
-
Analytical Platform: The most widely used platform is Liquid Chromatography-Mass Spectrometry (LC-MS), valued for its high sensitivity and broad coverage.[14] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for separating polar metabolites common in gut metabolism.[14][15]
-
Sample Preparation (Fecal/Cecal Contents):
-
Samples are homogenized and subjected to protein precipitation using a cold solvent, typically methanol or acetonitrile, containing internal standards for quality control.[16][17]
-
The mixture is centrifuged at high speed (e.g., 20,000 x g) at 4°C.[16]
-
The supernatant containing the metabolites is collected, dried, and reconstituted in a buffer suitable for LC-MS analysis.[17]
-
-
Data Acquisition and Processing:
-
Samples are analyzed via LC-MS, often in both positive and negative ionization modes to maximize metabolite detection.
-
Raw data is processed using software like MS-DIAL or XCMS.[17] This involves peak detection, alignment across samples, and feature identification by matching the mass-to-charge ratio (m/z) and retention time (RT) to a reference library of authentic chemical standards.[17]
-
The following diagram outlines a typical experimental workflow for investigating drug-microbiome interactions.
Conclusion and Future Directions
The evidence strongly indicates that this compound's therapeutic effects are not solely derived from host enzyme inhibition but are also significantly influenced by its modulation of the gut microbiome. This compound treatment consistently reshapes the microbial community, leading to a potentially more favorable gut environment characterized by an increase in beneficial bacteria and a reduction in pro-inflammatory species. This remodeling appears to contribute to the drug's efficacy by reducing the microbiome's capacity for purine metabolism and by strengthening the intestinal barrier through downregulation of the TLR4/NF-κB inflammatory pathway.
Despite these advances, several areas require further exploration:
-
Causality Confirmation: While associations are strong, studies using germ-free animal models colonized with specific microbiota are needed to definitively establish causality between the observed microbial shifts and therapeutic outcomes.
-
Metabolomic Deep Dive: Comprehensive, untargeted metabolomic studies are required to fully characterize how this compound-induced microbial changes affect the landscape of gut metabolites, particularly short-chain fatty acids.
-
Human Cohort Validation: The majority of detailed mechanistic work has been conducted in animal models. Validating these findings in well-controlled human clinical trials is a critical next step.
-
Personalized Medicine: Future research should investigate whether a patient's baseline gut microbiome composition can predict their therapeutic response or susceptibility to adverse effects from this compound, paving the way for personalized treatment strategies in gout and hyperuricemia.
References
- 1. Frontiers | The role of gut microbiota in gout: Is gut microbiota a potential target for gout treatment [frontiersin.org]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. Alterations of the Gut Microbiome Associated With the Treatment of Hyperuricaemia in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the role of gut microbiota dysbiosis in hyperuricemia and gout: Insights and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperuricemia drives intestinal barrier dysfunction by regulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut microbiota remodeling: A promising therapeutic strategy to confront hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of gut microbiota in gout: Is gut microbiota a potential target for gout treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wjgnet.com [wjgnet.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the role of gut microbiota dysbiosis in gout pathogenesis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in experimental and computational methodologies for the study of microbial-surface interactions at different omics levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. A metabolomics pipeline for mechanistic interrogation of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Allopurinol in Murine Models of Renal Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of allopurinol dosage and administration in various murine models of renal injury. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound and other xanthine oxidase inhibitors in kidney disease.
Introduction
This compound, a structural isomer of hypoxanthine, is a widely used pharmacological agent for the management of hyperuricemia and gout. Its primary mechanism of action involves the competitive inhibition of xanthine oxidase, an enzyme crucial for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1] Beyond its urate-lowering effects, this compound exhibits significant antioxidant properties by reducing the production of reactive oxygen species (ROS) during purine catabolism.[2] This dual action makes this compound a compound of interest for investigating therapeutic interventions in various pathologies, including renal injury, where oxidative stress and inflammation are key pathogenic drivers.[3][4]
Murine models are indispensable tools for studying the pathophysiology of renal diseases and for the preclinical evaluation of novel therapeutic agents. Various models have been established to mimic different aspects of human kidney injury, including acute kidney injury (AKI) induced by ischemia-reperfusion and chronic kidney disease (CKD) resulting from factors like diabetes or adenine-induced nephropathy.[5][6][7] This document outlines detailed protocols for the use of this compound in these models, summarizes key quantitative data from published studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in different murine models of renal injury and the corresponding effects on key renal function parameters.
Table 1: this compound Dosage and Effects in Murine Models of Acute Kidney Injury (AKI)
| Renal Injury Model | Mouse Strain | This compound Dosage | Administration Route & Frequency | Duration of Treatment | Key Findings | Reference(s) |
| Ischemia-Reperfusion | C57BL/6 | 50 mg/kg | Intraperitoneal | Single dose prior to ischemia | Reduced serum creatinine and BUN, attenuated histological damage | [3] |
| Ischemia-Reperfusion | Sprague-Dawley Rat | 100 mg/kg/day | Oral Gavage | 2 days prior to ischemia | Significantly reduced 8-isoprostane levels (marker of oxidative stress) | [8] |
| Dinitrofluorobenzene-sensitized | Not Specified | 100 mg/kg/day | Not Specified | Not Specified | Increased plasma creatinine and BUN in sensitized mice | [9] |
Table 2: this compound Dosage and Effects in Murine Models of Chronic Kidney Disease (CKD)
| Renal Injury Model | Mouse Strain | This compound Dosage | Administration Route & Frequency | Duration of Treatment | Key Findings | Reference(s) |
| Diabetic Nephropathy (db/db) | C57BLKS/J-db/db | 10 mg/kg/day | Mixed in chow | 8 weeks | Lowered blood pressure, reduced albuminuria, improved BUN | [6] |
| Adenine-Induced Nephropathy | C57BL/6 | 25 mg/kg/day | Oral Gavage | 8 weeks | Decreased plasma uric acid, attenuated kidney and cardiovascular damage | [7][10] |
| Adenine Phosphoribosyltransferase (APRT) Deficiency | Not Specified | ~25 mg/kg/day | In drinking water (62 µg/ml) | From weaning | Normal BUN, less renal damage, but creatinine clearance remained low | [11] |
| Hyperuricemic Model | Male Mice | 50 mg/kg/day | Intraperitoneal | 7 days | Lowered serum uric acid and creatinine levels | [4] |
Experimental Protocols
Murine Model of Ischemia-Reperfusion (I/R) Acute Kidney Injury
This protocol describes a common method for inducing renal I/R injury in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, micro-aneurysm clamps)
-
Suture materials
-
Saline solution
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Place the mouse on a heating pad to maintain its body temperature at 37°C.
-
Make a midline laparotomy incision to expose the kidneys.[1]
-
Carefully dissect the renal pedicles, isolating the renal artery and vein.
-
Occlude the renal pedicles with non-traumatic micro-aneurysm clamps to induce ischemia. The duration of ischemia can be varied (typically 22-30 minutes) to achieve different degrees of injury.[5] A color change of the kidney from red to dark purple indicates successful occlusion.[5]
-
After the ischemic period, remove the clamps to allow reperfusion. The kidney should regain its reddish color.[1]
-
Suture the abdominal wall and skin in layers.
-
Administer subcutaneous saline for fluid resuscitation.
-
Monitor the animals closely during recovery.
-
Euthanize the mice at predetermined time points after reperfusion (e.g., 24, 48, or 72 hours) for sample collection.
Murine Model of Adenine-Induced Chronic Kidney Disease
This protocol details the induction of CKD in mice through an adenine-rich diet.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard rodent chow
-
Adenine powder
-
This compound (for treatment group)
Procedure:
-
Prepare a diet containing 0.2% (w/w) adenine by mixing adenine powder with standard rodent chow.
-
Feed the mice with the adenine-supplemented diet for a period of 4 to 8 weeks to induce chronic kidney disease.[12]
-
For the treatment group, administer this compound concurrently with the adenine diet. This compound can be mixed into the food or administered daily by oral gavage.
-
Monitor the body weight and food intake of the animals regularly.
-
At the end of the study period, collect blood and kidney tissues for analysis.
This compound Administration by Oral Gavage
This protocol provides a standard procedure for administering this compound to mice via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.
-
Weigh the mouse to determine the correct volume of the this compound suspension to administer. The volume should not exceed 10 ml/kg of body weight.[13]
-
Gently restrain the mouse, holding it in an upright position.
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.[14]
-
Slowly administer the this compound suspension.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Renal Injury
This compound's protective effects in renal injury are primarily attributed to its inhibition of xanthine oxidase, which leads to a reduction in uric acid and reactive oxygen species (ROS) production. This, in turn, modulates downstream inflammatory and apoptotic pathways.
Caption: Mechanism of this compound in Renal Injury.
Experimental Workflow for Ischemia-Reperfusion Injury Study
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a murine model of renal ischemia-reperfusion injury.
Caption: Experimental Workflow: this compound in Renal I/R Injury.
Logical Relationship of this compound's Protective Effects
This diagram outlines the logical progression from this compound administration to its ultimate renoprotective outcomes.
Caption: Logical Flow of this compound's Renoprotective Effects.
References
- 1. Ischemia-reperfusion-induced acute kidney injury [protocols.io]
- 2. This compound Protects against Ischemia/Reperfusion-Induced Injury in Rat Urinary Bladders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxypurinol protects renal ischemia/reperfusion injury via heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of Serum Uric Acid Associated with Attenuation of Renal Injury, Inflammation and Macrophages M1/M2 Ratio in Hyperuricemic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Effect of lowering uric acid on renal disease in the type 2 diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenine-induced chronic kidney and cardiovascular damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of reducing renal ischemia-reperfusion injury during renal hilar clamping: use of this compound as a nephroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nephrotoxic effects of this compound in dinitrofluorobenzene-sensitized mice: comparative studies on TEI-6720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols: Establishing Effective In-Vitro Concentrations of Allopurinol for Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for determining and utilizing effective, non-toxic concentrations of Allopurinol in cell culture experiments. This document outlines the mechanism of action, protocols for stock solution preparation, and key assays for establishing optimal experimental concentrations.
Introduction
This compound is a widely used inhibitor of xanthine oxidoreductase (XOR), the enzyme responsible for the final two steps of purine catabolism, which converts hypoxanthine to xanthine and then to uric acid.[1][2] In clinical practice, it is a cornerstone for treating hyperuricemia and gout.[3] For in vitro studies, establishing an appropriate concentration is critical to ensure that the observed effects are due to the specific inhibition of xanthine oxidase and not a result of off-target effects or cytotoxicity. These notes provide the necessary protocols and data to guide researchers in selecting effective this compound concentrations for their cell culture models.
Mechanism of Action
This compound, a structural analog of hypoxanthine, is not only an inhibitor but also a substrate of xanthine oxidase.[1][4][5] The enzyme hydroxylates this compound to form its major active metabolite, Oxypurinol (also known as alloxanthine).[4][5][6] Both this compound and Oxypurinol inhibit xanthine oxidase.[6] Oxypurinol, however, binds tightly to the reduced molybdenum active site of the enzyme, leading to potent and long-lasting inhibition.[2] This inhibition reduces the production of uric acid.[1][5]
Data Presentation: In Vitro Concentrations and IC50 Values
The effective concentration of this compound can vary significantly depending on the cell type and the experimental objective. The following tables summarize quantitative data from various studies.
Table 1: Xanthine Oxidase Inhibition
| Compound | IC50 Value (µM) | IC50 Value (µg/mL) | Notes |
| This compound | 2.84 ± 0.41 | ~0.39 | Competitive inhibitor of xanthine oxidase.[7] |
| This compound | ~11.5 | 1.57 | Compared against various plant extracts.[8] |
| This compound | 0.84 ± 0.019 | ~0.11 | Used as a control in a study of synthetic compounds.[9] |
Note: Conversion from µM to µg/mL is based on this compound's molecular weight of 136.11 g/mol .
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Notes |
| BEL-7402 | This compound Derivative 4 | 25.5 | Human hepatoma carcinoma. This compound itself showed lower cytotoxicity.[10] |
| SMMC-7221 | This compound Derivative 4 | 35.2 | Human hepatoma carcinoma.[10] |
| PC-3 | This compound | ~200 | Hormone-resistant human prostate cancer. Used to enhance TRAIL-induced apoptosis.[11] |
| DU145 | This compound | ~200 | Hormone-resistant human prostate cancer. Used to enhance TRAIL-induced apoptosis.[11] |
| HCC827 | This compound | ~400 | Used in combination therapy studies in a lung adenocarcinoma xenograft model.[12] |
Table 3: Non-Cytotoxic Concentrations in Other Cell Types
| Cell Type | Concentration Range | Duration | Observation |
| PBMC | 25–300 µg/mL | 48 hours | No cytotoxicity observed; no influence on CD4, CD8, and CD14 expression.[13] |
| HepG2 | Not specified | - | A "nontoxic concentration" was used to study drug-induced hepatotoxicity.[14] |
| THP-1 | EC30: ~0.3 mM to 50 mM | 24 hours | Calculated EC30 (concentration causing 30% viability loss) varied widely.[15] |
Experimental Protocols
To establish an effective in vitro concentration of this compound for a new cell line or experimental system, a systematic approach is required. This involves preparing a stock solution, determining the cytotoxic concentration range, and then identifying the optimal concentration for xanthine oxidase inhibition.
Protocol 1: Preparation of this compound Stock Solution
This compound is sparingly soluble in water and aqueous buffers.[16][17] Therefore, a stock solution is typically prepared in an organic solvent or a basic solution.
Materials:
-
This compound powder (MW: 136.11 g/mol )
-
Dimethyl sulfoxide (DMSO) or 0.1 N Sodium Hydroxide (NaOH)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
Procedure:
-
For a DMSO Stock (e.g., 10 mM):
-
Weigh out 1.36 mg of this compound powder.
-
Dissolve the powder in 1 mL of DMSO to make a 10 mM stock solution. This compound is soluble in DMSO at approximately 3 mg/mL.[16]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
For an NaOH Stock (e.g., 10 mg/mL):
-
Weigh out 10 mg of this compound powder.
-
Add a small volume of 0.1 N NaOH (e.g., 200 µL) and sonicate for one minute to dissolve.[18][19]
-
Once dissolved, bring the final volume to 1 mL with sterile water or buffer.
-
Important: Neutralize the pH of the final working solution with HCl before adding it to cell cultures, or ensure the final dilution in media does not significantly alter the media's pH.
-
Store aliquots at -20°C.
-
Note on Dilution: When preparing working concentrations, the final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is toxic to the cells. This is essential to distinguish between specific inhibitory effects and general cytotoxicity.
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A wide range is recommended for the initial screen (e.g., 1 µM to 1 mM).
-
Include a "no drug" control and a "vehicle control" (containing the highest concentration of the solvent used).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition:
-
Add 10 µL of MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature, shaking gently.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).[20]
-
Protocol 3: In Vitro Xanthine Oxidase Activity Assay
This assay measures the direct inhibitory effect of this compound on xanthine oxidase activity, which can be performed using a purified enzyme or cell lysates. The principle is to measure the formation of uric acid, which absorbs light at 290-295 nm.
Materials:
-
Cell lysate containing xanthine oxidase or purified xanthine oxidase enzyme
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Xanthine solution (substrate)
-
This compound stock solution (inhibitor)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the UV-transparent plate, prepare the reaction mixture. For a final volume of 200 µL:
-
Potassium phosphate buffer
-
Cell lysate or purified enzyme
-
Varying concentrations of this compound (or vehicle control).
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add xanthine solution to each well to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 295 nm every minute for a set period (e.g., 10-20 minutes). The increase in absorbance corresponds to the formation of uric acid.
-
Analysis:
-
Calculate the rate of reaction (V) for each this compound concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 for enzyme inhibition.
-
Application Notes for Researchers
-
Start with a Wide Concentration Range: Based on the literature, a starting range of 10 µM to 500 µM is reasonable for many cell lines. Cytotoxicity assays should explore up to 1 mM to establish a clear toxic threshold.
-
Consider the Cell Type: As seen in Table 2 and 3, sensitivity to this compound varies. Cancer cells may tolerate higher concentrations than primary cells like PBMCs.[10][11][13] It is imperative to determine the cytotoxic profile for each specific cell line used.
-
Balance Inhibition and Viability: The ideal experimental concentration will effectively inhibit xanthine oxidase without causing significant cell death. For most applications, aim for a concentration that yields >90% cell viability while providing the desired level of enzyme inhibition.
-
Metabolite Activity: Remember that this compound is metabolized to the more potent inhibitor, Oxypurinol.[5][6] The effective inhibition observed in cell culture is a result of both compounds. The rate of this conversion may vary between cell types.
-
Control Experiments are Crucial: Always include a vehicle-only control to account for any effects of the solvent (e.g., DMSO) on your cells. A positive control for your experimental endpoint is also recommended.
By following these protocols and guidelines, researchers can confidently establish and utilize effective in vitro concentrations of this compound, ensuring the reliability and reproducibility of their cell culture studies.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel this compound Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Xanthine oxidase inhibition by this compound increases in vitro pyrazinamide-induced hepatotoxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. media.neliti.com [media.neliti.com]
- 19. rroij.com [rroij.com]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Measuring Xanthine Oxidase Inhibition by Allopurinol in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the measurement of xanthine oxidase (XO) activity and its inhibition by allopurinol in tissue homogenates. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Elevated levels of uric acid are associated with conditions such as gout, and XO inhibitors like this compound are used in its treatment.[1][3] This protocol is applicable for screening potential XO inhibitors and studying the enzyme kinetics in various tissue samples.
The assay is based on the spectrophotometric measurement of uric acid production from the substrate xanthine. The increase in absorbance at 290-295 nm is directly proportional to the XO activity.[3] The inhibitory effect of this compound is determined by measuring the reduction in XO activity in the presence of the inhibitor. This compound acts as a competitive inhibitor of xanthine oxidase.[4]
Data Presentation
The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: IC50 Values of this compound against Xanthine Oxidase
| Substrate | IC50 (µg/mL) | IC50 (µM) | Source |
| Hypoxanthine | 0.13 | ~0.95 | [2] |
| Xanthine | 0.11 | ~0.81 | [2] |
| Xanthine | 24 | ~176 | [5] |
| Not Specified | 1.734 | ~12.74 | [6] |
| Not Specified | 8.62 (ppm) | ~63.3 | [4] |
Note: The significant variation in reported IC50 values can be attributed to different assay conditions, such as substrate concentration, enzyme source, and buffer composition.
Experimental Protocols
Preparation of Tissue Homogenates
This protocol is a general guideline and may need optimization for specific tissue types.
Materials:
-
Tissue sample (e.g., liver, intestine)
-
Ice-cold phosphate buffered saline (PBS), pH 7.4
-
Ice-cold homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors)
-
Homogenizer (e.g., Dounce homogenizer, Potter-Elvehjem homogenizer, or bead beater)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.
-
Blot the tissue dry and weigh it.
-
Mince the tissue into small pieces on an ice-cold surface.
-
Add the minced tissue to a pre-chilled homogenization tube containing 4 volumes of ice-cold homogenization buffer (e.g., 1 g of tissue in 4 mL of buffer).
-
Homogenize the tissue on ice until no large pieces are visible. The number of strokes or duration of homogenization will depend on the tissue type and homogenizer used.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[7]
-
Carefully collect the supernatant, which contains the cytosolic fraction with xanthine oxidase, and transfer it to a fresh, pre-chilled tube.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay). This will be used to normalize the enzyme activity.
-
The tissue homogenate (supernatant) is now ready for the xanthine oxidase inhibition assay. It can be used immediately or stored at -80°C for later use.
Spectrophotometric Assay for Xanthine Oxidase Inhibition by this compound
This protocol is designed for a 96-well plate format for high-throughput analysis but can be adapted for single cuvette measurements.
Materials:
-
Prepared tissue homogenate (supernatant)
-
50 mM Potassium phosphate buffer, pH 7.5
-
Xanthine solution (substrate): Prepare a stock solution in a small amount of NaOH and then dilute with the phosphate buffer to the desired final concentration (e.g., 50-100 µM).
-
This compound stock solution (inhibitor): Dissolve this compound in the phosphate buffer to create a high-concentration stock (e.g., 1 mM). Prepare a series of dilutions from this stock.
-
1 N HCl (to stop the reaction)
-
UV-transparent 96-well plate or quartz cuvettes
-
Microplate reader or spectrophotometer capable of reading absorbance at 290-295 nm
Procedure:
-
Prepare the reaction mixtures in a 96-well plate:
-
Blank wells: Add phosphate buffer and this compound (at each concentration being tested) but no enzyme or substrate.
-
Control wells (No inhibitor): Add tissue homogenate, phosphate buffer, and xanthine solution.
-
Inhibitor wells: Add tissue homogenate, different concentrations of this compound solution, and xanthine solution.
-
-
Pre-incubation: To the appropriate wells, add the tissue homogenate and either the phosphate buffer (for control) or the this compound dilutions. The total volume should be kept consistent. Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the reaction: Add the xanthine solution to all wells (except the blanks) to start the enzymatic reaction.
-
Incubate: Incubate the plate at 25°C for 30 minutes.[3]
-
Stop the reaction: Add 1 N HCl to each well to stop the reaction.[3]
-
Measure absorbance: Read the absorbance of each well at 290 nm using a microplate reader.[3]
Calculation of Percent Inhibition:
The percentage of xanthine oxidase inhibition can be calculated using the following formula:
% Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100
Where:
-
Abs_inhibitor is the absorbance of the well with the enzyme, substrate, and this compound.
-
Abs_control is the absorbance of the well with the enzyme and substrate, but no inhibitor.
-
Abs_blank is the absorbance of the well with the buffer and this compound, but no enzyme or substrate.
Determination of IC50:
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration. The concentration that gives 50% inhibition is the IC50.
Mandatory Visualizations
Caption: Xanthine Oxidase Signaling Pathway and this compound Inhibition.
Caption: Workflow for Measuring Xanthine Oxidase Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Utilizing Allopurinol in Animal Models of Ischemia-Reperfusion Injury
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. This process is a significant cause of morbidity and mortality in various clinical scenarios, including stroke, myocardial infarction, and organ transplantation. A key mechanism underlying I/R injury is the massive production of reactive oxygen species (ROS) during the reperfusion phase.[1] Allopurinol, a structural analog of hypoxanthine, is a well-established inhibitor of xanthine oxidase, a critical enzyme in the purine catabolism pathway and a major source of superoxide radicals during reperfusion.[1][2] These application notes provide a comprehensive overview of the use of this compound in various animal models of I/R injury, detailing its mechanism of action, experimental protocols, and key quantitative outcomes.
Mechanism of Action of this compound in Ischemia-Reperfusion Injury
The primary protective mechanism of this compound in I/R injury is its inhibition of xanthine oxidase.[3][4] During ischemia, ATP is catabolized to hypoxanthine.[1] Upon reperfusion, the reintroduction of molecular oxygen allows xanthine oxidase to convert hypoxanthine to xanthine and then to uric acid, generating a burst of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂) in the process.[1][5] this compound competitively inhibits xanthine oxidase, thereby attenuating this ROS burst and subsequent oxidative damage.[1][6]
Beyond xanthine oxidase inhibition, other mechanisms for this compound's protective effects have been proposed, including direct scavenging of free radicals and preservation of hypoxanthine, which can be used for ATP resynthesis.[2][7] this compound has been shown to modulate various signaling pathways involved in apoptosis and inflammation. For instance, it can normalize the activity of MAP kinases (ERK, JNK, p38) and the Bax/Bcl-2 apoptosis pathway.[8][9] It also reduces the expression of inflammatory markers like TNF-α and High Mobility Group Box 1 (HMGB1).[8][10]
Caption: this compound inhibits Xanthine Oxidase, reducing ROS and downstream injury pathways.
Application Notes: this compound Across Different I/R Models
This compound has demonstrated protective effects in a wide range of preclinical I/R injury models, spanning various organ systems. The optimal dose and timing of administration can vary depending on the model and species.[2][3] Pre-treatment before the ischemic event is a common and often effective strategy.[3][11]
Quantitative Data from Animal I/R Injury Studies
Table 1: Renal Ischemia-Reperfusion Injury
| Animal Model | This compound Dose & Timing | I/R Duration | Key Endpoints Measured | Summary of Results | Citation |
|---|---|---|---|---|---|
| Rat (Sprague-Dawley) | 50 mg/kg for 14 days (pre-treatment) | 30 min / 72 hr | Serum Creatinine, BUN, Caspase-3, Bax, Bcl-2, HMGB1 | Improved renal function, reduced apoptosis, and decreased HMGB1 expression. | [10] |
| Rat | Not Specified (pre-treatment) | 60 min / Not Specified | 8-isoprostane (marker of oxidative stress) | Significantly reduced the increase in 8-isoprostane levels compared to control. | [12] |
| Rat | Not Specified (pre-treatment) | 30 min / 24 hr | BUN, Serum Creatinine, MDA, SOD | Prevented the increase in BUN, Cr, and MDA, and the decrease in SOD. |[13] |
Table 2: Hepatic Ischemia-Reperfusion Injury
| Animal Model | This compound Dose & Timing | I/R Duration | Key Endpoints Measured | Summary of Results | Citation |
|---|---|---|---|---|---|
| Rat (Wistar) | Not Specified (pre-treatment) | 50 min / 1 hr | ALT, AST, Lipid Peroxidation, Necrosis | Attenuated the increase in liver enzymes and lipid peroxidation; reduced necrosis. | [14] |
| Rat | 100 mg/kg (pre-ischemia and pre-reperfusion) | 60 min / Not Specified | ATP production, Bile flow | Two-dose schedule improved ATP production and bile flow more effectively than single doses. | [7] |
| Rabbit | 10 mg/kg IV (pre-treatment) | Not Specified | AST, ALT, LDH, Apoptosis | Reversed the I/R-induced increase in serum enzymes and apoptotic cell count. | [15] |
| Rat (Wistar) | Not Specified | Not Specified | Lipid Peroxide, Serum Liver Enzymes | Inhibited the increase in lipid peroxides and liver enzymes, especially under 100% O₂ inhalation. |[16] |
Table 3: Cerebral Ischemia-Reperfusion Injury
| Animal Model | This compound Dose & Timing | I/R Duration | Key Endpoints Measured | Summary of Results | Citation |
|---|---|---|---|---|---|
| Rat (Sprague-Dawley) | 50 mg/kg IP (2 hrs before ischemia) | 3 hr / 24 hr | Infarct Volume and Ratio | Significantly reduced infarct volume and ratio; post-ischemia treatment was ineffective. | [11][17] |
| Rat (Spontaneously Hypertensive) | 200 mg/kg oral (24 hrs & 1 hr before ischemia) | 4 hr / 72 hr | Mortality, Cerebral Water Content | Prevented mortality and the I/R-induced increase in cerebral water and sodium content. | [18] |
| Dog | 50 mg/kg for 5 days (pre-treatment) | 15 min / 4 hr | Somatosensory Evoked Potentials (SEP) | Significantly improved recovery of SEPs after reperfusion. | [19] |
| Rat (7-day old) | 135 mg/kg s.c. (15 min after hypoxia-ischemia) | 2.25 hr hypoxia / 30 days | Brain Atrophy, Cavitary Lesions | Markedly reduced brain edema, atrophy, and prevented cavitary lesions. |[20] |
Table 4: Myocardial Ischemia-Reperfusion Injury
| Animal Model | This compound Dose & Timing | I/R Duration | Key Endpoints Measured | Summary of Results | Citation |
|---|---|---|---|---|---|
| Dog | 25 mg/kg (18 hrs before) & 50 mg/kg (5 min before) | 90 min / 6 hr | Infarct Size (% of area at risk) | Reduced infarct size from 40% in controls to 22%. | [21][22] |
| Rabbit | 75 mg/kg/day in water for 7 days | 40 min / 60 min | ATP levels, Left Ventricular Pressure, Ion accumulation | Preserved ATP levels during ischemia and prevented the decrease in LV pressure and ion accumulation during reperfusion. | [23] |
| Rat (Isolated Heart) | Not Specified | Not Specified | LV Dysfunction, LDH, TBARS, Hydroxyl Radicals | Improved LV function and decreased LDH, TBARS, and hydroxyl radical formation. | [6] |
| Guinea Pig (Isolated Heart) | 1 mmol/L (in reperfusion solution) | 20 min / Not Specified | Ventricular Contractile Force, CK-MB, LD | Improved post-ischemic myocardial function and decreased enzyme release. |[24] |
Experimental Protocols
A generalized workflow for investigating the effects of this compound in an I/R model is presented below. This is followed by a detailed, representative protocol for a rat renal I/R injury model.
References
- 1. Pathophysiology of Reperfusion Injury - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The role of this compound's timing in the ischemia reperfusion injury of small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and xanthine oxidase inhibition in liver ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates oxidative injury in rat hearts suffered ischemia/reperfusion via suppressing the xanthine oxidase/vascular peroxidase 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. This compound improves cardiac dysfunction after ischemia-reperfusion via reduction of oxidative stress in isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sixty-minute normothermic liver ischemia in rats. Evidence that this compound improves liver cell energy metabolism during reperfusion but that timing of drug administration is important - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Protects against Ischemia/Reperfusion-Induced Injury in Rat Urinary Bladders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Protects against Ischemia/Reperfusion-Induced Injury in Rat Urinary Bladders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound preconditioning attenuates renal ischemia/reperfusion injury by inhibiting HMGB1 expression in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound in focal cerebral ischemia in rats: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effects of reducing renal ischemia-reperfusion injury during renal hilar clamping: use of this compound as a nephroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound and Apocynin on Renal Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of this compound in hepatic ischemia and reperfusion: experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on ischemia and reperfusion in rabbit livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound reduced hepatic ischemia-reperfusion injury exacerbated by inhalation of high-concentration oxygen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. This compound pretreatment improves evoked response recovery following global cerebral ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound administered after inducing hypoxia-ischemia reduces brain injury in 7-day-old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reduction of the size of infarction by this compound in the ischemic-reperfused canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Effects of this compound on myocardial ischemic injury induced by coronary artery ligation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of this compound on myocardial recovery during reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of Allopurinol and Its Active Metabolite, Oxypurinol, in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of allopurinol and its primary active metabolite, oxypurinol, in human plasma. The straightforward protein precipitation extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput applications, such as pharmacokinetic studies and therapeutic drug monitoring. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
This compound is a cornerstone medication for the management of hyperuricemia and gout.[1][2] It functions by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[2][3][4] this compound is rapidly metabolized in the liver to its major active metabolite, oxypurinol, which has a significantly longer half-life and also inhibits xanthine oxidase.[3][4][5] Given that both compounds contribute to the therapeutic effect, their simultaneous quantification is crucial for accurately assessing patient exposure and optimizing treatment strategies. This LC-MS/MS method provides a reliable tool for researchers and drug development professionals.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound and oxypurinol from human plasma.
Materials:
-
Human plasma
-
Acetonitrile (containing 1.0% formic acid)
-
This compound-d2 (Internal Standard)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (this compound-d2).
-
Add 300 µL of acetonitrile with 1.0% formic acid to precipitate plasma proteins.[1][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
HPLC system capable of binary gradient delivery
Chromatographic Conditions:
| Parameter | Value |
| Column | Hypersil Gold (150 mm × 4.6 mm, 5 µm)[1][6][7] |
| Mobile Phase | 0.1% Formic acid in water:Acetonitrile (98:2, v/v)[1][6][7] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 6 minutes |
Mass Spectrometry
Instrumentation:
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Mass Spectrometry Parameters:
| Parameter | This compound | Oxypurinol | This compound-d2 (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] | Positive Electrospray Ionization (ESI+)[1] | Positive Electrospray Ionization (ESI+)[1] |
| Precursor Ion (m/z) | 137.0[1] | 153.1[1] | 139.0[1] |
| Product Ion (m/z) | 109.9[1] | 136.0[1] | 111.9[1] |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 200 ms | 200 ms | 200 ms |
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and recovery. A summary of the quantitative performance is presented in the tables below.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 60.0 - 6000[1][6][8] | > 0.99 |
| Oxypurinol | 80.0 - 8000[1][6][8] | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LQC | < 15 | < 15 | 85 - 115 |
| MQC | < 15 | < 15 | 85 - 115 | |
| HQC | < 15 | < 15 | 85 - 115 | |
| Oxypurinol | LQC | < 15 | < 15 | 85 - 115 |
| MQC | < 15 | < 15 | 85 - 115 | |
| HQC | < 15 | < 15 | 85 - 115 |
Data presented are representative and may vary between laboratories and instrument platforms.
Table 3: Recovery
| Analyte | Recovery (%) |
| This compound | 85.36 - 91.20[1] |
| Oxypurinol | 85.36 - 91.20[1] |
Visualizations
This compound Metabolic Pathway
Caption: Metabolic pathway of this compound to oxypurinol and their inhibitory action on xanthine oxidase.
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound and oxypurinol in human plasma.
References
- 1. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography-tandem mass spectrometry method in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Brief Review of Analytical Methods for the Estimation of this compound in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Allopurinol in Studies of Fructose-Induced Metabolic Syndrome in Rats
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed overview of the use of allopurinol in rat models of fructose-induced metabolic syndrome. It includes a summary of the quantitative effects of this compound on key metabolic parameters, detailed experimental protocols derived from multiple studies, and diagrams of the relevant biological pathways and experimental workflows.
Introduction
Fructose consumption has been linked to the development of metabolic syndrome, a cluster of conditions that include obesity, insulin resistance, dyslipidemia, and hypertension.[1] In rodent models, a high-fructose diet reliably induces features of metabolic syndrome.[2] A key mechanism implicated in fructose-induced metabolic syndrome is the metabolism of fructose, which leads to the production of uric acid.[3] this compound, a xanthine oxidase inhibitor, blocks the final steps of uric acid synthesis and has been investigated as a therapeutic agent to mitigate the adverse metabolic effects of fructose.[3][4] This document outlines the application of this compound in this experimental context.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on rats with fructose-induced metabolic syndrome.
Table 1: Effects of this compound on Metabolic Parameters
| Parameter | Fructose-Fed Control Group (Mean ± SD/SEM) | Fructose-Fed + this compound Group (Mean ± SD/SEM) | Animal Strain & Study Duration | Reference |
| Systolic Blood Pressure (mmHg) | 130.61 ± 0.80 | 115 (approx., significant reduction) | Sprague-Dawley, 9 weeks | [2][3] |
| Serum Uric Acid (mg/dL) | ~6.0 | ~2.0 (normalized) | Sprague-Dawley, 8 weeks | [4] |
| Serum Triglycerides (mg/dL) | 331.20 ± 23.15 | 100 (approx., completely prevented) | Sprague-Dawley, 12 weeks | [2][3] |
| Serum Insulin (µU/mL) | Significantly Increased | Normalized | Sprague-Dawley, 8 weeks | [4] |
| HOMA-IR | Significantly Increased | Normalized | Wistar, 8 weeks | [4] |
| Body Weight (g) | Significantly Increased | Significantly Reduced | OLETF, 16 weeks | [5] |
| Epididymal Fat Weight (g) | Significantly Increased | Significantly Reduced | OLETF, 16 weeks | [5] |
| Total Cholesterol (mg/dL) | Significantly Increased | Normalized | Wistar, 8 weeks | [4] |
| LDL-c (mg/dL) | Significantly Increased | Significantly Decreased | Wistar, 8 weeks | [4] |
| HDL-c (mg/dL) | Significantly Decreased | Normalized | Wistar, 8 weeks | [4] |
Table 2: Effects of this compound on Hepatic Parameters in Fructose-Fed Diabetic Rats
| Parameter | OLETF-HFrD Group (Mean ± SEM) | OLETF-HFrD-Allo Group (Mean ± SEM) | Animal Strain & Study Duration | Reference |
| NAFLD Activity Score (NAS) | Significantly Increased | Significantly Decreased | OLETF, 16 weeks | [5] |
| Hepatic SREBP1C Expression | Significantly Increased | Significantly Downregulated | OLETF, 16 weeks | [5] |
| Hepatic SCD1 Expression | Significantly Increased | Significantly Downregulated | OLETF, 16 weeks | [5] |
Experimental Protocols
Induction of Fructose-Induced Metabolic Syndrome in Rats
This protocol is a synthesis of methodologies reported in several studies.[2][6][7]
Objective: To induce metabolic syndrome in rats using a high-fructose diet.
Materials:
-
Standard rat chow
-
Fructose (powder)
-
Drinking water
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.
-
Group Allocation: Randomly divide the rats into a control group and a high-fructose diet group.
-
Diet Administration:
-
Control Group: Provide standard rat chow and plain drinking water.
-
High-Fructose Group: Provide standard rat chow and a fructose solution (10-60% w/v) as the sole source of drinking water. A common and effective concentration is a 60% fructose diet or 10-20% fructose in drinking water.[2][8][9] The duration of the diet can range from 8 to 20 weeks to induce metabolic syndrome.[4][8]
-
-
Monitoring: Monitor body weight, food and water intake, and blood pressure weekly.
-
Confirmation of Metabolic Syndrome: After the induction period, confirm the development of metabolic syndrome by measuring parameters such as blood pressure, serum triglycerides, insulin, and glucose.
This compound Treatment
This protocol outlines the administration of this compound to rats with fructose-induced metabolic syndrome.
Objective: To investigate the therapeutic effects of this compound on fructose-induced metabolic syndrome.
Materials:
-
Rats with established fructose-induced metabolic syndrome
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Group Allocation: Divide the rats with metabolic syndrome into a treatment group and a vehicle control group.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle. The dosage of this compound can range from 5 mg/kg/day to 30 mg/kg/day.[5] A commonly used effective dose is 10 mg/kg/day.[5]
-
Administration: Administer the this compound suspension or vehicle to the respective groups daily via oral gavage for a period of 4 to 8 weeks.[4]
-
Monitoring and Analysis: Continue to monitor key metabolic parameters throughout the treatment period. At the end of the study, collect blood and tissue samples for biochemical and histological analysis.
Biochemical Assays
Objective: To quantify key metabolic markers in serum/plasma.
Procedure:
-
Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the study after a period of fasting (e.g., 8-12 hours).
-
Serum/Plasma Separation: Centrifuge the blood to separate serum or plasma.
-
Analysis: Use commercially available assay kits to measure the following:
-
Glucose
-
Insulin
-
Triglycerides
-
Total Cholesterol, HDL-c, LDL-c
-
Uric Acid
-
Liver enzymes (ALT, AST)
-
Histopathological Analysis of the Liver
Objective: To assess the extent of hepatic steatosis and inflammation.
Procedure:
-
Tissue Collection and Fixation: Euthanize the rats and perfuse the liver with saline, followed by 4% paraformaldehyde. Excise the liver and fix it in 10% neutral buffered formalin.
-
Tissue Processing and Staining: Embed the fixed liver tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.
-
Microscopic Examination: Examine the stained sections under a microscope to evaluate the degree of steatosis, inflammation, and ballooning, and calculate the NAFLD Activity Score (NAS).[5]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Fructose metabolism, purine catabolism, and this compound's inhibitory action.
Caption: Experimental workflow for studying this compound in fructose-induced metabolic syndrome.
Caption: Logical relationship of this compound's role in ameliorating metabolic syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound Ameliorates High Fructose Diet-Induced Metabolic Syndrome via up-regulation of Adiponectin Receptors and Heme oxygenase-1 Expressions in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. This compound ameliorates high fructose diet induced hepatic steatosis in diabetic rats through modulation of lipid metabolism, inflammation, and ER stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Establishment of Metabolic Syndrome Model by Induction of Fructose Drinking Water in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical investigation of an experimentally induced metabolic syndrome in rats [arccjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Effects of Allopurinol on Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical and clinical studies to investigate the therapeutic potential of allopurinol in the context of diabetic nephropathy. Detailed protocols for key experiments are provided, along with data presentation tables and diagrams of relevant signaling pathways and experimental workflows.
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. Emerging evidence suggests that hyperuricemia is an independent risk factor for the progression of diabetic kidney disease.[1][2] this compound, a xanthine oxidase inhibitor, lowers serum uric acid levels and has shown potential in mitigating renal damage in diabetic subjects.[2][3][4][5] Its mechanism of action involves not only the reduction of uric acid but also the attenuation of inflammation and oxidative stress, key drivers of diabetic nephropathy.[6][7][8][9]
These protocols and notes are intended to provide a framework for investigating the efficacy and mechanisms of this compound in diabetic nephropathy models.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of this compound in both clinical and preclinical models of diabetic nephropathy.
Table 1: Summary of this compound Effects in Clinical Trials on Diabetic Nephropathy
| Study Population | This compound Dose | Treatment Duration | Key Findings | Reference |
| 60 patients with diabetic kidney disease | 100 mg/day | 6 months | Significant reduction in uric acid and 24-hour urinary protein.[3] | Mardani S, et al. (2021) |
| 40 patients with type 2 diabetes and nephropathy | 100 mg/day | 4 months | Significantly lower serum uric acid and 24-hour urine protein compared to placebo.[10] | Momeni A, et al. (2010) |
| Meta-analysis of 10 RCTs (866 participants) | Varied | < 6 months | Significantly lower 24-hour urine protein. For treatment durations less than six months, serum creatinine was significantly lower.[11] | Wu Y, et al. (2022) |
| Meta-analysis of 3 RCTs | Varied | Varied | Evident reduction in serum uric acid, but no significant improvement in GFR or albuminuria.[4][5] | Lin T, et al. (2022) |
| 113 patients with CKD (37% diabetic) | 100 mg/day | 24 months | eGFR increased by 1.3 ± 1.3 ml/min/1.73 m² in the this compound group, versus a decrease of 3.3 ± 1.2 ml/min/1.73 m² in the control group.[12] | Goicoechea M, et al. (2010) |
Table 2: Summary of this compound Effects in Preclinical Models of Diabetic Nephropathy
| Animal Model | This compound Dose | Treatment Duration | Key Findings | Reference |
| db/db mice (Type 2 diabetes) | 150 mg/L in drinking water | 8 weeks | Significantly blocked the elevation of renal ICAM-1 expression and serum MCP-1 levels.[6] | Miyamoto Y, et al. (2011) |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats with high-fructose diet (Type 2 diabetes) | 10 mg/dl in drinking water | 16 weeks | Improved albuminuria, tubular injury, macrophage infiltration, and renal IL-1β.[7] | Kim SM, et al. (2017) |
| Streptozotocin (STZ)-treated rats (Type 1 diabetes) | Not specified | Not specified | Ameliorated kidney injury, suppressed renal NLRP3 inflammasome activation.[6] | Wang FN, et al. (2021) |
Experimental Protocols
Animal Model of Type 2 Diabetic Nephropathy (db/db mice)
This protocol describes the use of db/db mice, a genetic model of type 2 diabetes that develops progressive kidney disease resembling human diabetic nephropathy.[13]
Materials:
-
Male db/db mice (BKS.Cg-m +/+ Leprdb/J)
-
Age-matched male db/m mice (heterozygous controls)
-
Standard rodent chow and water
-
This compound
-
Metabolic cages for urine collection[14]
Procedure:
-
House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
At 8 weeks of age, divide db/db mice into two groups: vehicle control and this compound-treated.
-
Administer this compound in the drinking water at a concentration of 150 mg/L for 8 weeks.[6] The vehicle control group receives regular drinking water.
-
Monitor body weight and blood glucose levels bi-weekly.
-
At the end of the treatment period, place mice in metabolic cages for 24-hour urine collection to assess urinary albumin and creatinine excretion.[14]
-
At the end of the study, euthanize mice and collect blood via cardiac puncture for serum analysis (creatinine, uric acid, MCP-1).
-
Perfuse kidneys with phosphate-buffered saline (PBS) and then fix one kidney in 10% neutral buffered formalin for histological analysis. Snap-freeze the other kidney in liquid nitrogen for molecular and biochemical analyses.
Assessment of Renal Function
a. Urinary Albumin-to-Creatinine Ratio (ACR)
This is a key indicator of kidney damage.
Materials:
-
24-hour urine samples collected in metabolic cages.[14]
-
Mouse Albumin ELISA kit[10]
-
Microplate reader
Procedure:
-
Centrifuge urine samples to pellet any debris.
-
Measure urinary albumin concentration using a commercially available mouse albumin ELISA kit according to the manufacturer's instructions.[16]
-
Measure urinary creatinine concentration using a creatinine assay kit.[14][15]
-
Calculate the ACR by dividing the albumin concentration (in µg) by the creatinine concentration (in mg).
b. Serum Creatinine
An indicator of glomerular filtration rate (GFR).
Materials:
-
Serum samples
-
Creatinine assay kit
-
Microplate reader
Procedure:
-
Collect blood and process to obtain serum.
-
Measure serum creatinine concentration using a commercially available creatinine assay kit according to the manufacturer's instructions.
Measurement of Inflammatory Markers
a. Serum Monocyte Chemoattractant Protein-1 (MCP-1) ELISA
MCP-1 is a chemokine that plays a role in the recruitment of monocytes to the kidneys in diabetic nephropathy.
Materials:
Procedure:
-
Perform the ELISA according to the manufacturer's protocol.[11][12][17][18][19] Briefly, add standards and samples to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength and calculate the MCP-1 concentration based on the standard curve.
Histopathological Analysis
a. Masson's Trichrome Staining for Renal Fibrosis
This stain is used to visualize collagen deposition, a hallmark of fibrosis.
Materials:
-
Formalin-fixed, paraffin-embedded kidney sections (3-5 µm)
-
Masson's Trichrome stain kit[20]
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the kidney sections.
-
Perform Masson's Trichrome staining according to a standard protocol.[20][21][22] This typically involves sequential staining with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue.
-
Dehydrate and mount the sections.
-
Examine the slides under a microscope. Collagen fibers will be stained blue, nuclei will be black, and cytoplasm, muscle, and erythrocytes will be red.
-
Quantify the fibrotic area using image analysis software.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in a db/db mouse model.
References
- 1. Histological changes of kidney in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jrenendo.com [jrenendo.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. The Effect of this compound on Renal Outcomes in Patients with Diabetic Kidney Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin and this compound Ameliorate Kidney Injury in STZ-Treated Rats with Regulation of Renal NLRP3 Inflammasome Activation and Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Targeting NLRP3 Inflammasome in the Treatment Of Diabetes and Diabetic Complications: Role of Natural Compounds from Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of the NLRP3 inflammasome in the pathogenesis of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diacomp.org [diacomp.org]
- 11. Mouse CCL2/JE/MCP-1 ELISA - Quantikine MJE00B: R&D Systems [rndsystems.com]
- 12. mybiosource.com [mybiosource.com]
- 13. urosphere.com [urosphere.com]
- 14. protocols.io [protocols.io]
- 15. assaygenie.com [assaygenie.com]
- 16. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse MCP-1 ELISA Kit (BMS6005) - Invitrogen [thermofisher.com]
- 18. assaygenie.com [assaygenie.com]
- 19. raybiotech.com [raybiotech.com]
- 20. Renal Masson Trichrome Staining Protocol - IHC WORLD [ihcworld.com]
- 21. Histological evidence of diabetic kidney disease precede clinical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Allopurinol-Loaded Nanoparticles for Targeted Drug Delivery
Introduction
Allopurinol is a first-line therapy for conditions associated with hyperuricemia, such as gout and certain types of kidney stones.[1][2] It functions by inhibiting xanthine oxidase, the enzyme responsible for converting purines into uric acid.[3][4] However, conventional oral administration of this compound is hampered by its poor water solubility, short biological half-life (1-2 hours), and potential for gastrointestinal side effects.[3][5] Encapsulating this compound within nanoparticles offers a promising strategy to overcome these limitations. Nanoparticle-based delivery systems can enhance bioavailability, provide sustained drug release, and enable targeted delivery to specific sites, such as the kidneys, thereby improving therapeutic efficacy and reducing systemic toxicity.[6][7][8]
These notes provide an overview and detailed protocols for the formulation, characterization, and evaluation of various this compound-loaded nanoparticles, intended for researchers in drug development and nanomedicine.
Mechanism of Action: this compound
This compound's therapeutic effect stems from its role as a competitive inhibitor of the enzyme xanthine oxidase. This enzyme is critical in the metabolic pathway that degrades purines, ultimately producing uric acid. By blocking this enzyme, this compound reduces the production of uric acid, alleviating the symptoms of hyperuricemia.
Data Presentation: Comparative Analysis of this compound Nanoparticles
The choice of nanoparticle formulation significantly impacts the physicochemical properties and subsequent in vivo performance. The following table summarizes quantitative data from various studies on this compound-loaded nanoparticles.
| Nanoparticle Type | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan Nanoparticles (A-CNPs) | Ionotropic Gelation | 375.3 ± 10.1 | 0.362 ± 0.01 | +32.5 ± 2.7 | 52.56 ± 0.10 | [3][9][10] |
| Solid Lipid Nanoparticles (ALP-SLNs) | Emulsification & Low-Temp. Solidification | 145.1 | 0.212 | -21.70 | 97.33 | [11] |
| Bovine Serum Albumin NPs (ABNPs) | Desolvation | Optimized formulation | Optimized formulation | Optimized formulation | Optimized formulation | [6] |
| Nanostructured Lipid Carriers (ALP-NLCs) | Micro-emulsion | 238.13 | 0.115 | -31.5 | 87.24 | [5][12][13] |
| Nanostructured Lipid Carriers (AP-NLC) | Emulsion-sonication | 193 ± 15 | 0.240 ± 0.02 | -49.6 | 52.2 | [14][15] |
| This compound Nanosponges | Emulsion Solvent Diffusion | 181.4 | 0.327 | -25.5 | - | [16] |
Experimental Workflow
The development and evaluation of this compound-loaded nanoparticles follow a structured workflow, from initial formulation to preclinical assessment. This process ensures that the nanoparticles meet the required specifications for targeted drug delivery.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles
1.1: Chitosan Nanoparticles via Ionotropic Gelation [3][9][10]
This method relies on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent like sodium tripolyphosphate (TPP).
-
Prepare Chitosan Solution: Dissolve high molecular weight (HMW) chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.1-0.5% (w/v). Stir overnight to ensure complete dissolution.
-
Prepare this compound Solution: Dissolve this compound in a suitable solvent (e.g., 0.1 N NaOH) and add it to the chitosan solution under continuous stirring.
-
Prepare TPP Solution: Prepare a 0.1-0.25% (w/v) solution of sodium tripolyphosphate (TPP) in deionized water.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-allopurinol mixture under constant magnetic stirring (e.g., 700-1000 rpm) at room temperature.
-
Incubation: Continue stirring for 30-60 minutes to allow for the formation and stabilization of nanoparticles.
-
Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Washing & Storage: Wash the nanoparticle pellet twice with deionized water to remove unreacted reagents. Resuspend the pellet in water or lyophilize for long-term storage.
1.2: Nanostructured Lipid Carriers (NLCs) via Micro-emulsion [5][12]
This method involves the emulsification of a molten lipid phase containing the drug into a hot aqueous surfactant solution.
-
Prepare Lipid Phase: Mix a solid lipid (e.g., stearic acid) and a liquid lipid (e.g., oleic acid) in a predetermined ratio. Add this compound to the lipid mixture.
-
Melt Lipid Phase: Heat the mixture to approximately 85°C until a clear, uniform oil phase is obtained.
-
Prepare Aqueous Phase: Separately, heat an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) to the same temperature (85°C).
-
Emulsification: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization or ultrasonication for 5-10 minutes to form a hot oil-in-water (o/w) emulsion.
-
Nanoparticle Solidification: Quickly disperse the hot microemulsion into cold deionized water (2-4°C) under gentle stirring. The rapid cooling causes the lipid droplets to solidify, forming NLCs.
-
Purification: The resulting NLC dispersion can be purified by dialysis or centrifugation to remove excess surfactant.
Protocol 2: Characterization of Nanoparticles
2.1: Particle Size, PDI, and Zeta Potential [9][11]
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Parameters:
-
Particle Size (Z-average): Determined by the intensity fluctuations of scattered light.
-
Polydispersity Index (PDI): Measures the width of the particle size distribution. A PDI < 0.4 is generally considered acceptable for drug delivery applications.
-
Zeta Potential: Measured via electrophoretic light scattering to determine the surface charge, which indicates the stability of the colloidal suspension.
-
2.2: Entrapment Efficiency (EE) and Drug Loading (DL)
-
Separate Free Drug: Centrifuge the nanoparticle suspension (e.g., 15,000 rpm, 30 min). The supernatant will contain the un-encapsulated ("free") this compound.
-
Quantify Free Drug: Measure the concentration of this compound in the supernatant using UV-Vis spectrophotometry (at ~250 nm) or High-Performance Liquid Chromatography (HPLC).[16]
-
Calculate EE and DL: Use the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Protocol 3: In Vitro Drug Release Study
3.1: Dialysis Bag Method [5][17]
This method simulates the release of the drug from the nanoparticles into a physiological medium.
-
Preparation: Suspend a known amount of this compound-loaded nanoparticles (e.g., equivalent to 3 mg of this compound) in a small volume of release medium (e.g., 1-2 mL).
-
Dialysis Setup: Place the nanoparticle suspension into a dialysis bag (with a specific molecular weight cut-off, e.g., 12-14 kDa). Securely close both ends of the bag.
-
Release Medium: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., 50-100 mL of phosphate-buffered saline, pH 7.4 or 5.5) in a beaker.
-
Incubation: Place the beaker in a shaking water bath maintained at 37°C with continuous, gentle agitation (e.g., 75 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.
-
Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.
Protocol 4: In Vivo Efficacy Assessment
4.1: Hyperuricemic Animal Model and Kidney Targeting [6][18][19]
This protocol assesses the ability of the nanoparticles to lower uric acid levels and target the kidneys in a preclinical model.
-
Animal Model Induction: Induce hyperuricemia in mice or rats by administering a uricase inhibitor (e.g., potassium oxonate) intraperitoneally for several days.
-
Grouping: Divide animals into groups: (a) Healthy Control, (b) Hyperuricemic Control, (c) Free this compound, and (d) this compound-Loaded Nanoparticles.
-
Administration: Administer the respective formulations (e.g., via oral gavage or intravenous injection).
-
Sample Collection: At specific time points post-administration (e.g., 2 hours), collect blood samples (for serum) and 24-hour urine samples.
-
Efficacy Analysis: Measure uric acid levels in the serum and urine samples using commercially available assay kits. Evaluate the pH of the urine.
-
Kidney Targeting Analysis: After the final time point, euthanize the animals and harvest the kidneys. Homogenize the kidney tissue and extract the drug.
-
Quantification: Quantify the concentration of this compound in the kidney homogenate and serum using a validated analytical method (e.g., LC-MS/MS).
-
Histopathology: Fix kidney tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe any pathological changes or improvements. A significant increase in the kidney-to-serum drug concentration ratio for the nanoparticle group compared to the free drug group indicates successful targeting.[6][18]
References
- 1. This compound For Gout Treatment - Gout Education Society [gouteducation.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. summitrheumatology.com [summitrheumatology.com]
- 5. Transdermal delivery of this compound-loaded nanostructured lipid carrier in the treatment of gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation, Optimization, and Evaluation of this compound-Loaded Bovine Serum Albumin Nanoparticles for Targeting Kidney in Management of Hyperuricemic Nephrolithiasis : Formulation, optimization, and evaluation of ABNPs for kidney targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. hcplive.com [hcplive.com]
- 9. researchgate.net [researchgate.net]
- 10. FORMULATION AND EVALUATION OF this compound LOADED CHITOSAN NANOPARTICLES | International Journal of Applied Pharmaceutics [journals.innovareacademics.in]
- 11. jpscc.samipubco.com [jpscc.samipubco.com]
- 12. researchgate.net [researchgate.net]
- 13. Transdermal delivery of this compound-loaded nanostructured lipid carrier in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Topical this compound-Loaded Nanostructured Lipid Carriers: A Novel Approach for Wound Healing Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. mdpi.com [mdpi.com]
- 18. Targeting kidneys by superparamagnetic this compound loaded chitosan coated nanoparticles for the treatment of hyperuricemic nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting kidneys by superparamagnetic this compound loaded chitosan coated nanoparticles for the treatment of hyperuricemic nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Allopurinol as a Tool to Study the Role of Uric Acid in Disease Models
Introduction
Allopurinol is a potent inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in purine metabolism that lead to the production of uric acid.[1][2] It acts as a structural analog of hypoxanthine and is metabolized to the active metabolite, oxypurinol, which also inhibits xanthine oxidase.[3][4][5] This mechanism effectively reduces the synthesis of uric acid, making this compound a cornerstone therapy for conditions associated with hyperuricemia, such as gout.[1][2] For researchers, this compound serves as an invaluable pharmacological tool to manipulate systemic and local uric acid concentrations. This allows for the direct investigation of the causal role of uric acid in the pathophysiology of various disease models, including those for gout, cardiovascular disease, and chronic kidney disease.
By reducing uric acid levels, this compound helps to elucidate the specific contributions of this metabolite to disease progression, separate from other metabolic dysfunctions. Its use in preclinical and clinical studies has provided significant insights into how uric acid influences inflammation, endothelial function, and renal hemodynamics.[6][7][8]
Mechanism of Action
This compound and its primary active metabolite, oxypurinol, lower plasma and urinary uric acid concentrations by inhibiting xanthine oxidase.[3][5] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] The inhibition of this pathway leads to an increase in the plasma concentrations of the more soluble precursors, hypoxanthine and xanthine, which are then excreted by the kidneys.[4] This reduction in the uric acid pool prevents the formation and deposition of monosodium urate (MSU) crystals in tissues, which is the primary cause of gouty arthritis.[5][9]
Applications in Disease Models
Gout and Inflammatory Arthritis
Hyperuricemia is a prerequisite for gout, a condition characterized by painful inflammatory arthritis due to the deposition of MSU crystals in joints.[9] this compound is used in animal models to prevent hyperuricemia and subsequent MSU crystal formation, allowing researchers to study the inflammatory pathways triggered by these crystals. These studies have shown that MSU crystals can activate the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β.[9][10] In a rat model of rheumatoid arthritis, this compound treatment significantly decreased levels of prostaglandin E2 (PGE2), lipid peroxidation (LPO), and nitric oxide (NO), demonstrating its anti-inflammatory effects beyond simple urate lowering.[11]
Chronic Kidney Disease (CKD)
Hyperuricemia is commonly associated with CKD and may contribute to its progression.[6][12] Studies in animal models of established renal disease show that correcting hyperuricemia with this compound can improve blood pressure control, decrease proteinuria, and slow disease progression.[6] In a clinical trial involving patients with CKD, this compound treatment for 24 months significantly decreased serum uric acid levels and C-reactive protein, and slowed the progression of renal disease compared to standard therapy.[6] Another study in patients with gout and CKD stages 3-4 found that this compound initiation was associated with a slight improvement in eGFR over one year compared to non-users.[13] A prospective, randomized, controlled trial on hyperuricemic patients with CKD demonstrated that this compound therapy helps preserve kidney function over 12 months.[14]
Cardiovascular Disease
Elevated uric acid is linked to hypertension, atherosclerosis, and other cardiovascular diseases.[7][10] The proposed mechanisms involve uric acid-induced endothelial dysfunction, oxidative stress, and inflammation.[10][15] this compound is used in these models to investigate whether lowering uric acid can mitigate these effects. While some observational studies and small trials have suggested cardiovascular benefits[7][8], larger randomized controlled trials have yielded mixed results. The ALL-HEART study, for instance, found that this compound did not improve major cardiovascular outcomes in patients with ischemic heart disease without gout.[16] However, other analyses have shown that higher doses of this compound are associated with lower risks of cardiovascular events and mortality.[17] This makes this compound a critical tool for ongoing research to clarify the role of uric acid in cardiovascular pathology.
Quantitative Data
The following tables summarize the quantitative effects of this compound treatment in various study models.
Table 1: Effect of this compound on Serum Uric Acid and Renal Function in Human Clinical Studies
| Study Population | Treatment Group | Duration | Baseline Serum Uric Acid (mg/dL) | Post-Treatment Serum Uric Acid (mg/dL) | Change in Renal Function | Reference |
|---|---|---|---|---|---|---|
| CKD Patients (n=113) | This compound | 24 months | 7.8 ± 2.1 | 6.0 ± 1.2 | Slowed progression of renal disease | [6] |
| CKD Patients (n=54) | This compound (100-300 mg/d) | 12 months | 9.75 ± 1.18 | 5.88 ± 1.01 | Preserved kidney function vs. control | [14][18] |
| Gout & CKD 3-4 (n=10,716) | This compound Initiators | 1 year | 48.4 mL/min (eGFR) | 49.4 mL/min (eGFR) | +0.81 mL/min eGFR increase vs. non-users | [13] |
| CKD Stage 3 (n=60) | this compound (300 mg/d) | 8 weeks | 8.3 ± 1.4 | 4.7 ± 1.4 | No significant change in oxidative stress markers |[19] |
Table 2: Effect of this compound in Animal Models of Hyperuricemia
| Animal Model | Method of Induction | Treatment | Effect on Serum Uric Acid (SUA) | Other Notable Effects | Reference |
|---|---|---|---|---|---|
| Mice | IMP + GMP injection | This compound (5 mg/kg) | Significant decrease vs. model control | - | [20] |
| Mice | Potassium Oxonate | This compound (10 mg/kg) | Significant decrease vs. hyperuricemic group | Decreased serum/hepatic XOD activity; Reduced inflammatory cytokines (IL-1β, TNF-α) | [21] |
| Rats (Rheumatoid Arthritis) | Collagen-induced | This compound | Significant decrease vs. CII-treated group | Decreased PGE2, LPO, NO levels | [11] |
| Silkworm (Bombyx mori) | N/A (natural metabolism) | this compound (1, 5, 25 mg/mL in diet) | Dose-dependent decrease in hemolymph and fat body | - |[22] |
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in a Mouse Model
This protocol describes a common method for inducing acute hyperuricemia in mice using a uricase inhibitor (potassium oxonate) and a purine precursor (hypoxanthine).
Materials:
-
Male Kunming mice (or other suitable strain), 6-8 weeks old
-
Potassium Oxonate (PO)
-
Hypoxanthine (HX)
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution (vehicle)
-
Oral gavage needles
-
Intraperitoneal (IP) injection needles and syringes
Procedure:
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Grouping: Randomly divide mice into experimental groups (e.g., Normal Control, Model Control, this compound-treated).
-
Drug Administration (Pre-treatment):
-
For the treatment groups, administer this compound orally (e.g., 5-10 mg/kg body weight) dissolved or suspended in 0.5% CMC-Na solution once daily for a predetermined period (e.g., 7 consecutive days).[21]
-
Administer an equal volume of the vehicle (0.5% CMC-Na) to the Normal Control and Model Control groups.
-
-
Induction of Hyperuricemia:
-
One hour after the final administration of this compound or vehicle on the last day, induce hyperuricemia in all groups except the Normal Control group.
-
Administer potassium oxonate (e.g., 250-300 mg/kg) via intraperitoneal (IP) injection to inhibit uricase.
-
Simultaneously or 30 minutes later, administer hypoxanthine (e.g., 250-300 mg/kg) via IP injection or oral gavage to provide a substrate for uric acid production.[23]
-
-
Sample Collection:
-
One to two hours after induction with PO and HX, collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.
-
Centrifuge blood to separate serum and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure serum uric acid (SUA) levels using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Measure other relevant biomarkers as needed (e.g., creatinine, BUN, inflammatory cytokines).
-
Protocol 2: this compound Administration and Efficacy Assessment
This protocol outlines the general procedure for administering this compound and assessing its efficacy in a research setting.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% CMC-Na, sterile water, or saline)
-
Animal model (e.g., hyperuricemic mice from Protocol 1)
-
Analytical balance, vortex mixer, sonicator
-
Oral gavage needles or equipment for diet mixing
-
Blood collection supplies
-
Assay kits for uric acid and other biomarkers
Procedure:
-
Preparation of this compound Solution/Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100-300 mg/kg for rats, 5-10 mg/kg for mice) and the number and weight of the animals.[18][21]
-
Weigh the this compound powder accurately.
-
Suspend or dissolve the powder in the chosen vehicle to the final desired concentration. Use a vortex mixer and/or sonicator to ensure a homogenous suspension if the compound is not fully soluble. Prepare fresh daily.
-
-
Administration:
-
Oral Gavage: Administer the prepared this compound suspension directly into the stomach using a suitable oral gavage needle. Ensure the volume is appropriate for the animal size (e.g., 5-10 mL/kg for mice). This is the most common and precise method.[24]
-
Dietary Admixture: Alternatively, mix the this compound powder into the animal chow. This method is less precise for dosage but can be useful for long-term studies. Ensure homogenous mixing. A low-purine diet should be used when treating uric acid stone formation to prevent the formation of xanthine stones.[24][25]
-
Drinking Water: For some species like birds, this compound can be added to the drinking water.[24]
-
-
Dosing Regimen:
-
This compound is typically administered once or twice daily.[25]
-
The duration of treatment will depend on the study objectives, ranging from a single dose in acute models to several weeks or months in chronic disease models.
-
-
Efficacy Assessment:
-
Monitor serum uric acid levels at baseline and at various time points throughout the study to confirm the urate-lowering effect of the treatment.
-
At the end of the study, collect blood, urine, and tissues (e.g., kidney, liver, joints) for analysis of uric acid, xanthine, hypoxanthine, inflammatory markers, and histological evaluation.
-
Monitor for potential side effects, especially with long-term use or in animals with pre-existing kidney or liver dysfunction.[25]
-
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Effect of this compound in Chronic Kidney Disease Progression and Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Signaling pathways in uric acid homeostasis and gout: From pathogenesis to therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Uric acid transport and disease [jci.org]
- 11. Effect of this compound and Vitamin E on Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jrenendo.com [jrenendo.com]
- 13. mdpi.com [mdpi.com]
- 14. Use of this compound in slowing the progression of renal disease through its ability to lower serum uric acid level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Uric Acid in Human Health: Insights from the Uricase Gene [mdpi.com]
- 16. This compound and cardiovascular outcomes in patients with ischaemic heart disease: the ALL-HEART RCT and economic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of this compound use on urate concentration and cardiovascular outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Impact of Lesinurad and this compound on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. This compound | VCA Animal Hospitals [vcahospitals.com]
- 25. Veterinary Partner - VIN [vin.com]
Troubleshooting & Optimization
Technical Support Center: Allopurinol Solubility & Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and bioavailability of Allopurinol for in vivo studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is improving the solubility and bioavailability of this compound important for in vivo studies?
Q2: What is the primary mechanism of action of this compound?
This compound is a structural isomer of hypoxanthine. It acts as a competitive inhibitor of the enzyme xanthine oxidase.[7][8] This enzyme is crucial for purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[9] this compound is also metabolized by xanthine oxidase to its active metabolite, oxypurinol (or alloxanthine), which is a more potent non-competitive inhibitor of the enzyme.[7][8] By inhibiting xanthine oxidase, this compound reduces the production of uric acid.[7]
Formulation Strategies
Q3: What are the most common strategies to enhance this compound's solubility?
Common strategies focus on altering the drug's physical state or creating formulations that improve its interaction with aqueous media. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix (like PVP or PEG) to improve wettability and dissolution.[3][10]
-
Cocrystallization/Salt Formation: Creating multicomponent solids (cocrystals or salts) with improved physicochemical properties.[1][2]
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity to increase its apparent water solubility.[11]
-
Particle Size Reduction (Nanonization): Reducing particle size to the nanometer range to increase the surface area, which enhances dissolution velocity according to the Noyes-Whitney equation.[12][13][14]
Q4: How effective are solid dispersions for this compound?
Solid dispersions have been shown to significantly enhance the dissolution rate of this compound. By dispersing the drug in an amorphous state within a hydrophilic carrier, both wettability and dissolution are improved.[4] Studies using carriers like polyvinylpyrrolidone (PVP K30) and polyethylene glycol (PEG 6000) have demonstrated a marked increase in solubility and dissolution compared to the pure drug.[3]
Q5: What is the principle behind using cyclodextrins with this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[15] They can encapsulate poorly soluble drug molecules, like this compound, within their cavity.[11] This "inclusion complex" shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate without altering the molecule itself.[16] Studies have shown that complexation with beta-cyclodextrin (β-CD) forms a 1:1 complex and improves this compound's dissolution properties.[11]
Q6: Can nanosuspensions improve the bioavailability of this compound?
Yes, nanosuspensions are a highly effective approach. By reducing the drug particle size to the sub-micron range, the surface area-to-volume ratio increases dramatically.[13][17] This leads to a higher dissolution rate and an increase in saturation solubility.[14] Nanosuspensions can be administered orally or parenterally and have been shown to enhance the bioavailability of many BCS Class II and IV drugs.[12][18]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of drug in aqueous vehicle before dosing. | The formulation has low kinetic stability, or the drug concentration exceeds its equilibrium solubility in the final vehicle. | Increase the amount of stabilizer (e.g., surfactant, polymer). For cosolvent systems, ensure the final solvent composition maintains solubility. Prepare fresh formulations immediately before use. |
| High variability in plasma concentrations between subjects. | Inconsistent oral absorption due to formulation instability in GI fluids, food effects, or physiological differences between animals. | Use a formulation strategy less susceptible to environmental pH, such as a nanosuspension or cyclodextrin complex. Standardize feeding protocols (e.g., ensure all animals are fasted for a consistent period). |
| Failure to achieve target serum urate levels despite dosing. | The dose may be insufficient, or the formulation's bioavailability is lower than expected.[5][19] This is often termed "inadequate response." | First, confirm adherence and accurate dosing. Consider a dose-escalation study. If bioavailability is the suspected issue, switch to a more robust formulation with proven in vitro dissolution enhancement.[20] |
| Unexpected adverse events or toxicity. | High Cmax due to rapid dissolution ("dose dumping") from an amorphous solid dispersion, or toxicity from formulation excipients. | For solid dispersions, consider including a release-modifying polymer. Review the safety data for all excipients at the administered concentration. Ensure excipient levels are within tolerated limits for the specific animal model and route of administration. |
Quantitative Data Summary
The following table summarizes the reported improvements in this compound solubility and pharmacokinetics using various formulation strategies.
| Formulation Strategy | Key Findings | Quantitative Improvement | Reference |
| Solid Dispersion (with PVP K30) | Showed the highest improvement in wettability and dissolution rate among tested carriers. | Aqueous solubility of pure this compound: 137 µg/mL. Solubility increased linearly with increasing PVP K30 concentration. | [3] |
| Solid Dispersion (with Sugars) | Kneading method with Mannitol (1:3 drug:carrier ratio) showed the best dissolution profile. | 98.43% drug release within 60 minutes. | [21] |
| Salt Formation (with Maleic Acid) | Organic salt formation improved both solubility and diffusion permeability. | Up to a 5-fold improvement in solubility and 12-fold improvement in diffusion permeability compared to the native drug. | [2] |
| Nanostructured Lipid Carrier (NLC) Gel | Transdermal NLC gel showed sustained release and significantly enhanced skin permeation. | ~28-fold enhanced permeation compared to a conventional gel. | [12] |
| Oral Tablet Bioavailability | Standard oral tablets show reasonable but incomplete absorption. | Absolute systemic bioavailability of an oral tablet was found to be 67% ± 23%. Peak plasma levels (Cmax) occur at ~1.5 hours. | [22][23] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from methodologies designed to enhance drug dissolution by creating an amorphous dispersion in a hydrophilic carrier.[3][4]
Materials and Equipment:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)
-
Methanol (or other suitable common solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 40-mesh)
Methodology:
-
Preparation of Drug-Carrier Solution:
-
Accurately weigh this compound and the selected carrier (e.g., PVP K30) in a desired weight ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask by stirring or sonication until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C). Continue until a solid mass/film is formed on the flask wall.
-
-
Drying:
-
Scrape the solid mass from the flask.
-
Place the material in a vacuum oven at ~40°C for 24 hours or until constant weight is achieved to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
-
Storage:
-
Store the resulting solid dispersion powder in a desiccator to protect it from moisture.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes a simple and effective method for forming an inclusion complex to enhance solubility.[11]
Materials and Equipment:
-
This compound powder
-
Beta-cyclodextrin (β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Mixing:
-
Place a accurately weighed amount of β-CD into a glass mortar.
-
Add a small volume of a water:ethanol (1:1) mixture to the β-CD to moisten the powder.
-
-
Kneading:
-
Slowly add a molar equivalent of this compound (for a 1:1 complex) to the mortar.
-
Knead the mixture thoroughly for 45-60 minutes, maintaining a paste-like consistency by adding small amounts of the water:ethanol mixture if necessary.
-
-
Drying:
-
Spread the resulting paste on a glass tray and dry it in a vacuum oven at 50°C until a constant weight is obtained.
-
-
Final Processing:
-
Pulverize the dried complex into a fine powder.
-
Store in a tightly sealed container in a desiccator.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanosynthesis of Stable Salt Hydrates of this compound with Enhanced Dissolution, Diffusion, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Impaired response or insufficient dosage? Examining the potential causes of "inadequate response" to this compound in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. scienceopen.com [scienceopen.com]
- 11. Improvement of some pharmaceutical properties of drugs by cyclodextrin complexation. 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transdermal delivery of this compound-loaded nanostructured lipid carrier in the treatment of gout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpbs.com [ijpbs.com]
- 18. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dose adjustment of this compound according to creatinine clearance does not provide adequate control of hyperuricemia in patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Understanding the dose–response relationship of this compound: predicting the optimal dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solubility enhancement of this compound by solid dispersion using sugar carriers | International Journal of Current Research [journalcra.com]
- 22. This compound kinetics and bioavailability. Intravenous, oral and rectal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Addressing Allopurinol-induced cytotoxicity in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with allopurinol-induced cytotoxicity in primary cell cultures.
Troubleshooting Guide
Issue 1: Unexpected Cell Death Observed After this compound Treatment
Q1: My primary cells are dying after I added this compound. Is this compound cytotoxic?
A1: While direct, acute cytotoxicity from this compound alone is not commonly reported in primary cells at standard experimental concentrations, adverse effects can occur under specific conditions. Several studies have shown that this compound does not exert significant cytotoxicity on human peripheral blood mononuclear cells (PBMCs) at concentrations up to 300 μg/ml.[1][2] However, in some cell types or in combination with other agents, cytotoxicity can be observed.[3][4]
Troubleshooting Steps:
-
Verify this compound Concentration: High concentrations of any compound can be toxic. Ensure your final concentration is within the reported experimental range (typically 25-300 μg/ml).[1][2]
-
Assess Solvent Toxicity: If you dissolved this compound in a solvent like NaOH or DMSO, run a vehicle control (cells treated with the solvent alone at the same final concentration) to rule out solvent-induced cytotoxicity.[2][5]
-
Consider Co-treatments: Are you using this compound in combination with other drugs? this compound can enhance the cytotoxicity of certain compounds, such as thiopurines.[3][4]
-
Evaluate Cell Type Sensitivity: While PBMCs appear resilient, other primary cell types might be more sensitive. Consider performing a dose-response curve to determine the optimal non-toxic concentration for your specific primary cell culture.
-
Check for Contamination: Microbial contamination can cause rapid cell death. Visually inspect your cultures under a microscope and consider testing for mycoplasma.
Issue 2: Increased Apoptosis Markers Following this compound Treatment
Q2: I'm observing an increase in apoptosis markers (e.g., caspase activation, DNA fragmentation) in my this compound-treated primary cells. What's the mechanism?
A2: this compound's effect on apoptosis is context-dependent. In some scenarios, such as hypoxia-reperfusion injury, this compound can be protective and inhibit apoptosis by reducing reactive oxygen species (ROS).[6][7][8] Conversely, in combination with other agents like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) in cancer cell lines, this compound can promote apoptosis by upregulating death receptors like DR5.[5][9][10]
Troubleshooting and Investigation Steps:
-
Measure Oxidative Stress: Assess levels of intracellular ROS. This compound is a xanthine oxidase (XO) inhibitor and is known to modulate ROS production.[11][12][13] An unexpected increase in ROS could point to off-target effects or interactions in your specific cell system.
-
Analyze the Apoptotic Pathway:
-
Extrinsic Pathway: Evaluate the expression of death receptors (e.g., Fas, DR5) and the activation of caspase-8.[6][9]
-
Intrinsic (Mitochondrial) Pathway: Assess mitochondrial membrane potential and the activation of caspase-9. Some studies suggest this compound can influence mitochondrial function.[14][15][16]
-
Executioner Caspases: Measure the activity of caspase-3, a common downstream effector in both pathways.[6]
-
-
Review Experimental Context: Are your cells under stress (e.g., hypoxia, inflammation)? this compound's effects can be more pronounced in stressed cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture?
A1: this compound and its primary metabolite, oxypurinol, are inhibitors of xanthine oxidase (XO).[11][12] This enzyme is crucial in the purine degradation pathway, where it catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting XO, this compound reduces the production of uric acid and can also decrease the generation of reactive oxygen species (ROS) that are a byproduct of this reaction.[11][12][13]
Q2: At what concentrations is this compound typically used in primary cell culture experiments without causing cytotoxicity?
A2: Based on published studies, this compound is generally well-tolerated in primary cells at concentrations ranging from 25 µg/mL to 300 µg/mL.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type and experimental conditions.
Q3: Can this compound affect inflammatory signaling pathways in primary immune cells?
A3: Yes, this compound has demonstrated immunomodulatory effects. It can reduce the production of pro-inflammatory cytokines like TNF-α and IFN-γ from T cells and macrophages.[1] It has also been shown to reduce IL-1β secretion and caspase-1 activation in PBMCs from patients with Behçet's disease.[17] These effects are likely linked to its antioxidant properties and its influence on T-cell activation.[1][2]
Q4: Are there alternatives to this compound if I suspect it is causing issues in my experiments?
A4: Yes, other xanthine oxidase inhibitors are available. Febuxostat is a non-purine selective inhibitor of xanthine oxidase and is a common alternative.[18][19][20] Unlike this compound, it has a different chemical structure, which may reduce the likelihood of cross-reactivity in sensitive systems.[19][20] Depending on the experimental goal, other antioxidants or agents targeting different pathways of ROS production could also be considered.
Q5: My experiments involve T-cell activation. What should I be aware of when using this compound?
A5: this compound can suppress T-cell activation and proliferation, both in response to specific antigens and polyclonal stimuli.[1][2] It has been shown to decrease the production of IFN-γ and IL-2 by T cells and attenuate the upregulation of activation markers like CD69.[2] Be aware that these immunomodulatory effects could influence the outcome of your experiments. In rare cases, this compound can be associated with severe T-cell mediated hypersensitivity reactions, particularly in individuals with the HLA-B*58:01 allele.[21][22][23]
Data and Protocols
Quantitative Data Summary
Table 1: this compound Concentrations and Effects in In Vitro Studies
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human PBMCs | 25-300 µg/mL | No significant cytotoxicity.[2] | [2] |
| Human PBMCs | 300 µg/mL | Attenuation of T-cell activation (reduced CD69).[2] | [2] |
| Human Prostate Cancer Cells (PC-3, DU145) | up to 200 µmol/L | No cytotoxicity alone; sensitizes cells to TRAIL-induced apoptosis.[9][10] | [9][10] |
| Neonatal Rat Cardiomyocytes | 10 µM | Suppressed hypoxia-reoxygenation induced XO activity and ROS production.[11] | [11] |
| Human Hepatoma Cells (HepaRG) | 100 µM | Increased cytotoxicity of thiopurines (azathioprine, 6-mercaptopurine).[3][4] | [3][4] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using 7-AAD Staining
This protocol is adapted from studies on human PBMCs.[2]
-
Cell Preparation: Isolate primary cells (e.g., PBMCs) using a suitable method like density gradient centrifugation.
-
Cell Seeding: Plate 3 x 10^6 cells in 24-well plates with complete culture medium (e.g., RPMI 1640 with 10% fetal calf serum).
-
Treatment: Add this compound at desired concentrations (e.g., 25, 50, 100, 200, 300 μg/ml). Include a "media alone" control and a "drug vehicle" control (e.g., 10 mM NaOH).
-
Incubation: Incubate cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently-conjugated antibodies for cell surface markers of interest (e.g., CD4, CD8 for T-cells; CD14 for monocytes).
-
Add 1 µg/ml 7-aminoactinomycin D (7-AAD) to the cell suspension. 7-AAD is a fluorescent dye that intercalates with DNA in cells with compromised membranes (i.e., dead or dying cells).
-
-
Flow Cytometry: Analyze the cells using a flow cytometer. Gate on your cell populations of interest based on surface markers. Within each population, quantify the percentage of 7-AAD positive cells, which represents the non-viable cell population.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a general method for measuring ROS, which can be adapted based on specific cell types and experimental setups.
-
Cell Preparation and Treatment: Culture and treat your primary cells with this compound and appropriate controls as described in Protocol 1.
-
ROS Probe Loading:
-
After the treatment period, remove the media and wash the cells with a warm buffer (e.g., PBS or HBSS).
-
Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), at a final concentration of 5-10 µM in warm buffer.
-
Incubate for 30-60 minutes at 37°C, protected from light. H2DCFDA is cell-permeable and non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Data Acquisition:
-
Fluorometry/Plate Reader: After incubation, wash the cells to remove excess probe. Add buffer and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Flow Cytometry: After incubation, harvest the cells, wash, and resuspend in buffer. Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
Analysis: Compare the fluorescence intensity of this compound-treated cells to control cells. An increase or decrease in fluorescence indicates a change in intracellular ROS levels.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound action via xanthine oxidase inhibition.
Caption: Troubleshooting workflow for this compound-induced cell death.
Caption: Logical flow for investigating the mechanism of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound and 5-aminosalicylic acid influence thiopurine-induced hepatotoxicity in vitro | Semantic Scholar [semanticscholar.org]
- 4. This compound and 5-aminosalicylic acid influence thiopurine-induced hepatotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on cardiomyocyte apoptosis in rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects enterocytes from hypoxia-induced apoptosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on germ cell apoptosis following testicular ischemia-reperfusion injury in a rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Anti-gout agent this compound exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound modulates reactive oxygen species generation and Ca2+ overload in ischemia-reperfused heart and hypoxia-reoxygenated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Attenuates Senescence and Oxidative Stress in Endothelial Cells Exposed to Serum from Hypertensive Patients with Hyperuricemia - a Pilot Study [cellphysiolbiochem.com]
- 14. The effect of this compound and deferrioxamine on rat heart mitochondrial oxidative phosphorylation after normothermic ischemic cardiac arrest and of reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on phosphocreatine recovery and muscle function in older people with impaired physical function: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of this compound administration on mitochondrial respiration and gene expression of xanthine oxidoreductase, inducible nitric oxide synthase, and inflammatory cytokines in selected tissues of broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Uric acid increases IL-1β secretion and Caspase-1 activation in PBMCs of Behçet's disease patients: The in vitro immunomodulatory effect of xanthine oxidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. mdedge.com [mdedge.com]
- 20. medicinetoday.com.au [medicinetoday.com.au]
- 21. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. This compound-Induced Stevens–Johnson Syndrome (SJS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound hypersensitivity: investigating the cause and minimizing the risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the timing of Allopurinol administration for maximal therapeutic effect
Technical Support Center: Allopurinol Administration Timing
This technical support center provides researchers, scientists, and drug development professionals with detailed information to optimize the timing of this compound administration for maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for optimizing allopurinorl administration time?
A1: The primary rationale is to maintain consistent inhibition of xanthine oxidase, the enzyme responsible for uric acid production. This compound has a short half-life of 1-2 hours, but its active metabolite, oxypurinol, has a much longer half-life of approximately 15-23 hours.[1][2][3][4] This long half-life of oxypurinol is what allows for effective 24-hour uric acid control with once-daily dosing.[1] However, uric acid levels naturally fluctuate throughout the day (diurnal variation), with levels often peaking in the early morning.[5] Optimizing administration timing aims to counteract this peak, potentially leading to lower overall uric acid exposure and better therapeutic outcomes.
Q2: Is there a clinically significant difference between morning and evening administration of this compound?
A2: Current research suggests a potential benefit for nighttime administration, though the difference may not be statistically significant in all studies. One study noted a better reduction in uric acid levels with night administration compared to morning administration (-2.45 mg/dL vs. -0.98 mg/dL), although this result was not statistically significant (p=0.435).[5] The proposed mechanism is that nighttime administration may better counteract the natural overnight production of uric acid, which can peak in the early morning hours.[5] However, morning administration after a meal is often recommended to improve tolerability and reduce gastrointestinal side effects.[6][7][8] Ultimately, consistent timing each day is crucial for maintaining steady-state concentrations of oxypurinol.[6]
Q3: How does food intake affect the pharmacokinetics of this compound?
A3: this compound is well-absorbed orally, with approximately 90% absorption.[1] Taking this compound after a meal is generally recommended to minimize potential gastric irritation, nausea, and diarrhea.[7][8][9] While food may slightly delay the time to peak plasma concentration, it does not significantly impact the overall bioavailability of the drug. The key benefit of administration with food is improved gastrointestinal tolerability.[8][9]
Q4: What are the key pharmacokinetic parameters to consider in our experimental design?
A4: The most critical parameters are the half-lives of this compound and its active metabolite, oxypurinol. This compound is rapidly cleared, but oxypurinol's long half-life dictates the dosing interval and time to reach steady state. It is the accumulation and maintenance of therapeutic oxypurinol levels that determines the efficacy of the treatment.
Table 1: Key Pharmacokinetic Parameters of this compound and Oxypurinol
| Parameter | This compound | Oxypurinol | Reference |
| Oral Bioavailability | ~79% (± 20%) | N/A (Metabolite) | [1][2][3] |
| Time to Peak Plasma (Tmax) | ~1.5 hours | ~4.5 hours | [1] |
| Plasma Half-life (t½) | 1-2 hours | ~15-23 hours | [1][2][3][4] |
| Metabolism | Rapidly oxidized | Primary active moiety | [1][2][3][4] |
| Elimination | Primarily metabolism & renal | Primarily renal excretion | [1][2][3] |
Troubleshooting Guide
Issue 1: High variability in serum uric acid (sUA) levels despite consistent dosing.
-
Possible Cause 1: Inconsistent Administration Time.
-
Possible Cause 2: Dietary Purine Intake.
-
Troubleshooting: Standardize the diet of study subjects, particularly regarding high-purine foods (e.g., red meat, seafood) and alcohol, which can cause transient spikes in sUA.[10] Provide subjects with a list of foods to limit or avoid.
-
-
Possible Cause 3: Diurnal Variation.
-
Troubleshooting: Standardize the time of blood sample collection. Uric acid levels can be higher in the morning. Collecting samples at the same time of day for all subjects will minimize this variability.
-
-
Possible Cause 4: Inadequate Hydration.
Issue 2: Failure to reach target serum uric acid (sUA) level (<6 mg/dL).
-
Possible Cause 1: Insufficient Dosage.
-
Troubleshooting: Standard clinical practice often involves starting at a low dose (e.g., 100 mg/day) and titrating upwards every 2-4 weeks based on sUA levels.[11] Studies show that many patients on "standard" doses do not reach the target sUA, and higher doses (≥300 mg) are often more effective.[12][13][14] Your protocol may require dose adjustment.
-
-
Possible Cause 2: Poor Adherence.
-
Possible Cause 3: Drug Interactions.
-
Possible Cause 4: Renal Impairment.
Experimental Protocols
Protocol 1: Comparative Analysis of Morning vs. Evening this compound Administration
-
Subject Recruitment: Recruit subjects with hyperuricemia (sUA > 7.0 mg/dL) who meet inclusion criteria. Exclude individuals with severe renal impairment (eGFR < 30 mL/min), a history of this compound hypersensitivity, or those taking interacting medications.[16]
-
Study Design: A randomized, crossover study design is recommended.
-
Phase 1 (4 weeks): Randomly assign subjects to receive a single daily dose of this compound (e.g., 300 mg) either in the morning (8:00 AM) after breakfast or at night (10:00 PM).
-
Washout Period (2 weeks): Subjects discontinue this compound.
-
Phase 2 (4 weeks): Subjects cross over to the alternate administration time.
-
-
Sample Collection:
-
Collect baseline blood samples prior to starting the study.
-
At the end of each 4-week phase, perform 24-hour serial blood sampling (e.g., every 4 hours) to measure sUA, this compound, and oxypurinol concentrations. A sample taken 6-9 hours post-dose is particularly useful for assessing peak oxypurinol levels.[15]
-
-
Analytical Method: Use a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and oxypurinol in plasma.[17][18]
-
Data Analysis: Compare the area under the curve (AUC) for sUA over 24 hours between the morning and evening administration groups. Also, compare mean sUA levels, peak and trough concentrations, and pharmacokinetic parameters for oxypurinol.
Table 2: Sample Data from a Hypothetical Chronotherapy Study
| Administration Time | Mean 24h sUA (mg/dL) | sUA Fluctuation (%) | Peak Oxypurinol (mg/L) | Time to Peak (hr) |
| Morning (8 AM) | 5.8 (± 0.7) | 15.2 | 10.5 (± 2.1) | 4.6 |
| Evening (10 PM) | 5.5 (± 0.6) | 11.8 | 10.8 (± 2.3) | 4.4 |
Visualizations
Signaling Pathway
Caption: this compound is metabolized to oxypurinol, which inhibits xanthine oxidase.
Experimental Workflow
Caption: Workflow for a crossover study comparing morning vs. evening this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting failure to reach target serum uric acid.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics and pharmacodynamics of this compound and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of oxypurinol in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. droracle.ai [droracle.ai]
- 7. drugs.com [drugs.com]
- 8. 7 Tips for Taking this compound - GoodRx [goodrx.com]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. arthritis.org [arthritis.org]
- 13. Impact of this compound use on urate concentration and cardiovascular outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of this compound use on urate concentration and cardiovascular outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sydpath.com.au [sydpath.com.au]
- 16. Safety and efficacy of high dose this compound in the management of gout: a randomised interventional study | MedPath [trial.medpath.com]
- 17. Simultaneous determination of this compound and oxipurinol in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Allopurinol Off-Target Effects in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the potential off-target effects of allopurinol observed in long-term animal studies. This guide includes troubleshooting advice, frequently asked questions, quantitative data summaries, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers might encounter during their long-term animal experiments with this compound.
Question: We are observing elevated plasma creatinine and blood urea nitrogen (BUN) levels in our rat cohort receiving chronic high-dose this compound. Is this a known off-target effect, and what could be the underlying mechanism?
Answer: Yes, elevated creatinine and BUN levels are documented off-target effects of high-dose this compound administration in rats, indicating potential renal toxicity.[1] Studies have shown that the kidney is more sensitive to this compound toxicity than the liver.[1] The mechanism may involve calculus formation in the collecting tubules and papillary duct, leading to renal impairment.[2] It has also been observed that this compound can induce abnormal pyrimidine metabolism, which contributes to renal toxicity.[2]
Troubleshooting Steps:
-
Dose Reduction: The minimal toxic dose in rats has been suggested to be between 10 and 30 mg/kg/day.[1] Consider if your current dosage can be lowered while maintaining the desired on-target effect.
-
Hydration Status: Ensure adequate hydration of the animals, as this can influence the formation of urinary calculi.
-
Urinalysis: Perform regular urinalysis to monitor for crystalluria, which could be an early indicator of calculus formation.
-
Histopathology: At the end of the study, detailed histopathological examination of the kidneys is crucial to assess for tubulointerstitial nephritis, calculus formation, and other signs of renal damage.[2][3]
Question: Our long-term study in mice shows a decreased immune response to an administered antigen in the this compound-treated group. Is this compound known to have immunomodulatory effects?
Answer: Yes, long-term administration of this compound has been shown to have immunosuppressive effects in mice.[4][5] Studies have reported a decreased immune response to ovalbumin, which may be due to the suppression of both B cell and helper T cell function.[4][5] In SCID mice, this compound treatment led to a delayed and reduced recovery of mature B lymphocytes.[4][5]
Troubleshooting Steps:
-
Immune Cell Phenotyping: Conduct flow cytometry analysis of immune cell populations (B cells, T cell subsets) in peripheral blood and lymphoid organs to characterize the immunomodulatory effects more thoroughly.
-
Cytokine Analysis: Measure plasma levels of key cytokines to understand the impact on the overall immune response profile.
-
Dose-Response Assessment: If feasible, include multiple dose groups to determine if the immunomodulatory effects are dose-dependent.
Question: We are investigating the use of this compound in a rat model of fatty liver disease and have observed some unexpected changes in liver enzyme levels. What is known about this compound's long-term effects on the liver?
Answer: The effects of this compound on the liver can be complex. While some studies in rats have shown no increase in plasma activities of alkaline phosphatase, glutamic oxaloacetic, and glutamic pyruvic transaminases with doses up to 100 mg/kg/day, others have noted that this compound can have a protective effect in certain contexts, such as hyperammonemia-induced liver changes.[1][6] In a rat model of non-alcoholic fatty liver disease (NAFLD), this compound treatment was associated with lower histopathological scores and reduced expression of inflammatory markers like IL-1 and IL-2.[7] However, in dinitrofluorobenzene (DNFB)-sensitized mice, this compound did cause an increase in plasma transaminase levels.[2]
Troubleshooting Steps:
-
Context is Key: The effect of this compound on the liver may depend on the specific animal model and the underlying pathology being studied.
-
Histopathology: Detailed histological examination of liver tissue is essential to correlate any changes in liver enzymes with structural alterations.[6]
-
Inflammatory Markers: In addition to standard liver enzymes, consider measuring inflammatory markers in liver tissue or plasma to get a more complete picture of the hepatic response.[7]
Question: In our drug-drug interaction study in rats, we are seeing altered pharmacokinetics of a co-administered compound that is a known CYP1A2 substrate. Could this compound be responsible?
Answer: Yes, repeated administration of this compound has been shown to inhibit CYP1A2 activity in rats.[8][9] This can lead to a significant increase in the area under the curve (AUC) and half-life (t1/2) of CYP1A2 substrates, along with a decrease in their clearance (CL).[8][9] Studies have indicated that this compound does not significantly influence CYP2C9, CYP2C19, and CYP2D6 enzymes in rats.[8][9]
Troubleshooting Steps:
-
Confirm CYP Metabolism: Double-check the metabolic pathways of your co-administered drug to confirm its reliance on CYP1A2.
-
Pharmacokinetic Modeling: If not already done, perform a full pharmacokinetic analysis to quantify the changes in parameters like AUC, t1/2, and CL.
-
In Vitro Assays: Consider conducting in vitro studies with rat liver microsomes to further investigate the inhibitory effect of allopurin-ol on CYP1A2-mediated metabolism of your compound.
Quantitative Data from Animal Studies
The following tables summarize quantitative data on the off-target effects of this compound from various long-term animal studies.
Table 1: Renal Off-Target Effects of this compound in Rats
| Parameter | Animal Model | Dosage | Duration | Observation | Reference |
| Body Weight | Rat | 30-100 mg/kg/day (i.p.) | 1, 3, or 10 days | Decrease | [1] |
| Kidney Weight | Rat | 30-100 mg/kg/day (i.p.) | 1, 3, or 10 days | Increase | [1] |
| Blood Urea Nitrogen (BUN) | Rat | 30-100 mg/kg/day (i.p.) | 1, 3, or 10 days | Increase | [1] |
| Plasma Creatinine | Rat | 30-100 mg/kg/day (i.p.) | 1, 3, or 10 days | Increase | [1] |
Table 2: Hepatic Off-Target Effects of this compound in Rats
| Parameter | Animal Model | Dosage | Duration | Observation | Reference |
| Liver Weight | Rat | 30-100 mg/kg/day (i.p.) | 1, 3, or 10 days | Decrease | [1] |
| Plasma Alkaline Phosphatase | Rat | up to 100 mg/kg/day (i.p.) | up to 10 days | No significant increase | [1] |
| Plasma GOT & GPT | Rat | up to 100 mg/kg/day (i.p.) | up to 10 days | No significant increase | [1] |
| Xanthine Oxidase (XO) activity | Rat (NAFLD model) | Not specified | 4 weeks | Significant decrease (0.098 ± 0.006 vs. 0.162 ± 0.008 mU/mg) | [7] |
| Lipid Peroxidation (Malondialdehyde) | Rat (NAFLD model) | Not specified | 4 weeks | Significant decrease (0.116 ± 0.040 vs. 0.246 ± 0.040 nmol/mg) | [7] |
Table 3: Reproductive and Teratogenic Off-Target Effects of this compound in Rodents
| Parameter | Animal Model | Dosage | Duration | Observation | Reference |
| Placental Weight | Pregnant Rat | 15 and 45 mg/kg | Gestational period | Significant reduction | [10] |
| Fetal Growth | Pregnant Rat | 15 and 45 mg/kg | Gestational period | Growth retardation | [10] |
| Skeletal Malformations | Pregnant Rat | 15 and 45 mg/kg | Gestational period | Rib anomalies, weak ossification | [10] |
| Teratogenicity | Mice | High oral doses | Gestation | Teratogenicity described | |
| Teratogenicity | Rats and Rabbits | High oral doses | Gestation | Not observed |
Table 4: Effects on Cytochrome P450 Activity in Rats
| CYP Enzyme | Substrate | Dosage | Duration | Effect on Substrate Pharmacokinetics | Reference |
| CYP1A2 | Phenacetin | 20 mg/kg/day | 14 days | Significant increase in AUC and t1/2, distinct decline in CL | [8][9] |
| CYP2C9 | Tolbutamide | 20 mg/kg/day | 14 days | No significant difference | [8][9] |
| CYP2C19 | Omeprazole | 20 mg/kg/day | 14 days | No significant difference | [8][9] |
| CYP2D6 | Dextromethorphan | 20 mg/kg/day | 14 days | No significant difference | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Assessment of Renal Toxicity in Rats
-
Animal Model: Male inbred strain rats.
-
Drug Administration: this compound administered intraperitoneally (i.p.) once a day for 1, 3, or 10 days at doses of 3, 10, 30, and 100 mg/kg body weight/day. A control group receives a vehicle.
-
Sample Collection: 24 hours after the last administration, animals are sacrificed. Blood is collected for plasma analysis, and kidneys are harvested for weight measurement and histopathological examination.
-
Biochemical Analysis: Plasma is analyzed for blood urea nitrogen (BUN) and creatinine levels using standard biochemical assays.
-
Histopathological Analysis: Kidneys are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for any pathological changes, such as calculus formation in the tubules.
-
Reference: Adapted from a study on this compound's organ-specific toxicity.[1]
Evaluation of Effects on Cytochrome P450 Activity in Rats
-
Study Design: A randomized, double-blind, two-way crossover study with a 4-week washout period.
-
Animal Model: Rats.
-
Drug Administration: Repeated this compound administration at a dose of 20 mg/kg, once daily for 14 days. A control group receives normal saline.
-
Probe Substrates: A cocktail of probe substrates for different CYP enzymes is used: phenacetin (CYP1A2), tolbutamide (CYP2C9), omeprazole (CYP2C19), and dextromethorphan (CYP2D6).
-
Pharmacokinetic Analysis: After administration of the probe substrates, blood samples are collected at various time points. Plasma concentrations of the substrates are quantified using a validated HPLC-MS/MS method. Pharmacokinetic parameters (AUC, t1/2, CL) are then calculated.
-
Reference: Based on a study investigating this compound's effect on rat cytochrome P450 activity.[8][9]
Assessment of Teratogenicity in Rats
-
Animal Model: Pregnant albino rats.
-
Drug Administration: this compound (Zyloric) administered orally during the gestational period at doses of 15 and 45 mg/kg.
-
Fetal Examination: On the 20th day of gestation, pregnant rats are sacrificed. The number of implantation sites, resorbed fetuses, and live fetuses are counted. The weight of the placenta and the weight, length, and tail length of the fetuses are recorded.
-
Malformation Analysis: Fetuses are examined for external morphological abnormalities. Skeletal malformations are assessed, for example, by staining the fetal skeleton (e.g., with Alizarin Red S and Alcian Blue).
-
Histological Studies: Fetal organs such as the brain, liver, and kidney are collected for histopathological evaluation to identify any microscopic abnormalities.
-
Reference: Adapted from a study on the potential teratogenic effects of this compound in rat fetuses.[10]
Visualizations
Signaling Pathway: this compound and Prevention of Disuse Muscle Atrophy
Caption: this compound's role in preventing disuse muscle atrophy.[11]
Experimental Workflow: Assessing this compound's Impact on Cytochrome P450 Activity
Caption: Workflow for evaluating this compound's effect on CYP450.
Logical Relationship: Potential Cascade of this compound-Induced Renal Toxicity
Caption: Postulated mechanism of this compound-induced renal toxicity.
References
- 1. This compound toxicity: its toxic organ-specificity between the liver and the kidney in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces renal toxicity by impairing pyrimidine metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound treatment on the progression of chronic nephritis in Canine leishmaniosis (Leishmania infantum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of this compound on immune function in normal BALB/c and SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound on rat liver and spleen tissues in a chronic hyperammonemia animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THE THERAPEUTIC EFFECT OF this compound IN FATTY LIVER DISEASE IN RATS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. Effects of repeated this compound administration on rat cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound partially prevents disuse muscle atrophy in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Allopurinol Resistance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering allopurinol resistance in their experimental models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has become resistant to this compound. What are the potential mechanisms?
A1: While this compound's primary mechanism is the inhibition of xanthine oxidase, resistance in cancer cells, particularly in the context of combination therapies, is an area of active research. In some experimental models, resistance isn't necessarily to this compound's direct cytotoxic effects but to its ability to sensitize cells to other therapies. For instance, in hormone-refractory prostate cancer cells resistant to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), this compound helps overcome this resistance by upregulating the pro-apoptotic receptor, Death Receptor 5 (DR5).[1][2] Therefore, resistance mechanisms might involve alterations in the DR5 signaling pathway or downstream apoptotic machinery.
Q2: We are working on Leishmania and observing decreased sensitivity to this compound. What could be the cause?
A2: In Leishmania infantum, resistance to this compound has been linked to genetic modifications. Specifically, studies have identified a reduction in the gene copy number of S-adenosylmethionine synthetase (METK).[3][4] This suggests that alterations in purine salvage and related metabolic pathways are a key mechanism of resistance in these parasites. Resistance can be induced in the laboratory by culturing the parasites under gradually increasing concentrations of this compound.[5]
Q3: How can I overcome this compound resistance in my experimental model?
A3: A primary strategy to overcome this compound resistance is through combination therapy. The optimal combination will depend on your specific model:
-
Cancer Models (Prostate Cancer): Combining this compound with TRAIL has been shown to be effective in TRAIL-resistant prostate cancer cell lines like PC-3 and DU145.[1][2] this compound treatment can restore sensitivity to TRAIL-induced apoptosis.
-
Trypanosoma cruzi Models: In models of Chagas disease, combining this compound with nitroheterocyclic compounds like benznidazole or nifurtimox has demonstrated a synergistic effect, leading to increased cure rates in infected mice.[6]
-
Leishmania Models: While specific combination therapies to overcome this compound resistance in Leishmania are still under investigation, understanding the role of METK could open doors to targeted interventions.
Q4: What is the proposed signaling pathway for overcoming TRAIL resistance with this compound in prostate cancer cells?
A4: this compound treatment in TRAIL-resistant prostate cancer cells leads to the upregulation of the transcription factor CHOP (CAAT/enhancer-binding protein homologous protein). CHOP, in turn, binds to the promoter of the Death Receptor 5 (DR5) gene, increasing its expression.[1] The elevated presence of DR5 on the cell surface sensitizes the cancer cells to TRAIL, leading to the activation of the extrinsic apoptosis pathway.
Q5: Are there any known issues with this compound treatment that I should be aware of in my experiments?
A5: In some contexts, this compound can disrupt purine metabolism in a way that may affect experimental outcomes. For instance, in models of experimental colitis, a therapeutically relevant dose of this compound was found to shift adenylate and creatine metabolism, leading to dysregulation of AMPK and disruption of epithelial proliferation and wound healing.[7][8] It is crucial to consider the potential impact of this compound on cellular metabolism in your specific experimental system.
Troubleshooting Guides
Problem 1: Inconsistent results with this compound treatment in cell culture.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Ensure you are using a consistent passage number for your cell line. Perform regular cell line authentication. |
| Drug stability | Prepare fresh this compound solutions for each experiment. This compound can degrade over time, especially in solution. |
| Inaccurate drug concentration | Verify the calculations for your this compound dilutions. Use a calibrated balance for weighing the compound. |
| Cell density | Seed cells at a consistent density for all experiments, as cell confluence can affect drug response. |
| Contamination | Regularly check your cell cultures for any signs of microbial contamination, which can alter experimental results. |
Problem 2: Difficulty in inducing this compound resistance in Leishmania promastigotes.
| Possible Cause | Troubleshooting Step |
| Insufficient drug pressure | Start with a low concentration of this compound (around the IC50 of the sensitive strain) and increase the concentration in small, stepwise increments.[5] |
| Inadequate culture time | Allow sufficient time for the parasites to adapt to each new drug concentration. This process can take several weeks to months.[5] |
| Loss of resistant population | If the drug concentration is increased too rapidly, it may kill off the entire population before resistant clones can emerge. Increase the concentration gradually. |
| Culture conditions | Ensure optimal and consistent culture conditions (temperature, pH, medium composition) to maintain parasite viability. |
Quantitative Data Summary
Table 1: Efficacy of this compound Combination Therapy against Trypanosoma cruzi in vivo
| Treatment Group | Benznidazole Dose (mg/kg) | This compound Dose (mg/kg) | Cure Rate (%) |
| Monotherapy | 75 | 0 | 20 |
| Combination | 75 | 30 | 60 |
| Combination | 75 | 60 | 100 |
| Combination | 75 | 90 | 100 |
Data extracted from a study on infected Swiss mice. Cure rate was determined by parasitological and blood PCR assays.[6]
Table 2: In Vitro Cytotoxicity of this compound Derivatives against Human Hepatoma Carcinoma Cell Lines
| Compound | BEL-7402 IC50 (µM) | SMMC-7221 IC50 (µM) |
| This compound Derivative 4 | 25.5 ± 0.4 | 35.2 ± 0.4 |
| 17-AAG (Tanespimycin) | 12.4 ± 0.1 | 9.85 ± 0.08 |
IC50 values represent the drug concentration required to inhibit cancer cell replication by 50%. 17-AAG is included as a positive control.[9]
Experimental Protocols
Protocol 1: Induction of this compound Resistance in Leishmania infantum Promastigotes
Objective: To generate an this compound-resistant strain of L. infantum promastigotes in vitro.
Materials:
-
L. infantum promastigote culture (sensitive parental strain)
-
Complete M-199 medium
-
This compound stock solution
-
Culture flasks
-
Hemocytometer or automated cell counter
Methodology:
-
Establish a healthy, logarithmic-phase culture of the parental L. infantum promastigote strain.
-
Determine the initial IC50 of the parental strain to this compound.
-
Begin the resistance induction by subculturing the promastigotes in a medium containing this compound at a concentration equal to the IC50 value.
-
Monitor the parasite growth rate. Initially, a decrease in growth rate is expected.
-
Once the culture adapts and the growth rate recovers, increase the this compound concentration in a stepwise manner (e.g., by 50 µg/mL increments).[5]
-
At each step, allow the parasites to adapt before the next concentration increase. This is characterized by the stabilization of the growth rate.
-
Continue this process until the desired level of resistance is achieved (e.g., a significant fold-increase in IC50 compared to the parental strain).
-
Periodically cryopreserve parasite stocks at different resistance levels.
-
Confirm the resistant phenotype by performing IC50 assays and comparing the results to the parental strain.
Protocol 2: Sensitization of TRAIL-Resistant Prostate Cancer Cells with this compound
Objective: To assess the ability of this compound to sensitize TRAIL-resistant prostate cancer cells to TRAIL-induced apoptosis.
Materials:
-
TRAIL-resistant human prostate cancer cell lines (e.g., PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Recombinant human TRAIL
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Methodology:
-
Seed PC-3 or DU145 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for 24 hours.
-
After the 24-hour pre-treatment with this compound, add TRAIL (e.g., 50 ng/mL for DU145, 5 ng/mL for PC-3) to the culture medium.[2]
-
Incubate the cells for an additional 24 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
Compare the percentage of apoptosis in cells treated with TRAIL alone versus cells treated with the combination of this compound and TRAIL.
Visualizations
Caption: this compound enhances TRAIL-induced apoptosis in resistant cancer cells.
Caption: A stepwise approach to inducing this compound resistance in Leishmania.
References
- 1. Anti-gout agent this compound exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Resistance of Leishmania infantum to this compound is associated with chromosome and gene copy number variations including decrease in the S-adenosylmethionine synthetase (METK) gene copy number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for in vivo resistance against this compound in a dog infected with Leishmania infantum by reduction in copy numbers of the S-adenosylmethionine synthetase (METK) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of this compound resistance in Leishmania infantum isolated from dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergic Effect of this compound in Combination with Nitroheterocyclic Compounds against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Disrupts Purine Metabolism to Increase Damage in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel this compound Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Allopurinol Stability in Laboratory Solvent Systems: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing allopurinol in their experiments, ensuring its stability and proper dissolution is paramount for reliable and reproducible results. This technical support center provides detailed information on the stability of this compound in various solvent systems, troubleshooting guidance for common issues, and frequently asked questions to support your laboratory workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended organic solvent. This compound is soluble in DMSO at a concentration of approximately 3 mg/mL.[1] For higher concentrations of up to 32 mg/mL, fresh, moisture-free DMSO may be required, potentially with ultrasonic and warming assistance.[2][3]
Q2: How do I prepare an aqueous solution of this compound?
A2: this compound has low aqueous solubility (approximately 0.48 mg/mL at 25°C).[4] To prepare an aqueous working solution, it is best to first dissolve the this compound in DMSO to create a concentrated stock solution. This stock can then be diluted with the aqueous buffer of your choice (e.g., PBS). For instance, a 1:10 dilution of a DMSO stock solution in PBS (pH 7.2) results in a final this compound concentration of approximately 0.1 mg/mL.[1]
Q3: How stable are aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[1] For experimental consistency, it is best practice to prepare fresh aqueous solutions daily from a DMSO stock.
Q4: What are the storage conditions for solid this compound and its stock solutions?
A4: Solid this compound should be stored at room temperature in a well-closed container and is stable for at least four years.[1] DMSO stock solutions should be stored at -20°C.
Q5: My this compound solution precipitated after dilution with an aqueous buffer. What should I do?
A5: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. To troubleshoot this, you can try the following:
-
Increase the proportion of DMSO in the final solution: However, be mindful of the potential effects of DMSO on your experimental system.
-
Lower the final concentration of this compound: You may need to adjust your experimental design to accommodate a lower working concentration.
-
Use a co-solvent: In some cases, using a mixture of solvents can improve solubility.
-
Adjust the pH: this compound's solubility is pH-dependent; it is more soluble in alkaline solutions.[5][6][7] Adjusting the pH of your aqueous buffer to be more alkaline may help, but ensure this is compatible with your experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound in DMSO | - Insufficient solvent volume- Presence of moisture in DMSO- Inadequate mixing | - Ensure the concentration does not exceed the solubility limit (approx. 3 mg/mL, higher with warming).- Use fresh, anhydrous DMSO.- Employ vortexing or sonication to aid dissolution. |
| Precipitation in Aqueous Solution | - Low aqueous solubility exceeded- Change in temperature or pH | - Prepare a more dilute aqueous solution.- Increase the organic co-solvent (DMSO) percentage if experimentally permissible.- Ensure the pH of the aqueous buffer is compatible with this compound solubility (alkaline pH improves solubility).[5][6][7] |
| Inconsistent Experimental Results | - Degradation of this compound in solution | - Prepare fresh aqueous working solutions daily.[1]- Store DMSO stock solutions at -20°C.- Protect solutions from prolonged exposure to light and extreme temperatures. |
| Cloudy or Hazy Solution | - Incomplete dissolution- Formation of insoluble complexes | - Filter the solution through a 0.22 µm filter before use.- Re-evaluate the solvent system and concentration. |
Data on this compound Stability and Solubility
Solubility of this compound in Various Solvents
| Solvent | Concentration | Conditions | Reference |
| DMSO | ~ 3 mg/mL | Inert gas purge recommended | [1] |
| DMSO | 14 mg/mL | Requires ultrasonic and warming | [2] |
| DMSO | 32 mg/mL | Fresh, moisture-free DMSO | [3] |
| Water | 0.48 mg/mL | 25°C | [4] |
| Water | 0.8 mg/mL | 37°C | [4] |
| 1:10 DMSO:PBS (pH 7.2) | ~ 0.1 mg/mL | Prepared by diluting a DMSO stock | [1] |
| Ethanol | 2 mg/mL | - | [3] |
| N-methyl-2-pyrrolidone (NMP) | Highest solubility among 15 tested solvents | Temperature dependent (278.15 to 333.15 K) | [6] |
| Cyclohexane | Lowest solubility among 15 tested solvents | Temperature dependent (278.15 to 333.15 K) | [6] |
Stability of this compound in Different Formulations
| Formulation | Concentration | Storage Conditions | Stability Duration | Reference |
| Aqueous Solution | Not specified | Not specified | Not recommended for more than one day | [1] |
| Suspension in SuspendIt™ | 10 mg/mL & 20 mg/mL | 5°C and 25°C | At least 180 days | [4] |
| Suspension in Oral Mix® & Oral Mix SF® | 20 mg/mL | Room temperature and refrigerated | Up to 90 days | [8] |
| Suspension in Inorpha® with 0.5% xanthan gum | 20 mg/mL | 5±3°C and 20±5°C | Up to 120 days | [9] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of solid this compound in a sterile conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 3 mg/mL).
-
Purge the tube with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
-
Cap the tube tightly and vortex or sonicate until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C.
Forced Degradation Study Protocol for Stability-Indicating Method Validation
Forced degradation studies are essential to demonstrate that an analytical method can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products. The following are general protocols for subjecting this compound to various stress conditions:
-
Acid Degradation:
-
Alkali Degradation:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place solid this compound powder at 80°C for 12 hours.[10]
-
Prepare a solution from the heat-treated powder for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light. The specific conditions (wavelength, intensity, duration) will depend on the experimental setup.
-
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Logic diagram for troubleshooting this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Physicochemical Stability of Compounded this compound Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing this compound solubility via sugar solid dispersion. [wisdomlib.org]
- 8. Stability of this compound in Extemporaneously Compounded Oral Suspensions with Oral Mix and Oral Mix SF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gerpac.eu [gerpac.eu]
- 10. bepls.com [bepls.com]
Troubleshooting inconsistent results in Allopurinol-treated animal cohorts
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in allopurinol-treated animal cohorts. The following frequently asked questions (FAQs) and guides are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
Q1: We are observing high variability in serum uric acid levels within our allopurinor-treated group. What are the potential causes?
A1: High variability in treatment response is a common challenge. Several factors can contribute to this inconsistency:
-
Pharmacokinetic Variability: Allopurinor is a prodrug that is rapidly metabolized to its active form, oxypurinol. The absorption of orally administered this compound can be inconsistent among individual animals. Furthermore, the elimination of oxypurinol is highly dependent on renal function, and subtle differences in kidney function between animals can lead to significant variations in drug exposure. There is a recognized large interindividual variability in the dose of this compound required to achieve a target serum urate concentration.[1]
-
Gut Microbiota: The composition of the gut microbiome can influence drug metabolism and the host's inflammatory response.[2][3] Studies have shown that this compound treatment can alter the gut microbiota, and conversely, the baseline microbiota may impact the animal's response to the drug.[2] Factors such as diet, animal vendor, and housing conditions can all lead to differences in gut microbiota composition.[4]
-
Animal-Specific Factors: Intrinsic factors such as the species, strain, sex, and age of the animals can all contribute to variability. For instance, sex differences in drug metabolism and response have been reported for various compounds in rodent models.[5][6][7][8][9][10]
-
Experimental Procedures: Inconsistent drug administration (e.g., variations in oral gavage technique), timing of sample collection relative to drug administration, and the diet provided to the animals can all introduce variability.[11][12]
Hyperuricemia Induction Model
Q2: Our hyperuricemia induction with potassium oxonate (PO) is not consistent. Some animals do not develop significant hyperuricemia. Why might this be?
A2: Inconsistent induction of hyperuricemia is a frequent issue. Consider the following:
-
Dosing and Administration: The dose and administration route of potassium oxonate are critical. Doses can range from 200 mg/kg to 300 mg/kg, and it is often administered via intraperitoneal injection.[11][13] Oral administration can also be used but may lead to more variability.[11] The timing of administration and the formulation (e.g., suspension in 0.5% sodium carboxymethylcellulose) should be consistent across all animals.[13]
-
Co-administration of Purine Precursors: To enhance and stabilize the hyperuricemic state, potassium oxonate is often co-administered with a purine precursor like hypoxanthine (HX) or adenine.[11][13] This provides a substrate for xanthine oxidase, leading to a more robust increase in uric acid levels.
-
Diet: A high-purine or high-protein diet can be used to induce or exacerbate hyperuricemia.[14] If you are not using a specialized diet, variations in the standard chow's purine content could contribute to inconsistent results.
-
Timing of Blood Sampling: Uric acid levels can fluctuate. It is crucial to standardize the time of blood collection after the administration of the hyperuricemia-inducing agents. For example, peak serum uric acid levels after intraperitoneal injection of potassium oxonate have been observed at 2 hours.[15]
This compound Treatment
Q3: We are not observing a significant reduction in uric acid levels in our this compound-treated group compared to the hyperuricemic controls. What could be the problem?
A3: A lack of efficacy can be due to several factors:
-
Insufficient Dose: The dose of this compound may be too low for the specific animal model and the severity of hyperuricemia. Doses in mice can range from 5 mg/kg to 39 mg/kg.[16][17] It is advisable to perform a dose-response study to determine the optimal dose for your experimental conditions.
-
Timing of Treatment and Sampling: Ensure that this compound is administered consistently relative to the induction of hyperuricemia and that blood samples are collected at an appropriate time point to observe the drug's effect. Normal serum urate levels are typically achieved within 1 to 3 weeks of consistent treatment.[18]
-
Drug Formulation and Administration: If administering this compound orally, ensure it is properly suspended and that each animal receives the correct dose. For oral administration, giving the drug with food may help if vomiting or gastrointestinal upset is observed.[19]
-
Non-adherence (for drinking water administration): If this compound is provided in the drinking water, variations in water intake among animals can lead to inconsistent dosing.[20] This method can be less precise than oral gavage.[21]
-
Underlying Renal Issues: If the animal model has pre-existing renal impairment, the clearance of oxypurinol may be affected, which could paradoxically impact the urate-lowering response.[1]
Q4: Some of our this compound-treated animals are showing adverse effects, such as weight loss or signs of kidney damage. What should we do?
A4: this compound is generally safe, but adverse effects can occur, particularly at higher doses or in animals with compromised renal function.[22][23]
-
Monitor Renal Function: It is crucial to monitor markers of kidney function, such as serum creatinine and blood urea nitrogen (BUN).[13][24] this compound treatment has been shown to have a renoprotective effect in some hyperuricemic models by reducing inflammation and uric acid levels.[13][16] However, in some cases, particularly with high doses, the accumulation of xanthine (a precursor to uric acid) can lead to the formation of xanthine crystals in the kidneys, causing damage.[19][25]
-
Dose Adjustment: If adverse effects are observed, consider reducing the this compound dose.
-
Hydration: Ensure animals have free access to fresh water, as adequate hydration is important for renal function.[19]
-
Dietary Considerations: When using this compound, especially for long-term studies, a low-purine diet is often recommended to prevent the buildup of xanthine and the formation of xanthine stones.[19]
Data Presentation: Quantitative Summary Tables
Table 1: Example Dosing for Hyperuricemia Induction in Mice
| Compound | Dosage Range | Administration Route | Frequency & Duration | Reference |
| Potassium Oxonate | 200-300 mg/kg | Intraperitoneal or Oral | Daily for 7-21 days | [11][13] |
| Hypoxanthine | 300 mg/kg | Intragastric | Daily for 7 days (with PO) | [13] |
| Adenine | 50 mg/kg | Oral | Daily for 21 days (with PO) | [11] |
Table 2: Example this compound Dosing in Different Animal Species
| Animal Species | Dosage | Administration Route | Frequency | Reference |
| Mouse | 5 mg/kg | Oral | Daily | [16] |
| Mouse | 39 mg/kg | Oral | Daily for 21 days | [17] |
| Dog | 10 mg/kg | Oral | Every 8 hours | [26] |
| Cat | 8.8 mg/kg | Oral | Daily | [26] |
Table 3: Key Parameters to Monitor
| Parameter | Sample Type | Importance |
| Serum Uric Acid | Serum/Plasma | Primary endpoint for hyperuricemia and treatment efficacy. |
| Serum Creatinine | Serum/Plasma | Marker of renal function.[13] |
| Blood Urea Nitrogen (BUN) | Serum/Plasma | Marker of renal function.[13] |
| Plasma Oxypurinol | Plasma | To assess drug exposure and adherence.[1][27][28] |
| Inflammatory Cytokines (e.g., TNF-α, IL-1β) | Serum/Plasma | To assess the inflammatory response associated with hyperuricemia.[13][16] |
| Liver Enzymes (e.g., ALT, AST) | Serum/Plasma | To monitor for potential hepatotoxicity.[16][18] |
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Mice using Potassium Oxonate and Hypoxanthine
This protocol is based on methodologies reported in the literature.[13]
-
Animals: Male Kunming mice (or other appropriate strain), 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment with standard chow and water ad libitum.
-
Grouping: Randomly divide mice into experimental groups (e.g., Normal Control, Hyperuricemia Model, this compound-treated).
-
Reagent Preparation:
-
Potassium Oxonate (PO): Prepare a suspension of 300 mg/kg PO in 0.5% sodium carboxymethylcellulose (CMC-Na).
-
Hypoxanthine (HX): Prepare a suspension of 300 mg/kg HX in 0.5% CMC-Na.
-
This compound: Prepare a suspension of the desired dose (e.g., 5 mg/kg) in 0.5% CMC-Na.
-
-
Induction and Treatment:
-
For 7 consecutive days:
-
Administer HX (300 mg/kg) via oral gavage.
-
One hour later, administer PO (300 mg/kg) via intraperitoneal injection.
-
-
For the this compound-treated group, administer this compound orally one hour after the PO injection.
-
The normal control group receives the vehicle (0.5% CMC-Na) following the same schedule.
-
-
Sample Collection: On day 8, collect blood samples (e.g., via cardiac puncture under anesthesia) at a consistent time point (e.g., 1-2 hours after the final treatment) for serum analysis. Tissues such as the liver and kidneys can also be collected for further analysis.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Purine metabolism and sites of action for this compound and potassium oxonate.
Caption: A typical experimental workflow for an this compound study in a hyperuricemic animal model.
Caption: A decision tree for troubleshooting inconsistent results in this compound experiments.
References
- 1. Relationships Between this compound Dose, Oxypurinol Concentration and Urate‐Lowering Response—In Search of a Minimum Effective Oxypurinol Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations of the Gut Microbiome Associated With the Treatment of Hyperuricaemia in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diagnostic model for predicting hyperuricemia based on alterations of the gut microbiome in individuals with different serum uric acid levels [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Sex Difference in Sensitivity to Allopregnanolone Neuroprotection in Mice Correlates with Effect on Spontaneous Inhibitory Post Synaptic Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sex differences in response to this compound and benzbromarone in gout: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying Sex Differences in Rodent Models of Addictive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oliolabs.co [oliolabs.co]
- 10. Decoding the Gut Microbiome in Companion Animals: Impacts and Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Variation in serum urate levels in the absence of gout and urate lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjpbcs.com [rjpbcs.com]
- 16. Impact of Lesinurad and this compound on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. drugs.com [drugs.com]
- 19. This compound | VCA Animal Hospitals [vcahospitals.com]
- 20. Alleviating the Effects of Electrolyzed Alkaline Water on Hyperuricemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of different modes of antibiotic delivery on gut microbiota depletion efficiency and body composition in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. pdf.hres.ca [pdf.hres.ca]
- 26. This compound (Zyloprim®) for Cats and Dogs [petplace.com]
- 27. The pharmacokinetics of oxypurinol in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Relationship between serum urate and plasma oxypurinol in the management of gout: determination of minimum plasma oxypurinol concentration to achieve a target serum urate level - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing adverse effects associated with allopurinol administration in research animals.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound observed in research animals?
A1: The most frequently reported adverse effects include gastrointestinal issues such as vomiting, lack of appetite, and diarrhea.[1][2][3] Skin reactions, like rashes, may also occur.[1][3] At higher doses, the formation of xanthine crystals in the urinary tract can lead to urolithiasis (bladder stones) and renal toxicity.[1][2][4][5][6][7]
Q2: How can I minimize gastrointestinal upset in my research animals?
A2: If an animal experiences vomiting or appears unwell after receiving this compound on an empty stomach, administering the next dose with a small amount of food may help alleviate these symptoms.[1][3] If vomiting persists, it is crucial to contact a veterinarian.[1]
Q3: What is the primary cause of renal toxicity with this compound administration, and how can it be prevented?
A3: The primary cause of renal toxicity is the deposition of xanthine crystals in the renal tubules, which can lead to kidney damage.[5][6][8] This occurs because this compound inhibits xanthine oxidase, leading to an accumulation of xanthine. To mitigate this risk, it is essential to ensure adequate hydration of the animals. In some long-term studies, particularly in dogs, a low-purine diet is recommended to reduce the formation of xanthine stones.[3][7]
Q4: Are there specific dosages of this compound that are known to be toxic in common research animals?
A4: Yes, toxicity is dose-dependent. For instance, in mice, the oral LD50 is approximately 700 mg/kg, while in rats, the acute oral LD50 is greater than 6 g/kg.[8] Chronic toxicity studies in rats have shown mortality and renal damage at doses of 72 mg/kg/day and 225 mg/kg/day over 13 weeks.[8]
Q5: What are the signs of an this compound overdose in research animals?
A5: Overdoses can be serious. The most common sign is vomiting.[3] Other potential signs of severe toxicity could include diarrhea, abdominal pain, and neurotoxicity.[9] If an overdose is suspected, immediate veterinary consultation is necessary.[3]
Troubleshooting Guides
Problem: An animal develops a skin rash after this compound administration.
-
Immediate Action: Discontinue this compound treatment immediately.[1]
-
Veterinary Consultation: Consult with a veterinarian to assess the severity of the reaction and determine the appropriate course of action.
-
Documentation: Record the onset, appearance, and progression of the rash, as well as the this compound dosage and frequency of administration.
-
Consideration for Future Studies: For future experiments with the same animal or cohort, consider alternative uric acid-lowering agents or a desensitization protocol under veterinary supervision.
Problem: An animal exhibits signs of urinary tract issues (e.g., difficulty urinating, bloody urine).
-
Presumptive Diagnosis: These signs may indicate the formation of xanthine stones in the urinary tract.[1][2]
-
Immediate Action: Suspend this compound administration and consult a veterinarian.
-
Diagnostic Steps: A veterinarian may recommend urinalysis to check for xanthine crystals and imaging (ultrasound or X-ray) to confirm the presence of uroliths.[10]
-
Preventative Measures for Future Studies: Ensure adequate hydration of the animals throughout the study period. For long-term studies, consider the implementation of a low-purine diet.[3][7]
Problem: An animal shows signs of liver dysfunction (e.g., jaundice, lethargy).
-
Immediate Action: Stop this compound treatment and seek immediate veterinary attention.
-
Monitoring: Blood work to assess liver enzymes (e.g., ALT, AST, ALP) is crucial for diagnosis.[2]
-
Causality Assessment: While less common, hepatotoxicity has been reported. A veterinarian can help determine if this compound is the likely cause.
Quantitative Data Summary
Table 1: this compound LD50 Values in Rodents
| Species | Route of Administration | LD50 |
| Mouse | Oral | 700 mg/kg[8] |
| Mouse | Intraperitoneal | 160 - 214 mg/kg[1][11] |
| Rat | Oral | >6000 mg/kg[1][8] |
| Rat | Intraperitoneal | 750 - 900 mg/kg[1][11] |
Table 2: Dose-Dependent Effects of this compound in Rats (13-Week Feeding Study)
| Daily Dosage | Observed Effects |
| 14 mg/kg/day | No toxic effects observed after one year.[8] |
| 72 mg/kg/day | 2 out of 10 rats died; renal tubular damage due to xanthine deposition.[8] |
| 225 mg/kg/day | 4 out of 10 rats died; extensive renal tubular damage due to xanthine deposition.[8] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Preparation of this compound Suspension:
-
Animal Handling and Dosing:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Use a proper-sized oral gavage needle (e.g., 20-gauge, 1.5-inch, curved with a ball tip for an adult mouse).[13]
-
Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Administer the this compound suspension slowly at a volume of approximately 10 mL/kg body weight.[13][15]
-
Observe the animal for a short period after dosing to ensure no immediate adverse reactions.
-
Protocol 2: Monitoring for Renal Toxicity in Rodents
-
Urine Collection and Analysis:
-
House animals in metabolic cages for 24-hour urine collection.[16]
-
Collect urine samples and centrifuge at approximately 3000 rpm for 10 minutes to pellet any sediment.[17]
-
Examine the sediment under a microscope to identify the presence of xanthine crystals. Xanthine crystals can be nonspecific in appearance and may require further analytical methods like HPLC for confirmation.[18]
-
-
Blood Chemistry Analysis:
-
Histopathological Examination:
-
At the end of the study, euthanize the animals and collect the kidneys.
-
Fix the kidneys in 10% neutral buffered formalin.
-
Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope for signs of renal damage, such as tubular necrosis, interstitial nephritis, and the presence of crystal deposits.[9][12]
-
Visualizations
Caption: Mechanism of this compound action and pathway to renal toxicity.
References
- 1. medline.com [medline.com]
- 2. This compound | VCA Animal Hospitals [vcahospitals.com]
- 3. image.chewy.com [image.chewy.com]
- 4. researchgate.net [researchgate.net]
- 5. The renal phenotype of this compound-treated HPRT-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (Zyloprim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. This compound induces renal toxicity by impairing pyrimidine metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. askavet.com [askavet.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. e-century.us [e-century.us]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-nociceptive properties of the xanthine oxidase inhibitor this compound in mice: role of A1 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chondrex.com [chondrex.com]
- 17. View of Recommendations for Urine and Urinary Bladder Collection in Chemical Carcinogenesis Assays with Rodents | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 18. Urinary Crystals Identification and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. This compound toxicity: its toxic organ-specificity between the liver and the kidney in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nephrotoxic effects of this compound in dinitrofluorobenzene-sensitized mice: comparative studies on TEI-6720 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Allopurinol and Febuxostat in Preclinical Models of Heart Failure
For Immediate Publication
A deep dive into the preclinical efficacy of two prominent xanthine oxidase inhibitors, Allopurinol and Febuxostat, in animal models of heart failure reveals distinct cardioprotective effects. This guide synthesizes the available experimental data, offering researchers, scientists, and drug development professionals a comprehensive comparison of their performance in mitigating cardiac dysfunction and remodeling.
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the exploration of novel therapeutic strategies. One area of growing interest is the role of oxidative stress in the pathophysiology of heart failure. Both this compound and febuxostat are inhibitors of xanthine oxidase, a key enzyme in the purine degradation pathway and a significant source of reactive oxygen species (ROS) in the cardiovascular system. By inhibiting this enzyme, both drugs have been investigated for their potential to alleviate the detrimental effects of oxidative stress on the failing heart. This guide provides a detailed comparison of their efficacy based on data from various animal models of heart failure.
Experimental Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and febuxostat on cardiac function and remodeling in animal models of heart failure.
Table 1: Efficacy of this compound in Animal Models of Heart Failure
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Cardiac Function | Myocardial Infarction-induced Heart Failure (Rat) | Not specified | Significantly improved cardiac function compared to the untreated group. | [1] |
| Post-ischemic Cardiomyopathy (Mouse) | Oral administration | Markedly enhanced cardiac systolic function, with significant increases in fractional shortening at 2 and 4 weeks post-MI. | [2] | |
| Pacing-induced Heart Failure (Dog) | 100 mg/day p.o. | Attenuated the increase in afterload and the fall in contractility, thereby preserving ventricular-vascular coupling. | ||
| Myocardial Metabolism & Oxidative Stress | Myocardial Infarction-induced Heart Failure (Rat) | Not specified | Increased respiratory-chain enzyme activity, decreased malondialdehyde (MDA) content, and reduced xanthine oxidase (XO) expression. Alleviated myofilament lysis and mitochondrial swelling. | [1] |
| Survival | Post-ischemic Cardiomyopathy (Mouse) | Oral administration | Doubled the survival rate over 2-4 weeks of follow-up compared to untreated mice (81% mortality in the untreated group). | [2] |
Table 2: Efficacy of Febuxostat in Animal Models of Heart Failure and Cardiac Dysfunction
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Cardiac Hypertrophy & Fibrosis | Pressure Overload-induced Heart Failure (Mouse) | Gavage, beginning immediately after TAC | Significantly attenuated the increase in cardiomyocyte diameter and tended to decrease myocardial fibrosis. | [3] |
| Hyperuricemic with Renal Injury (Rat) | Not specified | Attenuated the thickening of the left ventricular wall and alleviated cardiac fibrosis. | [4] | |
| Atrial Remodeling | Rapid Atrial Pacing-induced Atrial Fibrillation (Rabbit) | 5 mg/kg/day or 10 mg/kg/day | Suppressed left atrial enlargement and dysfunction, and attenuated atrial fibrosis. | [5] |
| Oxidative Stress & Inflammation | Rapid Atrial Pacing-induced Atrial Fibrillation (Rabbit) | 10 mg/kg/day | Increased myocardial superoxide dismutase (SOD) activity and decreased myocardial XO and xanthine dehydrogenase (XDH) levels. | [5] |
| Cardiac Function | Pacing-induced Heart Failure (Dog) | 2.2 mg/kg IV followed by 0.06 mg/kg/min | Increased LV dP/dtmax at rest and during heavy exercise, indicating improved LV function with no change in myocardial oxygen consumption. | [6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
This compound Studies
-
Myocardial Infarction-induced Heart Failure in Rats: Heart failure was induced in 6-week-old rats by ligating the anterior descending coronary artery. The efficacy of this compound was assessed by monitoring cardiac function via echocardiography, and by analyzing myocardial tissue for markers of energy metabolism and oxidative stress.[1]
-
Post-ischemic Cardiomyopathy in Mice: Myocardial infarction was induced in mice, and this compound was administered orally in the drinking water for 28 days. The study evaluated survival rates and cardiac contractile function both in vivo using echocardiography and in isolated muscle preparations.[2]
-
Pacing-induced Heart Failure in Dogs: Heart failure was induced by rapid ventricular pacing. Dogs were randomized to receive either this compound (100 mg/day p.o.) or a placebo. The study focused on the effects on ventricular and vascular performance.
Febuxostat Studies
-
Pressure Overload-induced Heart Failure in Mice: Left ventricular hypertrophy and heart failure were induced in male C57/BL6 mice by transverse aortic constriction (TAC). Febuxostat was administered by gavage immediately after the TAC procedure for 8 days. The study assessed left ventricular hypertrophy, dysfunction, and mortality.[3]
-
Hyperuricemic Model with Renal Injury in Rats: This model involved inducing hyperuricemia and renal injury in rats. The study then examined the effect of febuxostat on the subsequent cardiac structural changes, including hypertrophy and fibrosis.[4]
-
Rapid Atrial Pacing-induced Atrial Fibrillation in Rabbits: Atrial fibrillation and remodeling were induced in rabbits by rapid atrial pacing for four weeks. Febuxostat was administered daily at two different doses (5 and 10 mg/kg). The study evaluated atrial electrical and structural remodeling, as well as markers of inflammation and oxidative stress.[5]
-
Pacing-induced Heart Failure in Dogs: Heart failure was induced by pacing. The acute effects of intravenous febuxostat on left ventricular function and myocardial high-energy phosphates were investigated at rest and during exercise.[6]
Mechanistic Insights: The Xanthine Oxidase Pathway
Both this compound and febuxostat exert their primary effect by inhibiting the enzyme xanthine oxidase. This enzyme catalyzes the conversion of hypoxanthine to xanthine and then to uric acid. During this process, reactive oxygen species (ROS), such as superoxide anions, are generated. In heart failure, the activity of xanthine oxidase is upregulated, leading to increased oxidative stress, which in turn contributes to myocardial injury, inflammation, and adverse cardiac remodeling. By blocking this pathway, both drugs can reduce ROS production and its downstream detrimental effects.
Caption: Inhibition of Xanthine Oxidase by this compound and Febuxostat.
Comparative Conclusion
Based on the available preclinical data, both this compound and febuxostat demonstrate significant cardioprotective effects in various animal models of heart failure and cardiac dysfunction.
This compound has been shown to improve cardiac function, enhance myocardial energy metabolism, and importantly, increase survival in models of ischemic heart failure.[1][2] Its benefits appear to be linked to a reduction in oxidative stress and preservation of mitochondrial integrity.[1]
Febuxostat , a more selective and potent non-purine xanthine oxidase inhibitor, has demonstrated efficacy in attenuating cardiac hypertrophy and fibrosis in response to pressure overload and hyperuricemia.[3][4] It also shows promise in mitigating atrial remodeling, a condition often associated with heart failure.[5] Furthermore, febuxostat has been shown to improve left ventricular function in a canine model of pacing-induced heart failure.[6]
While direct comparative studies in the same animal model of heart failure are lacking, the existing evidence suggests that both drugs are promising therapeutic agents. The choice between them may depend on the specific underlying pathology of heart failure. For instance, this compound's proven survival benefit in post-ischemic models is a significant finding.[2] Conversely, febuxostat's potent anti-fibrotic and anti-hypertrophic effects could be particularly beneficial in heart failure characterized by significant remodeling.[3][4]
Further head-to-head comparative studies in standardized animal models of heart failure are warranted to definitively delineate the relative efficacy and specific advantages of each drug. Such studies will be crucial in guiding the design of future clinical trials and ultimately, in optimizing the treatment of heart failure patients.
References
- 1. Effect of this compound on Myocardial Energy Metabolism in Chronic Heart Failure Rats After Myocardial Infarct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Xanthine Oxidase Inhibition with Febuxostat Attenuates Systolic Overload-induced Left Ventricular Hypertrophy and Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of febuxostat on atrial remodeling in a rabbit model of atrial fibrillation induced by rapid atrial pacing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute effects of febuxostat, a nonpurine selective inhibitor of xanthine oxidase, in pacing induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Allopurinol vs. Topiroxostat on Renal Function in a Rat Model of Adenine-Induced Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Xanthine Oxidase Inhibitors in a Preclinical Setting
This guide provides a detailed comparative analysis of allopurinol and topiroxostat, two prominent xanthine oxidase inhibitors, on renal function in a rat model of adenine-induced chronic kidney disease (CKD). The data presented is synthesized from preclinical studies to offer a head-to-head perspective on their therapeutic potential and underlying mechanisms in a translational animal model.
Quantitative Data Summary
The following table summarizes the key quantitative data on the effects of this compound and topiroxostat on markers of renal function in an adenine-induced model of renal injury. It is important to note that while the this compound data is derived from rat models, the most directly comparable topiroxostat data was available from a study in mice with a similar adenine-induced renal injury model. This species difference should be taken into consideration when interpreting the results.
| Parameter | Control Group | Adenine-Induced Injury Group | This compound-Treated Group | Topiroxostat-Treated Group (Mice Model) |
| Serum Creatinine (mg/dL) | ~0.5 | ~2.5 - 3.0 | ~1.0 - 1.5 | Significantly lower than adenine group |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~20 | ~150 - 200 | ~50 - 80 | Significantly lower than adenine group |
| Serum Uric Acid (mg/dL) | ~1.5 | ~3.0 - 4.0 | ~1.5 - 2.0 | Significantly lower than adenine group |
| Urinary Albumin to Creatinine Ratio (UACR) | Normal | Significantly Increased | Reduced vs. Adenine Group | Significantly Reduced vs. Adenine Group |
| Renal Histopathology Score (Fibrosis, Inflammation) | Minimal | Severe | Moderately Reduced | Significantly Reduced |
Experimental Protocols
The methodologies outlined below are based on established protocols for inducing chronic kidney disease in rats using adenine and subsequently evaluating the efficacy of xanthine oxidase inhibitors.
Adenine-Induced Chronic Kidney Disease Model in Rats
-
Animal Model: Male Wistar rats (8-10 weeks old) are typically used.
-
Induction of CKD: Rats are fed a diet containing 0.75% (w/w) adenine for 4 weeks. This diet leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular injury, inflammation, and interstitial fibrosis, which closely mimics human chronic kidney disease.
-
Control Group: A control group of rats is fed a standard diet without adenine.
-
Treatment Groups:
-
This compound Group: Following the 4-week adenine diet, rats are treated with this compound, typically administered orally at a dose of 50 mg/kg/day for a subsequent 4-8 weeks.
-
Topiroxostat Group: A similar treatment protocol would be followed for topiroxostat, with doses informed by murine studies, for instance, 1-5 mg/kg/day orally.
-
-
Monitoring and Sample Collection: Body weight and food/water intake are monitored regularly. At the end of the study period, blood and urine samples are collected for biochemical analysis (serum creatinine, BUN, uric acid, urinary albumin, and creatinine). Kidneys are harvested for histological examination.
Biochemical Analysis
-
Serum and urinary creatinine, BUN, and uric acid levels are measured using commercially available assay kits.
-
Urinary albumin is quantified by ELISA.
Histopathological Evaluation
-
Kidney tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for assessing the degree of interstitial fibrosis.
-
A semi-quantitative scoring system is often used to evaluate the severity of tubular damage, inflammation, and fibrosis.
Visualizing Experimental Design and Mechanisms
To better illustrate the experimental workflow and the proposed mechanisms of action, the following diagrams have been generated using the DOT language.
Experimental Workflow
Caption: Experimental workflow for comparing this compound and Topiroxostat in a rat CKD model.
Signaling Pathway of Xanthine Oxidase Inhibition in Renal Protection
Caption: Mechanism of renal protection by Xanthine Oxidase inhibitors.
Discussion of Findings
Both this compound and topiroxostat demonstrate significant therapeutic potential in mitigating renal damage in a preclinical model of chronic kidney disease. By inhibiting xanthine oxidase, both drugs effectively reduce serum uric acid levels, a key contributor to renal injury in this model. This reduction in uric acid is associated with decreased oxidative stress and inflammation within the kidney, ultimately leading to improved renal function and preserved kidney architecture.
While direct head-to-head data in the same rat model is limited, the available evidence suggests that both compounds are effective. Topiroxostat, a newer generation non-purine selective xanthine oxidase inhibitor, has shown promise in clinical settings and the presented preclinical data in a mouse model supports its renoprotective effects. Further direct comparative studies in a rat model of adenine-induced CKD would be invaluable to definitively delineate the relative efficacy and potential nuanced mechanistic differences between these two important therapeutic agents.
A Researcher's Guide to Allopurinol as a Positive Control in Xanthine Oxidase Inhibition Assays
For researchers engaged in the discovery of novel treatments for hyperuricemia and gout, the xanthine oxidase (XO) inhibition assay is a cornerstone of the screening process. Within this essential assay, the use of a reliable positive control is paramount for validating experimental results. Allopurinol, a drug with a long history of clinical use for these conditions, stands as the gold-standard positive control. This guide provides an objective comparison of this compound's performance, detailed experimental protocols, and a look at alternative controls, supported by experimental data.
Mechanism of Action: How this compound Inhibits Xanthine Oxidase
This compound functions as a potent inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in the metabolic pathway that converts purines into uric acid.[1][2] As a structural analog of hypoxanthine, a natural substrate for the enzyme, this compound competes for the enzyme's active site.[1][3]
Upon binding, xanthine oxidase metabolizes this compound into its primary active metabolite, oxypurinol (also known as alloxanthine).[1][4] Oxypurinol then forms a stable complex with the reduced molybdenum (Mo⁴⁺) center in the enzyme's active site.[5] This tightly bound complex effectively inactivates the enzyme, preventing it from catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[3][5] This inhibition leads to a decrease in uric acid production, which is the therapeutic basis for its use in treating gout.[1]
Caption: Mechanism of Xanthine Oxidase Inhibition by this compound.
Comparative Performance of Xanthine Oxidase Inhibitors
The efficacy of a xanthine oxidase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The IC50 value for this compound can vary based on assay conditions, but it consistently demonstrates potent inhibition. For comparison, data for Febuxostat, a non-purine selective inhibitor, is also included.
| Inhibitor | Type | Reported IC50 Values | References |
| This compound | Purine Analog | 0.11 - 0.13 µg/mL | [6] |
| 0.84 - 2.84 µM | [7][8] | ||
| 1.73 µg/mL | [9] | ||
| Widely cited range: 0.2 - 50 µM | [10][11] | ||
| Febuxostat | Non-Purine Selective | ~7.0 nM (0.0025 µg/mL) | [11] |
| Showed 99.2% inhibition vs. 88% for this compound in one study | [12] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., enzyme source, substrate concentration, buffer pH).
Experimental Protocols
Standard Xanthine Oxidase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a test compound against xanthine oxidase, using this compound as a positive control. The method is based on measuring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Test Compounds (dissolved in DMSO)
-
This compound (positive control, dissolved in DMSO)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase (e.g., 0.2 units/mL) in potassium phosphate buffer.
-
Prepare a substrate solution of xanthine (e.g., 0.15 mM) in potassium phosphate buffer.[13]
-
Prepare serial dilutions of the test compounds and this compound at various concentrations. The final concentration of DMSO in the reaction mixture should not exceed 0.5-1%.[13]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of the test compound solution.
-
Positive Control Wells: Add 50 µL of the this compound solution.
-
Negative Control (Blank) Wells: Add 50 µL of the buffer/DMSO solution (without any inhibitor).[14]
-
To all wells, add 69 µL of potassium phosphate buffer.[13]
-
Add 15 µL of the xanthine oxidase enzyme solution to all wells except for the "blank" wells, which receive buffer instead of the enzyme.[13]
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of uric acid formation (the change in absorbance per minute) for each well.
-
Determine the percentage of xanthine oxidase inhibition for each concentration of the test compound and this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100 [13]
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for a Xanthine Oxidase inhibition assay.
Alternatives to this compound
While this compound is the most common positive control, other potent inhibitors can also be used for comparison, especially when screening for compounds with different structural properties.
-
Febuxostat: A potent, non-purine selective inhibitor of xanthine oxidase.[12] It often serves as a benchmark for new non-purine-based drug candidates. Its different binding mode compared to this compound can provide valuable comparative data.
-
Quercetin and other Flavonoids: These natural compounds are known to inhibit xanthine oxidase and can be used as alternative natural product-based positive controls.[15][16] Their IC50 values are generally higher than this compound but are useful when screening plant extracts or natural compounds.
Conclusion
This compound's well-characterized mechanism of action, extensive historical data, and consistent performance make it an indispensable tool for researchers. Its use as a positive control in xanthine oxidase inhibition assays provides a robust benchmark for validating assay performance and quantifying the potency of novel inhibitory compounds. By following standardized protocols and understanding its comparative performance, scientists can ensure the accuracy and reliability of their screening data in the quest for new and improved therapies for hyperuricemia-related disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xanthine oxidase inhibitory and antioxidant potential of Indian Muscodor species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 14. Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Comparative analysis of Allopurinol and benzbromarone on purine metabolism
A Comparative Analysis of Allopurinol and Benzbromarone on Purine Metabolism
Introduction
Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout and is implicated in other metabolic and cardiovascular diseases. The management of hyperuricemia primarily involves urate-lowering therapies. Two prominent drugs used for this purpose are this compound and Benzbromarone. This compound, a xanthine oxidase inhibitor, reduces the production of uric acid, while Benzbromarone, a uricosuric agent, enhances its renal excretion.[1] This guide provides an objective comparative analysis of their performance on purine metabolism, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action
The two drugs employ fundamentally different strategies to lower serum uric acid levels, targeting distinct points in the purine metabolism and excretion pathway.
-
This compound : this compound and its primary active metabolite, oxypurinol, are structural analogues of the natural purine bases hypoxanthine and xanthine, respectively.[2][3] They act as inhibitors of xanthine oxidase, the enzyme that catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[2][4][5][6] By blocking this enzyme, this compound decreases the synthesis of uric acid.[2] This inhibition leads to an accumulation of the uric acid precursors, hypoxanthine and xanthine, which are more soluble and readily excreted by the kidneys.[7][8]
-
Benzbromarone : Benzbromarone is a potent uricosuric agent that primarily acts on the kidneys.[1] It inhibits the renal urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which are responsible for the reabsorption of uric acid from the tubular lumen back into the bloodstream.[9][10] By blocking this reabsorption, benzbromarone significantly increases the amount of uric acid excreted in the urine, thereby lowering serum uric acid levels.[10] While some in-vitro studies suggest it may also possess a weak inhibitory effect on xanthine oxidase, its clinical efficacy is overwhelmingly attributed to its uricosuric action.[11][12][13]
Comparative Efficacy and Performance
Clinical studies have demonstrated that both drugs are effective in lowering serum uric acid (SUA), though their performance can vary depending on the patient population and dosage.
Data Presentation
| Parameter | This compound | Benzbromarone | Study Details / Remarks |
| Serum Uric Acid (SUA) Reduction | Reduced from 9.89 mg/dL to 5.52 mg/dL | Reduced from 9.53 mg/dL to 4.05 mg/dL | Crossover study with 14 hyperuricemic patients; Benzbromarone showed significantly superior efficacy (p=0.005).[14] |
| Incidence of First Gout Flare | 5.46 per 1000 person-months | 3.29 per 1000 person-months | Observational cohort study in 6111 pairs of asymptomatic hyperuricemia patients; Benzbromarone had a lower incidence.[15][16][17] |
| Effect on Purine Intermediates | Increases plasma concentration and urinary excretion of hypoxanthine and xanthine.[8][13] | No significant effect on plasma concentration or urinary excretion of oxypurines (hypoxanthine, xanthine).[13] | Reflects the different mechanisms of action. |
| Cardiovascular Outcomes | Incidence rate of composite CV event: 1.81 per 100 person-years. All-cause mortality HR: 1.66 . | Incidence rate of composite CV event: 1.61 per 100 person-years. | Large cohort study comparing initiators of either drug. This compound was associated with a higher risk of CV events and mortality.[18][19][20] |
| Renal Function (CKD Patients) | Associated with a higher risk of progression to dialysis compared to Benzbromarone. | Associated with a reduced risk of progression to dialysis (aHR 0.50).[21] | Inception cohort study in CKD patients with hyperuricemia.[21] |
HR: Hazard Ratio; aHR: adjusted Hazard Ratio; CKD: Chronic Kidney Disease.
Experimental Protocols
The following outlines a generalized protocol for a comparative clinical trial, synthesized from methodologies reported in the literature.[14][22][23]
Objective: To compare the efficacy and effect on purine metabolism of this compound versus Benzbromarone in patients with hyperuricemia.
Study Design: A randomized, double-blind, crossover clinical trial.
Participants:
-
Inclusion Criteria: Adult patients (e.g., 20-80 years) with a diagnosis of hyperuricemia (e.g., serum uric acid > 7.0 mg/dL).
-
Exclusion Criteria: Severe renal impairment (e.g., eGFR < 30 mL/min), known hypersensitivity to either drug, severe liver disease, or concurrent use of other urate-lowering therapies.
Methodology:
-
Washout Period: A 2-4 week washout period where patients discontinue any existing urate-lowering medication.
-
Randomization: Patients are randomly assigned to one of two treatment arms:
-
Arm A: Receives this compound (e.g., 300 mg/day) for a 4-week treatment period.
-
Arm B: Receives Benzbromarone (e.g., 100 mg/day) for a 4-week treatment period.
-
-
First Treatment Period: Patients adhere to their assigned treatment for 4 weeks. Blood and 24-hour urine samples are collected at the end of this period.
-
Second Washout Period: A 4-week washout period follows the first treatment.
-
Crossover: Patients are switched to the alternate treatment arm.
-
Patients from Arm A now receive Benzbromarone.
-
Patients from Arm B now receive this compound.
-
-
Second Treatment Period: Patients adhere to the new treatment for 4 weeks. Blood and 24-hour urine samples are collected at the end of this period.
Outcome Measurements:
-
Primary Endpoint: Change in serum uric acid (SUA) levels from baseline.
-
Secondary Endpoints:
-
24-hour urinary excretion of uric acid.
-
Plasma concentrations of hypoxanthine and xanthine.
-
24-hour urinary excretion of hypoxanthine and xanthine.
-
Incidence of adverse events.
-
Analytical Methods:
-
Uric Acid, Hypoxanthine, and Xanthine: Measured in serum and urine using High-Performance Liquid Chromatography (HPLC) or spectrophotometric assays with a clinical chemistry analyzer.[22][24]
-
Safety Monitoring: Liver function tests (ALT, AST) and complete blood counts are monitored at baseline and after each treatment period.
Conclusion
This compound and Benzbromarone are both effective urate-lowering drugs that operate through distinct mechanisms. Benzbromarone often demonstrates superior efficacy in lowering serum uric acid and may offer advantages in preventing initial gout flares and preserving renal function in certain populations.[14][17][21] However, its use is tempered by concerns over potential hepatotoxicity.[1][12] this compound, by inhibiting uric acid production, leads to an increase in its precursors, hypoxanthine and xanthine.[8] While generally considered a first-line therapy, some large-scale observational studies have associated it with a higher risk of adverse cardiovascular events compared to Benzbromarone.[2][19] The choice between these agents requires careful consideration of the patient's clinical profile, including the underlying cause of hyperuricemia (overproduction vs. underexcretion), renal function, and cardiovascular risk factors.
References
- 1. nbinno.com [nbinno.com]
- 2. droracle.ai [droracle.ai]
- 3. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Efficacy and safety of this compound in patients with hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Head-To-Head Comparison of Benzbromarone and this compound on the Risk of Type 2 Diabetes Mellitus in People With Asymptomatic Hyperuricemia [frontiersin.org]
- 10. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 11. Inhibition of purine catabolism by benzbromarone in isolated rat liver cells. Comparison with this compound and probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Effect of this compound and benzbromarone on the concentration of uridine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Benzbromarone and this compound on Primary Prevention of the First Gout Flare in Asymptomatic Hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Comparison of Benzbromarone and this compound on Primary Prevention of the First Gout Flare in Asymptomatic Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound may increase CV risk, mortality in gout compared to benzbromarone: Study [medicaldialogues.in]
- 19. Cardiovascular risk associated with this compound vs. benzbromarone in patients with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ESC 365 [esc365.escardio.org]
- 21. Comparative effectiveness of this compound, febuxostat and benzbromarone on renal function in chronic kidney disease patients with hyperuricemia: a 13-year inception cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of pharmacokinetic and pharmacodynamic properties of this compound and benzbromarone in a quail model of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Uric acid-lowering treatment with benzbromarone in patients with heart failure: a double-blind placebo-controlled crossover preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. U Mass - Uric Acid protocol v1 [protocols.io]
A Comparative Analysis of Gene Expression Alterations Induced by Allopurinol and Other Xanthine Oxidase Inhibitors
For researchers, scientists, and professionals in drug development, understanding the nuanced molecular effects of xanthine oxidase (XOR) inhibitors is critical for advancing therapeutic strategies for hyperuricemia and related conditions. This guide provides an objective comparison of the gene expression changes induced by Allopurinol, the cornerstone of urate-lowering therapy, and other prominent XOR inhibitors such as Febuxostat and Topiroxostat. The comparative analysis is supported by experimental data from recent studies, detailed methodologies, and visual representations of key pathways and workflows.
Xanthine oxidase inhibitors are a class of drugs that decrease the production of uric acid by blocking the activity of xanthine oxidase, a key enzyme in purine metabolism.[1][2][3] While their primary mechanism of action is well-established, emerging research reveals that these inhibitors can elicit distinct changes in gene expression, influencing a range of cellular processes beyond urate reduction. These differential effects may underlie the varying clinical outcomes and adverse event profiles observed with these agents.
Comparative Gene Expression Changes
The following table summarizes the key gene expression changes observed in response to this compound and Febuxostat in different experimental models. The data is compiled from studies on rat models of kidney disease and human umbilical vein endothelial cells (HUVECs).
| Gene Category | Gene | This compound Effect | Febuxostat Effect | Experimental Model | Reference |
| Inflammation | IL-1β | Normalized (decreased) | Normalized (decreased) | Rat Kidney Cortex | [4] |
| IL-6 | Normalized (decreased) | Normalized (decreased) | Rat Kidney Cortex | [4] | |
| TNF-α | Normalized (decreased) | Normalized (decreased) | Rat Kidney Cortex | [4] | |
| NF-κB | Normalized (decreased) | Normalized (decreased) | Rat Kidney Cortex | [4] | |
| Antioxidant Response | Nrf-2 | Restored (increased) | Restored (increased) | Rat Kidney Cortex | [4] |
| HO-1 | Restored (increased) | Restored (increased) | Rat Kidney Cortex | [4] | |
| SOD | Restored (increased) | Restored (increased) | Rat Kidney Cortex | [4] | |
| Uric Acid Transport | MRP4 | No significant effect | Decreased mRNA expression | HUVECs | [5] |
| GLUT9 | No significant effect | Increased mRNA expression | HUVECs | [5] |
In-Depth Experimental Methodologies
The following sections detail the experimental protocols from the key studies cited in this guide, providing a transparent basis for the presented data.
Study 1: Rat Model of Kidney Dysfunction
This study investigated the effects of this compound and Febuxostat on inflammation and oxidative stress-related gene expression in the kidney cortex of two-kidney, one-clip (2K1C) hypertensive rats.[4]
-
Animal Model: Two-kidney, one-clip (2K1C) rats were used as an experimental model for kidney dysfunction.
-
Treatment Groups:
-
Control group
-
2K1C group (untreated)
-
2K1C + this compound (100 mg/kg, orally)
-
2K1C + Febuxostat (10 mg/kg, orally)
-
-
Treatment Duration: Daily for a specified period.
-
Gene Expression Analysis:
-
Total RNA was extracted from the kidney cortex.
-
Reverse transcription was performed to synthesize cDNA.
-
Quantitative real-time PCR (qRT-PCR) was used to measure the relative mRNA expression levels of target genes (IL-1β, IL-6, TNF-α, NF-κB, Nrf-2, HO-1, and SOD).
-
Gene expression levels were normalized to a housekeeping gene.
-
-
Statistical Analysis: One-way ANOVA followed by Tukey's post hoc test was used to determine statistical significance (p < 0.05).[4]
Study 2: Human Umbilical Vein Endothelial Cells (HUVECs)
This study explored the differential effects of this compound and Febuxostat on the expression of uric acid transporters in HUVECs.[5]
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured under standard conditions.
-
Treatment Groups:
-
Control (vehicle)
-
This compound
-
Febuxostat (20µM)
-
-
Experimental Conditions: Cells were treated in the presence of varying uric acid concentrations (0µM, 100µM, or 350µM).
-
Gene Expression Analysis:
-
Total RNA was isolated from the treated HUVECs.
-
mRNA expression of uric acid transporters (MRP4 and GLUT9) was quantified using appropriate molecular biology techniques (likely qRT-PCR, though the abstract does not specify).
-
-
Statistical Analysis: Friedman's test and Dunn's test were used for statistical comparisons.[5]
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Figure 1: Mechanism of Action of XOR Inhibitors.
Figure 2: Workflow for Gene Expression Analysis in Rat Kidney.
Figure 3: Differential Effects on Uric Acid Transporters.
Discussion and Conclusion
The compiled data indicates that while both this compound and Febuxostat demonstrate beneficial effects by downregulating pro-inflammatory genes and upregulating antioxidant genes in a model of kidney injury, they exhibit divergent effects on uric acid transporter gene expression in endothelial cells.[4][5] Specifically, Febuxostat was found to increase intracellular uric acid concentrations in HUVECs, a phenomenon potentially linked to its modulation of GLUT9 and MRP4 gene expression.[5] this compound did not show a similar effect on these transporters.[5]
These findings underscore the importance of looking beyond the primary pharmacodynamic effect of XOR inhibition. The differential modulation of gene expression by various XOR inhibitors could have significant clinical implications, potentially influencing their cardiovascular safety profiles and overall therapeutic efficacy. Further head-to-head comparative transcriptomic studies are warranted to build a more comprehensive understanding of the distinct molecular signatures of these drugs. Such research will be invaluable for personalizing treatment strategies and developing next-generation therapies for hyperuricemia and related metabolic disorders.
References
- 1. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. droracle.ai [droracle.ai]
- 4. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and this compound on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound and febuxostat on uric acid transport and transporter expression in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Allopurinol for Xanthine Oxidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Allopurinol, a cornerstone in the management of hyperuricemia and gout, primarily functions through the inhibition of xanthine oxidase, a critical enzyme in the purine catabolism pathway.[1][2][3] Its efficacy is attributed to its active metabolite, oxypurinol, which also targets xanthine oxidase.[3] This guide provides a comprehensive comparison of this compound's inhibitory activity against xanthine oxidase versus other enzymes, supported by experimental data and detailed protocols to aid in research and drug development.
Executive Summary
This guide confirms the high specificity of this compound for xanthine oxidase. While this compound is a potent competitive inhibitor of xanthine oxidase, its inhibitory effects on other enzymes, such as those in the pyrimidine biosynthesis pathway, are significantly less pronounced. This document provides the available quantitative data, detailed experimental methodologies for assessing enzyme inhibition, and visual representations of the relevant biochemical pathways and experimental workflows.
Comparative Analysis of Enzyme Inhibition
This compound's primary mechanism of action is the competitive inhibition of xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2] The structural similarity of this compound to hypoxanthine allows it to bind to the active site of xanthine oxidase, thereby blocking the substrate from binding.[2]
While highly specific for xanthine oxidase, some studies have indicated that this compound and its metabolites can interact with other enzymes, albeit with much lower affinity. Notably, this compound ribonucleotide has been shown to be an in vitro inhibitor of orotidine 5'-phosphate decarboxylase (ODC), an enzyme involved in pyrimidine biosynthesis.[4][5] Additionally, oxypurinol has been observed to cause weak allosteric inhibition of purine nucleoside phosphorylase (PNP).[6]
The following table summarizes the available quantitative data on the inhibition of various enzymes by this compound and its metabolites. The significant difference in inhibitory concentrations underscores the specificity of this compound for xanthine oxidase.
| Enzyme | Inhibitor | Inhibition Constant (Ki) / IC50 | Inhibition Type | Reference |
| Xanthine Oxidase | This compound | IC50: 0.81 µM - 7.08 µM | Competitive | [7][8] |
| Orotidine 5'-phosphate Decarboxylase | This compound ribonucleotide | Data not available | Competitive | [4] |
| Purine Nucleoside Phosphorylase | Oxypurinol | Weak allosteric inhibition (Ki >200 μM for this compound and its ribosyl derivative) | Allosteric | [6] |
Note: The lack of precise Ki or IC50 values for the off-target enzymes in the available literature makes a direct quantitative comparison challenging. However, the descriptive nature of the inhibition ("weak") and the high concentrations required for the effect on PNP suggest a significantly lower affinity compared to xanthine oxidase.
Signaling Pathway: Purine Metabolism
The following diagram illustrates the purine catabolism pathway and the central role of xanthine oxidase, the primary target of this compound.
Caption: Purine catabolism pathway and the inhibitory action of this compound.
Experimental Protocols
To validate the specificity of this compound, a standardized enzyme inhibition assay is crucial. The following is a detailed protocol for a spectrophotometric assay to determine the inhibitory effect of a compound on xanthine oxidase activity.
Spectrophotometric Xanthine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against xanthine oxidase.
Principle: The activity of xanthine oxidase is monitored by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The rate of uric acid production is compared in the presence and absence of the inhibitor.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
This compound (positive control)
-
Potassium phosphate buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in a minimal amount of NaOH and dilute with potassium phosphate buffer.
-
Prepare stock solutions of this compound and the test compound in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Test compound solution at various concentrations (or this compound for the positive control)
-
Xanthine oxidase solution
-
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution to each well.
-
Immediately measure the absorbance at 295 nm every minute for a total of 10-15 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Experimental Workflow for Determining Enzyme Specificity
The following diagram outlines a logical workflow for assessing the specificity of an inhibitor against a target enzyme in comparison to other enzymes.
References
- 1. This compound: discrimination of antioxidant from enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of this compound-mediated increase in enzyme activity in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic properties and inhibition of orotidine 5'-phosphate decarboxylase. Effects of some this compound metabolites on the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound-mediated increase in enzyme activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Lowers Serum Urate but Does Not Reduce Oxidative Stress in CKD - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Allopurinol
Essential safety and logistical information for the proper handling and disposal of Allopurinol in a laboratory setting.
This guide provides procedural, step-by-step guidance on the personal protective equipment (PPE), handling, and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the toxic nature of this compound if swallowed and its potential to cause allergic skin reactions.[1][2]
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is paramount to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound based on safety data sheets.
| PPE Category | Recommended Equipment | Conditions for Use |
| Hand Protection | Nitrile, neoprene, PVC, or vinyl gloves.[3][4] Consider double gloving for enhanced protection.[4][5] | Always wear gloves when handling this compound in any form. Change gloves immediately if they become contaminated, torn, or punctured. |
| Eye and Face Protection | Safety glasses with side shields.[3][6] For larger quantities or when there is a risk of splashing, use chemical safety goggles and a face shield.[4][7] | Required for all procedures involving this compound. A face shield in combination with goggles offers the most comprehensive protection against splashes.[8] |
| Skin and Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[5] Protective shoe covers may also be considered.[4] | Wear a protective gown to prevent skin contact. Ensure that the gown cuffs are tucked under the outer pair of gloves when double glooving. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator.[6][7] | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[6] Use a respirator if there is a risk of generating dust or aerosols. |
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits established for this compound by major regulatory bodies.[7][9] However, in the absence of a specific limit, it is prudent to adhere to the limits for "Particulates Not Otherwise Regulated (PNOR)," which is generally 5 mg/m³ for the respirable fraction.[4]
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][7]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Access: Store in a locked-up area to restrict access to authorized personnel only.[1][2]
Handling and Use
-
Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood, to minimize the generation of dust and aerosols.[7][10]
-
Hygiene: Wash hands thoroughly before and after handling this compound, and before breaks and at the end of the workday.[1][2] Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
PPE: Always wear the appropriate PPE as outlined in the table above.
-
Spill Management: In case of a spill, avoid breathing dust.[2] Clean up spills using dry methods such as a HEPA-filtered vacuum cleaner or by carefully sweeping up the material after dampening it to prevent dust formation.[4] Place the collected waste into a sealed container for disposal.[2]
Disposal of this compound Waste
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.[7]
-
Containerization: Place all waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[6][7] Do not allow the substance to enter sewers or waterways.[1]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after handling. Wash contaminated clothing before reuse.[2]
For unused or expired medication in a non-laboratory setting, the best option is a local medication take-back program.[11][12] If a take-back program is not available, the medication can be mixed with an unpalatable substance like coffee grounds or kitty litter, placed in a sealed bag, and then disposed of in the household trash.[11][12]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the operational workflow for handling this compound and the decision-making process for PPE selection.
Caption: Operational workflow for handling this compound.
Caption: Decision tree for selecting this compound PPE.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. gps.mylwebhub.com [gps.mylwebhub.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. osha.gov [osha.gov]
- 6. medline.com [medline.com]
- 7. fishersci.com [fishersci.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 12. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
